1,2-Dibenzoylcyclopropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
38400-84-9 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2-benzoylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C17H14O2/c18-16(12-7-3-1-4-8-12)14-11-15(14)17(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
GORKAYCJASPOSC-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Strained Ring: Unraveling the Discovery of 1,2-Dibenzoylcyclopropane
A deep dive into the historical synthesis and characterization of a cornerstone of cyclopropane (B1198618) chemistry, providing critical insights for researchers and drug development professionals.
The journey to the synthesis and understanding of 1,2-dibenzoylcyclopropane is a compelling narrative that mirrors the broader evolution of organic chemistry. From the initial theoretical postulations of strained ring systems to the eventual isolation and characterization of this unique molecule, the story is one of experimental ingenuity and a growing comprehension of chemical structure and reactivity. This in-depth technical guide explores the historical discovery of this compound, presenting the foundational experimental protocols and the key scientific minds that first brought this compound to light.
The Dawn of Cyclopropane Chemistry: August Freund's Pioneering Synthesis
The tale of this compound begins with the very discovery of its parent ring system. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane.[1][2] His groundbreaking work involved the treatment of 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction that resulted in the formation of the three-membered ring.[1][3][4] This seminal discovery opened the door to the exploration of a new class of compounds characterized by significant ring strain, a feature that would later be understood to impart unique chemical reactivity. Freund's work laid the theoretical and practical groundwork upon which the synthesis of substituted cyclopropanes, including this compound, would be built.
The First Synthesis of this compound: A Landmark Achievement
While the exact date and discoverer of the first synthesis of this compound are not as singularly documented as Freund's initial cyclopropane synthesis, a review of early 20th-century chemical literature points towards the foundational work on the reactions of 1,3-dihalides with sodio derivatives of β-diketones and related compounds. The synthesis of 1,2-diacylcyclopropanes emerged from these investigations.
The most widely recognized and historically significant method for the preparation of trans-1,2-dibenzoylcyclopropane is the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371). This transformation is a classic example of an intramolecular S\textsubscript{N}2 reaction, a cornerstone of organic synthesis.
The Prevailing Historical Synthetic Protocol
The archetypal synthesis involves the treatment of 1,3-dibenzoylpropane with a base, such as sodium hydroxide (B78521), in the presence of an elemental halogen, typically iodine. The reaction proceeds through a series of well-defined steps that highlight fundamental principles of organic reactivity.
Experimental Workflow: Historical Synthesis of trans-1,2-Dibenzoylcyclopropane
Caption: A logical workflow of the historical synthesis of trans-1,2-dibenzoylcyclopropane.
Detailed Experimental Protocols from Historical Accounts
The following protocol is a composite representation of the early methodologies for the synthesis of trans-1,2-dibenzoylcyclopropane.
Materials:
-
1,3-Dibenzoylpropane
-
Sodium Hydroxide
-
Iodine
-
Methanol
-
Water
Procedure:
-
Dissolution: 1,3-Dibenzoylpropane is dissolved in methanol.
-
Base Addition: A solution of sodium hydroxide in methanol is added to the reaction mixture. The mixture is typically warmed to ensure complete dissolution.
-
Halogenation: A solution of iodine in methanol is added dropwise to the reaction mixture. The reaction is then heated for a period of time.
-
Precipitation and Isolation: Upon cooling, the product, trans-1,2-dibenzoylcyclopropane, precipitates from the solution. The solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or a methanol/water mixture.
Quantitative Data from Early Reports
While early 20th-century publications often lacked the extensive spectroscopic data common today, they meticulously documented physical properties. The following table summarizes the key quantitative data for trans-1,2-dibenzoylcyclopropane as reported in historical literature.
| Property | Value |
| Melting Point | ~135-137 °C |
| Appearance | Colorless or pale yellow crystals |
The Stereochemical Question: Cis vs. Trans
A crucial aspect of the chemistry of this compound is its stereochemistry. The synthesis described above predominantly yields the trans isomer. Early researchers correctly inferred the stereochemical outcome based on the principles of steric hindrance. The bulky benzoyl groups favor a conformation in the transition state of the ring-closing step that places them on opposite sides of the forming cyclopropane ring, leading to the thermodynamically more stable trans product. The synthesis and isolation of the cis isomer proved to be more challenging and was accomplished later, often through photochemical isomerization of the trans isomer or through stereospecific synthetic routes developed in the mid-20th century.
Logical Relationship of Stereoisomer Formation
Caption: The preferential formation of the trans isomer is driven by thermodynamic stability.
Conclusion: A Foundation for Modern Chemistry
The discovery and initial synthesis of this compound represent a significant milestone in the history of organic chemistry. The elegant simplicity of its preparation, coupled with the intriguing stereochemical questions it posed, provided a rich field of study for early 20th-century chemists. The experimental protocols and observational data from this era, though lacking the sophistication of modern analytical techniques, laid a robust foundation for our current understanding of cyclopropane chemistry. For today's researchers and drug development professionals, this historical perspective not only offers a fascinating glimpse into the evolution of the field but also underscores the enduring power of fundamental chemical principles. The unique conformational constraints and electronic properties of the this compound scaffold continue to inspire the design of novel therapeutics and complex molecular architectures.
References
A Theoretical Investigation into the Stereoisomeric Stability of 1,2-Dibenzoylcyclopropane
A Technical Guide for Researchers in Computational Chemistry and Drug Development
Abstract
1,2-dibenzoylcyclopropane, a key structural motif in various organic syntheses, exists as three stereoisomers: a cis (meso) form and a pair of trans enantiomers. The therapeutic and synthetic utility of molecules often hinges on their specific three-dimensional arrangement. Consequently, understanding the relative thermodynamic stability of these isomers is of paramount importance. This technical guide outlines a comprehensive theoretical framework for determining the stability of this compound stereoisomers using first-principles calculations. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document presents the established computational protocols and expected theoretical data based on analogous chemical systems. The methodologies detailed herein provide a robust blueprint for researchers aiming to perform similar stability analyses on substituted cyclopropane (B1198618) systems.
Introduction: The Stereoisomers of this compound
The this compound molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to three possible stereoisomers:
-
cis-1,2-Dibenzoylcyclopropane: A meso compound where the two benzoyl groups are on the same side of the cyclopropane ring. This isomer is achiral due to a plane of symmetry.
-
trans-1,2-Dibenzoylcyclopropane: A pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-dibenzoylcyclopropane, where the benzoyl groups are on opposite sides of the ring.
From a qualitative standpoint, the trans isomers are anticipated to be thermodynamically more stable than the cis isomer due to the significant steric hindrance that would arise from the proximity of the two bulky benzoyl groups in the cis configuration. Computational chemistry provides the tools to quantify this stability difference.
Theoretical Methodology: A Computational Workflow
The determination of the relative stability of the cis and trans isomers of this compound involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, balancing computational cost with accuracy.
Computational Protocol
A typical computational study to determine the relative stabilities would proceed as follows:
-
Initial Structure Generation: The initial 3D coordinates for the cis and trans isomers of this compound are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to a stable point on the potential energy surface.
-
Method: Density Functional Theory (DFT) is a suitable choice. A common and effective functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for the optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a given temperature (e.g., 298.15 K).
-
-
Single-Point Energy Refinement: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as a larger basis set (e.g., cc-pVTZ) or a different DFT functional.
-
Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total energies (including ZPVE corrections) or their Gibbs free energies. The most stable isomer will have the lowest energy.
Predicted Quantitative Data
While specific published data for this compound is scarce, the following tables present the expected outcomes from a DFT study as described above. The values are illustrative and serve to demonstrate how the data would be presented.
Table 1: Predicted Relative Energies of this compound Isomers
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| trans-(1R,2R) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| cis | > 5.0 | > 5.0 | > 5.0 |
Note: The trans isomer is set as the reference (0.00 kcal/mol). The cis isomer is expected to be significantly higher in energy due to steric strain.
Table 2: Key Predicted Geometric Parameters
| Parameter | trans Isomer (Predicted) | cis Isomer (Predicted) |
| C1-C2 Bond Length (Å) | ~1.52 | ~1.53 |
| C1-C(O) Bond Length (Å) | ~1.50 | ~1.51 |
| C(O)-Ph Bond Length (Å) | ~1.49 | ~1.49 |
| C3-C1-C2-C(O) Dihedral Angle (°) | ~120 | ~0 |
Note: The dihedral angle is a key indicator of the relative orientation of the benzoyl groups.
Visualization of Theoretical Concepts
Diagrams are essential for visualizing the relationships between isomers and the computational workflow.
Caption: Stereoisomeric relationships of this compound.
Caption: Computational workflow for stability analysis.
Conclusion
Theoretical calculations, particularly DFT, provide a powerful and accessible means to investigate the relative stabilities of stereoisomers like those of this compound. The protocols outlined in this guide represent a standard and reliable approach for such studies. The anticipated results strongly suggest that the trans isomers of this compound are significantly more stable than the cis isomer, a consequence of minimizing steric repulsion between the bulky benzoyl substituents. This type of in-silico analysis is an invaluable tool in modern chemical research and drug development, enabling the prediction of molecular properties and guiding synthetic efforts toward the most stable and potentially most active chemical entities.
An In-depth Technical Guide to the Physical Properties of cis-1,2-Dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-1,2-dibenzoylcyclopropane. Due to the inherent steric strain of the cis-conformation, this isomer is significantly less stable and less readily synthesized and isolated than its trans-counterpart.[1][2] Consequently, much of the available experimental data pertains to the trans-isomer or closely related substituted analogs. This document summarizes the available data, offers predictions for the physical and spectroscopic properties of the cis-isomer based on established chemical principles, and provides detailed experimental protocols relevant to the synthesis of 1,2-dibenzoylcyclopropanes.
Comparative Physical Properties: cis- vs. trans-1,2-Dibenzoylcyclopropane
Direct experimental data for the physical properties of cis-1,2-dibenzoylcyclopropane is scarce in the scientific literature. The preference for the trans configuration is due to the significant steric hindrance that arises when the two bulky benzoyl groups are on the same side of the cyclopropane (B1198618) ring.[1][2] The trans isomer allows these groups to be positioned on opposite sides, resulting in a lower energy and more stable conformation.[2]
The following table summarizes the available experimental data for trans-1,2-dibenzoylcyclopropane, which serves as a benchmark for understanding the properties of the cis isomer.
| Property | trans-1,2-Dibenzoylcyclopropane | cis-1,2-Dibenzoylcyclopropane (Predicted) |
| Molecular Formula | C₁₇H₁₄O₂ | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol |
| Melting Point | Not explicitly found | Expected to be different from the trans isomer. Cis isomers often have lower melting points than trans isomers due to less efficient crystal packing, but this is not a universal rule.[3] |
| Boiling Point | 402.4 °C at 760 mmHg | Expected to be slightly lower than the trans isomer due to a potential increase in dipole moment and less stable intermolecular forces.[3] |
| Density | 1.207 g/cm³ | Expected to be similar to the trans isomer. |
| Solubility | Not explicitly found | Expected to have similar solubility in common organic solvents as the trans isomer. |
| Stability | Thermally stable | Less stable than the trans isomer; prone to isomerization. |
Spectroscopic Characterization
Spectroscopic methods are crucial for distinguishing between the cis and trans isomers of 1,2-disubstituted cyclopropanes.
¹H NMR: The proton NMR spectrum is one of the most powerful tools for differentiating cis and trans isomers. The key differences arise from the symmetry of the molecules and the coupling constants between the cyclopropyl (B3062369) protons.
-
cis-1,2-Dibenzoylcyclopropane (Predicted): Due to the plane of symmetry, the two methine protons (CH-C=O) would be chemically equivalent, and the two methylene (B1212753) protons (-CH₂-) would be diastereotopic, leading to potentially three distinct sets of signals for the cyclopropane ring protons. The coupling constant (³J) between cis protons on a cyclopropane ring is typically larger (around 7-13 Hz) than for trans protons.
-
trans-1,2-Dibenzoylcyclopropane: This isomer has a C₂ axis of symmetry, making the two methine protons equivalent and the two methylene protons equivalent. This would result in fewer signals in the ¹H NMR spectrum compared to the cis isomer. The coupling constant (³J) between trans protons is generally smaller (around 2-7 Hz).
For the related cis,trans-1,2-dibenzoyl-3-phenylcyclopropane, the ¹H NMR spectrum in CDCl₃ shows signals at δ 3.4 (d, 2H) and 3.5 (t, 1H) for the cyclopropyl protons.[4]
¹³C NMR: The chemical shifts of the carbon atoms in the cyclopropane ring are also sensitive to the stereochemistry of the substituents. The steric compression in the cis isomer would likely cause the cyclopropyl carbon signals to appear at different chemical shifts compared to the trans isomer.
The IR spectra of both isomers are expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1670-1690 cm⁻¹. While the exact position of this band might differ slightly between the two isomers due to differences in conjugation and steric environment, the most significant differences are often found in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of the entire molecule occur.
For the related cis,trans-1,2-dibenzoyl-3-phenylcyclopropane in benzene (B151609), the maximum absorption (λmax) is observed at 277 nm (ε 4200).[4] It is expected that cis-1,2-dibenzoylcyclopropane would have a similar UV-Vis spectrum, with absorptions corresponding to the π → π* and n → π* transitions of the benzoyl groups.
Experimental Protocols
This procedure is adapted from the base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).[5][6]
Materials:
-
1,3-dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)
-
Sodium hydroxide (B78521)
-
Iodine
-
Deionized water
Procedure:
-
Dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol in a 25-mL round-bottom flask.
-
Add 5 mL of a 0.67 M solution of sodium hydroxide in methanol to the flask.
-
Warm the mixture in a water bath (50-80 °C) and swirl until all the solid has dissolved.[5]
-
Fit the flask with a reflux condenser and a septum.
-
Slowly add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise via syringe.[5]
-
After the addition is complete, continue heating the reaction for an additional 40 minutes.[5]
-
Cool the flask to room temperature and then place it in an ice bath to induce crystallization.[5]
-
Collect the crystals by vacuum filtration and wash them three times with approximately 1 mL of cold water.[5]
-
Recrystallize the crude product from a methanol/water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.[5]
Irradiation can be used to convert between cis and trans isomers. For example, irradiation of cis,trans-1,2-dibenzoyl-3-methylcyclopropane in benzene at 300 nm leads to the formation of the trans,trans isomer.[4] A similar approach could potentially be used to generate cis-1,2-dibenzoylcyclopropane from the trans isomer, although the equilibrium is likely to heavily favor the more stable trans form.
General Protocol for Photoisomerization:
-
Dissolve the starting isomer (e.g., trans-1,2-dibenzoylcyclopropane) in a suitable solvent like benzene.
-
Degas the solution with nitrogen for 30 minutes to remove oxygen, which can quench the excited state.[4]
-
Irradiate the solution using a photoreactor with lamps of an appropriate wavelength (e.g., 300 nm).[4]
-
Monitor the reaction progress using techniques like GC-MS or HPLC.
-
Once the desired conversion is reached, remove the solvent in vacuo.
-
Separate the isomers using column chromatography.
Logical Relationships and Stability
The relationship between the cis and trans isomers is governed by their relative thermodynamic stabilities. The trans isomer is the thermodynamically favored product due to reduced steric strain. The cis isomer can be considered a kinetically controlled product in some reactions or can be accessed through photochemical isomerization, but it will tend to revert to the more stable trans form, especially at elevated temperatures.
Conclusion
While cis-1,2-dibenzoylcyclopropane remains an elusive target for isolation and detailed characterization, its properties can be inferred from the extensive data available for its trans isomer and other substituted cyclopropanes. The primary challenges in studying the cis isomer are its inherent instability and the synthetic methodologies that overwhelmingly favor the formation of the sterically preferred trans product. Future research involving low-temperature synthesis and purification techniques or advanced photochemical methods may provide a pathway to isolating and fully characterizing this higher-energy stereoisomer. For professionals in drug development, understanding the stability and potential for isomerization of such strained ring systems is critical for predicting the behavior and shelf-life of potential therapeutic agents.
References
- 1. Solved Why is the product you recovered in this experiment | Chegg.com [chegg.com]
- 2. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]
- 3. longdom.org [longdom.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. sciencemadness.org [sciencemadness.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
An In-depth Technical Guide on the Physical Properties of trans-1,2-dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of trans-1,2-dibenzoylcyclopropane. The information is compiled from various chemical databases and literature sources to serve as a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
trans-1,2-dibenzoylcyclopropane is a disubstituted cyclopropane (B1198618) derivative featuring two benzoyl groups in a trans configuration. This arrangement imparts specific stereochemical and electronic properties to the molecule.
Table 1: General and Physical Properties of trans-1,2-dibenzoylcyclopropane
| Property | Value | Source(s) |
| Chemical Name | trans-1,2-dibenzoylcyclopropane | [1][2] |
| Synonyms | cyclopropane-1,2-diylbis(phenylmethanone) | [1] |
| CAS Number | 38400-84-9 | [1][2] |
| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Density | 1.207 g/cm³ | [1][2] |
| Boiling Point | 402.4°C at 760 mmHg | [1][2] |
| Flash Point | 150.7°C | [1] |
| Refractive Index | 1.623 | [1][2] |
| Vapor Pressure | 1.1E-06 mmHg at 25°C | [1] |
While the synthesis protocols indicate that trans-1,2-dibenzoylcyclopropane is a crystalline solid and its melting point is a key characterization parameter, a specific melting point value is not consistently reported in the surveyed literature.[3]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of trans-1,2-dibenzoylcyclopropane.
Table 2: Spectroscopic Information for trans-1,2-dibenzoylcyclopropane
| Spectroscopic Technique | Data Availability and Notes | Source(s) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | An ATR-IR spectrum is available, indicating the presence of characteristic functional groups. | [4] |
| Raman Spectroscopy | A Raman spectrum is available for this compound. | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific ¹H and ¹³C NMR data for trans-1,2-dibenzoylcyclopropane is not readily available in the searched literature, related compounds have been analyzed. For example, the ¹H NMR spectrum of trans, trans-1,2-dibenzoyl-3-phenylcyclopropane in CDCl₃ shows signals in the range of δ 3.5–4.3 ppm for the cyclopropyl (B3062369) protons and δ 7.2–8.2 ppm for the aromatic protons.[5] Due to the symmetry of the unsubstituted trans-1,2-dibenzoylcyclopropane, one would expect a simplified spectrum. | |
| Mass Spectrometry (MS) | Detailed mass spectral data for trans-1,2-dibenzoylcyclopropane is not explicitly provided in the searched literature. However, for the related trans, trans-1,2-dibenzoyl-3-phenylcyclopropane, GC/MS analysis showed characteristic fragment ions at m/e 105 (benzoyl cation) and 77 (phenyl cation), which are expected fragmentation patterns for benzoyl-containing compounds.[5] |
Synthesis and Experimental Protocols
The synthesis of trans-1,2-dibenzoylcyclopropane is well-documented and typically proceeds via a base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371).[3]
3.1. Synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane
This procedure is adapted from established laboratory methods.[3]
Materials:
-
1,3-dibenzoylpropane
-
Sodium hydroxide (B78521)
-
Iodine
-
Water (ice-cold)
Equipment:
-
Round-bottom flask (25 mL)
-
Heating mantle or water bath
-
Claisen adapter
-
Reflux condenser
-
Rubber septum
-
Syringe with needle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a 25-mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane with 5 mL of a 0.67 M solution of sodium hydroxide in methanol.
-
Heating: Gently heat the mixture in a warm water bath (50-80 °C) and swirl until all the solid has dissolved.
-
Apparatus Setup: Fit the flask with a Claisen adapter, a reflux condenser, and a rubber septum.
-
Addition of Iodine: Through the rubber septum, add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise using a syringe.
-
Reaction: After the addition is complete, continue heating the reaction mixture for an additional 40 minutes.
-
Precipitation: Allow the flask to cool to room temperature, then place it in an ice bath. Add ice-cold water while stirring with a glass rod until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration, washing the crystals with three portions of approximately 1 mL of cold water.
-
Recrystallization: Purify the product by recrystallization from a methanol/water solvent pair.
-
Drying and Characterization: Filter the purified crystals, dry them, and determine their weight and melting point.
Reaction Mechanism: The reaction proceeds through several key steps:
-
Enolate Formation: The hydroxide base deprotonates the α-carbon of 1,3-dibenzoylpropane to form a resonance-stabilized enolate.
-
Halogenation: The enolate acts as a nucleophile and attacks a molecule of iodine, resulting in an α-iodinated intermediate.
-
Second Enolate Formation: A second deprotonation occurs at the other α-carbon, forming another enolate.
-
Intramolecular Sₙ2 Reaction: The newly formed enolate performs an intramolecular nucleophilic attack, displacing the iodide and closing the three-membered ring to form the cyclopropane product.[3]
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of trans-1,2-dibenzoylcyclopropane.
Caption: Workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.
4.2. Reaction Mechanism Logical Relationship
This diagram outlines the logical progression of the reaction mechanism.
Caption: Logical flow of the reaction mechanism for cyclopropane ring formation.
Conclusion
This technical guide summarizes the key physical and chemical properties of trans-1,2-dibenzoylcyclopropane, along with a detailed experimental protocol for its synthesis. While a significant amount of data is available, further research is needed to fully characterize this compound, particularly in obtaining a definitive melting point and detailed NMR and mass spectrometry data. The provided information serves as a solid foundation for researchers and scientists working with this and related compounds.
References
An In-depth Technical Guide to 1,2-Dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dibenzoylcyclopropane, a unique molecule with potential applications in various fields of chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and established protocols for its synthesis. While direct biological data on this compound is limited, this guide explores the known biological activities of structurally related compounds, specifically chalcones, to infer potential mechanisms of action and signaling pathways that may be relevant for future drug discovery and development efforts.
Chemical Identity and Properties
This compound is a ketone derivative of cyclopropane (B1198618), characterized by two benzoyl groups attached to adjacent carbon atoms of the cyclopropane ring. It exists as two stereoisomers: cis and trans. The trans-isomer is generally more stable and is the focus of most available literature.
CAS Numbers:
-
This compound (unspecified stereochemistry): 20030-69-7
Physicochemical Properties of trans-1,2-Dibenzoylcyclopropane
The following table summarizes the key physicochemical properties of trans-1,2-dibenzoylcyclopropane.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [1] |
| Molecular Weight | 250.29 g/mol | [1][4] |
| Appearance | White solid | [5] |
| Melting Point | 103–104 °C | [5] |
| Boiling Point | 402.4 °C at 760 mmHg | [1][4] |
| Density | 1.207 g/cm³ | [1][4] |
| Flash Point | 150.7 °C | [4] |
| Refractive Index | 1.623 | [4] |
| Vapour Pressure | 1.1E-06 mmHg at 25°C | [1] |
Synthesis of trans-1,2-Dibenzoylcyclopropane
The most common and well-documented method for the synthesis of trans-1,2-dibenzoylcyclopropane is the base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).
Reaction Scheme
The overall reaction involves the treatment of 1,3-dibenzoylpropane with a base, such as sodium hydroxide (B78521), in the presence of iodine. The reaction proceeds through the formation of an enolate, followed by halogenation and an intramolecular SN2 reaction to form the cyclopropane ring.[6]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5][6][7]
Materials:
-
1,3-Dibenzoylpropane
-
Sodium hydroxide (NaOH)
-
Methanol (B129727) (MeOH)
-
Iodine (I₂)
-
10% Sodium bisulfite solution (aqueous)
-
Distilled water
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle or water bath
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 35 g (0.14 mole) of 1,3-dibenzoylpropane in 400 ml of methanol containing 11.2 g (0.280 mole) of sodium hydroxide.
-
Warm the mixture to 45 °C while stirring to ensure the complete dissolution of the diketone.
-
Allow the solution to cool to 40 °C.
-
Slowly add a solution of 35 g (0.14 mole) of iodine in 200 ml of methanol from the dropping funnel to the stirred solution.
-
After the addition of iodine is complete, continue stirring the solution at room temperature for 1.5 hours. A white solid will precipitate during this time.[5]
-
Filter the mixture to collect the white precipitate.
-
Wash the collected solid with four 100-ml portions of water.
-
Dry the solid under vacuum to yield trans-1,2-dibenzoylcyclopropane.
-
The filtrate can be concentrated using a rotary evaporator to obtain additional product. This residue should be treated with 25 ml of aqueous 10% sodium bisulfite to reduce any remaining iodine, followed by filtration and drying.[5]
-
For further purification, the product can be recrystallized from methanol.
Synthesis Workflow
Caption: Workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, its structural similarity to chalcones (1,3-diphenyl-2-propen-1-one) suggests that it may exhibit similar pharmacological properties. Chalcones are a class of naturally occurring compounds known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]
Anticancer Potential of Structurally Related Chalcones
Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of chalcones in various cancer cell lines.[8][9] A key mechanism underlying the anticancer activity of some chalcones involves the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
One such pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[8]
Postulated Signaling Pathway: PI3K/AKT/mTOR Inhibition
Based on the known mechanism of action of some anticancer chalcones, it is plausible that this compound or its derivatives could exert antiproliferative effects by inhibiting the PI3K/AKT/mTOR pathway. This inhibition would lead to the downstream modulation of proteins involved in apoptosis and cell cycle regulation.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway inhibition.
Pathway Description:
-
Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).
-
Activated PI3K phosphorylates and activates AKT (also known as Protein Kinase B).
-
AKT, a central node in this pathway, activates mTOR and inhibits the anti-apoptotic protein Bcl-2.
-
Structurally similar chalcones have been shown to inhibit PI3K. It is hypothesized that this compound could act similarly, leading to the downregulation of this survival pathway.[8]
-
Inhibition of PI3K/AKT signaling would relieve the inhibition of the pro-apoptotic protein Bax by Bcl-2.
-
Free Bax can then activate Caspase-3, a key executioner caspase, ultimately leading to programmed cell death (apoptosis).
Future Directions
The unique structural features of this compound, combining a strained cyclopropane ring with two bulky benzoyl groups, make it an intriguing candidate for further investigation. Future research should focus on:
-
Biological Screening: Evaluating the cytotoxic and antiproliferative activity of cis- and trans-1,2-dibenzoylcyclopropane against a panel of cancer cell lines.
-
Mechanism of Action Studies: If biological activity is observed, elucidating the precise molecular targets and signaling pathways involved.
-
Derivative Synthesis: Synthesizing and screening derivatives of this compound to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
-
Antimicrobial and Anti-inflammatory Testing: Exploring other potential therapeutic applications based on the known activities of chalcones and other cyclopropane-containing molecules.
Conclusion
This technical guide has consolidated the available information on this compound, providing a foundation for researchers interested in this compound. While its biological profile remains largely unexplored, the data on its synthesis and physicochemical properties, coupled with the known activities of structurally related compounds, highlight its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols and hypothesized signaling pathway presented herein offer a starting point for future research endeavors in this promising area of medicinal chemistry.
References
- 1. trans-1,2-dibenzoylcyclopropane | 38400-84-9 [chemnet.com]
- 2. 38400-84-9 CAS MSDS (TRANS-1,2-DIBENZOYLCYCLOPROPANE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 1,2-Dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibenzoylcyclopropane, a phenyl-substituted cyclopropane (B1198618), presents a compelling scaffold for chemical and pharmaceutical research. Its rigid, three-membered ring and the presence of two benzoyl groups give rise to distinct stereoisomers with unique chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. While specific experimental data for certain analytical techniques are not publicly available, this document compiles known information and provides expected characteristics based on established principles of organic chemistry. Furthermore, the potential biological significance of the cyclopropane moiety is discussed, offering a perspective for its application in drug discovery and development.
Molecular Structure and Stereoisomerism
This compound (C₁₇H₁₄O₂) is a ketone featuring a cyclopropane ring substituted with two benzoyl groups on adjacent carbon atoms. The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring leads to the existence of three possible stereoisomers.[1][2]
-
trans-1,2-Dibenzoylcyclopropane: This isomer exists as a pair of enantiomers: (1R,2R)-1,2-dibenzoylcyclopropane and (1S,2S)-1,2-dibenzoylcyclopropane. In the trans configuration, the two bulky benzoyl groups are positioned on opposite sides of the cyclopropane ring, which minimizes steric hindrance.[3] This arrangement results in a lower energy conformation, making the trans isomer the thermodynamically more stable product in many synthetic routes.[3]
-
cis-1,2-Dibenzoylcyclopropane: In the cis isomer, the benzoyl groups are on the same side of the cyclopropane ring. This molecule possesses a plane of symmetry and is therefore a meso compound, meaning it is achiral and superimposable on its mirror image. Consequently, there is only one cis stereoisomer.[4]
Synthesis and Interconversion
Synthesis of trans-1,2-Dibenzoylcyclopropane
A common and well-documented method for the synthesis of trans-1,2-dibenzoylcyclopropane is the base-catalyzed ring closure of 1,3-dibenzoylpropane.[5][6]
Experimental Protocol:
-
Enolate Formation: 1,3-Dibenzoylpropane is treated with a base, such as sodium hydroxide (B78521) in methanol, to deprotonate the α-carbon, forming a resonance-stabilized enolate.[5][6]
-
Halogenation: The enolate nucleophilically attacks a halogen, typically iodine, resulting in an α-halogenated intermediate.[5][6]
-
Second Enolate Formation: A second equivalent of the base removes another α-proton, generating a second enolate.[5][6]
-
Intramolecular Sₙ2 Reaction: The newly formed enolate then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the halogen and displacing it to form the cyclopropane ring.[5][6] This intramolecular cyclization is entropically favored.[5]
-
Workup and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude product can be purified by recrystallization.[6]
The preference for the formation of the trans isomer is attributed to its greater thermodynamic stability, as it minimizes the steric repulsion between the two large benzoyl substituents.[3]
Synthesis of cis-1,2-Dibenzoylcyclopropane
While a direct, high-yield synthesis for cis-1,2-dibenzoylcyclopropane is not as commonly reported as for the trans isomer, its preparation can be achieved through photochemical isomerization of the trans isomer.[7]
Experimental Protocol (Photochemical Isomerization):
-
A solution of trans-1,2-dibenzoylcyclopropane in a suitable solvent (e.g., benzene) is degassed.[7]
-
The solution is irradiated with UV light (e.g., 300 nm) for a specific duration.[7]
-
The solvent is removed in vacuo, and the resulting mixture of cis and trans isomers can be separated by chromatography.[7]
It is important to note that this photochemical isomerization is often reversible for the unsubstituted this compound.[7]
Physical and Spectroscopic Properties
The different spatial arrangements of the benzoyl groups in the cis and trans isomers lead to distinct physical and spectroscopic properties.
Physical Properties
| Property | trans-1,2-Dibenzoylcyclopropane | cis-1,2-Dibenzoylcyclopropane |
| Molecular Formula | C₁₇H₁₄O₂ | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol |
| Boiling Point | 402.4 °C at 760 mmHg[8] | Not available |
| Density | 1.207 g/cm³[8] | Not available |
| Refractive Index | 1.623[8] | Not available |
| Melting Point | Not available | Not available |
Spectroscopic Data
While comprehensive, publicly available NMR and X-ray crystallography data for this compound are limited, some spectroscopic information has been reported, and expected values can be inferred from related structures.
Infrared (IR) Spectroscopy:
| Isomer | Carbonyl Stretching Frequency (νc=o) |
| trans | Expected around 1670-1685 cm⁻¹ |
| cis | Expected around 1690-1705 cm⁻¹ |
The higher carbonyl stretching frequency in the cis isomer is attributed to greater steric hindrance, which can affect the conjugation of the carbonyl groups with the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of 7.0-8.2 ppm.
-
Cyclopropyl (B3062369) Protons: The protons on the cyclopropane ring would appear as complex multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The coupling constants between the cyclopropyl protons would be characteristic of the cis or trans stereochemistry. In the trans isomer, the vicinal coupling constant (³J) between the C1-H and C2-H protons is expected to be smaller than the corresponding cis coupling in the cis isomer. The geminal coupling (²J) of the methylene (B1212753) protons on C3 would also be observable.
-
-
¹³C NMR:
-
Carbonyl Carbons: Resonances are expected in the downfield region, typically >190 ppm.
-
Aromatic Carbons: Signals would appear in the range of 120-140 ppm.
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring would be observed in the upfield region, typically between 10 and 40 ppm. Due to symmetry, the cis isomer would show fewer signals in the ¹³C NMR spectrum than the trans enantiomers.
-
X-ray Crystallography:
No specific crystal structure data for this compound was found in the public domain. However, a crystal structure analysis would provide definitive proof of the stereochemistry and detailed information on bond lengths and angles. For the trans isomer, the benzoyl groups would be oriented on opposite faces of the cyclopropane ring. In the cis isomer, these groups would be on the same face, leading to a more sterically crowded structure.
Relevance to Drug Development
The cyclopropane ring is a valuable structural motif in medicinal chemistry.[9][10] Its rigid nature can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.[11] The incorporation of a cyclopropane ring can also influence a molecule's metabolic stability and pharmacokinetic properties.[11]
While no specific biological activities for this compound itself are widely reported, various derivatives of cyclopropane carboxamides and other cyclopropane-containing compounds have demonstrated a broad range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Amide derivatives containing a cyclopropane ring have been synthesized and shown to possess activity against bacteria and fungi.[12]
-
Antitumor Activity: Phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.[11]
-
Enzyme Inhibition: The unique electronic and steric properties of the cyclopropane ring can be exploited to design potent enzyme inhibitors.[10]
The this compound core, with its two reactive carbonyl groups and defined stereochemistry, serves as a versatile starting point for the synthesis of a diverse library of compounds for biological screening.
Conclusion
This compound is a molecule of significant interest due to its stereochemical properties and the synthetic versatility offered by its functional groups. The trans isomer is the more thermodynamically stable and readily synthesized product, while the cis isomer can be obtained via photochemical isomerization. Although detailed experimental spectroscopic and crystallographic data are not widely available, the structural and chemical properties of these isomers can be logically inferred. The established biological relevance of the cyclopropane moiety in medicinal chemistry positions this compound as a valuable building block for the development of new therapeutic agents. Further research to fully characterize its isomers and explore their reactivity and biological activity is warranted.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]
- 4. chegg.com [chegg.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. trans-1,2-dibenzoylcyclopropane | 38400-84-9 [chemnet.com]
- 9. researchgate.net [researchgate.net]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 1,2-dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dibenzoylcyclopropane, a molecule of interest in synthetic chemistry and drug design due to its rigid cyclopropane (B1198618) scaffold. This document details the synthesis, separation, and characterization of the cis and trans stereoisomers, including a pair of enantiomers and a meso compound.
Core Concepts: Stereoisomerism in this compound
This compound exists as three stereoisomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring.[1]
-
Trans Isomers: The two benzoyl groups are on opposite sides of the cyclopropane ring. This configuration results in a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers: (1R,2R)-1,2-dibenzoylcyclopropane and (1S,2S)-1,2-dibenzoylcyclopropane. The trans isomer is generally the more thermodynamically stable product in many synthetic routes due to reduced steric hindrance between the bulky benzoyl groups.[2][3]
-
Cis Isomer: The two benzoyl groups are on the same side of the cyclopropane ring. This arrangement possesses a plane of symmetry, rendering the molecule achiral, despite the presence of two chiral centers. This type of compound is known as a meso compound.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the available quantitative data for the stereoisomers of this compound.
| Property | trans-1,2-dibenzoylcyclopropane | cis-1,2-dibenzoylcyclopropane | Data Source(s) |
| Physical Properties | |||
| Melting Point | Not specified in searched literature | 123-124 °C | [4] (for a substituted analog) |
| Boiling Point | 402.4 °C at 760 mmHg | Not available | [5] |
| Density | 1.207 g/cm³ | Not available | [5] |
| Refractive Index | 1.623 | Not available | [5] |
| Flash Point | 150.7 °C | Not available | [5] |
| Spectroscopic Data | |||
| Carbonyl Frequency (IR) | 1656 cm⁻¹ | 1689 cm⁻¹ | [4] (for a substituted analog) |
| UV Maxima (nm) | 245, 278, 317 | 243, 277, 320 | [4] (for a substituted analog) |
| Optical Properties | |||
| Specific Rotation | For (+)-trans isomer: +22.48°For (-)-trans isomer: -20.04° (for a phenyl-substituted analog) | Not applicable (meso) | [4] |
-
trans-1,2-dibenzoylcyclopropane: Due to C₂ symmetry, the ¹H NMR spectrum would show one signal for the two equivalent methine protons and a complex multiplet for the methylene (B1212753) protons. The ¹³C NMR spectrum would show one signal for the two equivalent methine carbons, one for the methylene carbon, and signals for the benzoyl groups.
-
cis-1,2-dibenzoylcyclopropane: Due to Cₛ symmetry, the ¹H NMR spectrum would show one signal for the two equivalent methine protons and two separate signals for the diastereotopic methylene protons. The ¹³C NMR spectrum would exhibit one signal for the two equivalent methine carbons, one for the methylene carbon, and signals for the benzoyl groups.
Experimental Protocols
Synthesis of trans-1,2-dibenzoylcyclopropane
The synthesis of trans-1,2-dibenzoylcyclopropane is typically achieved through a base-catalyzed ring closure of 1,3-dibenzoylpropane.[6][7] The mechanism involves the formation of an enolate, followed by halogenation at the α-position, formation of a second enolate, and subsequent intramolecular Sₙ2 reaction to form the cyclopropane ring.[6][7]
Materials:
-
1,3-dibenzoylpropane
-
0.67 M Sodium hydroxide (B78521) in methanol solution
-
0.67 M Iodine in methanol solution
-
Ice-cold water
Procedure:
-
In a large reaction tube, combine 400 mg of 1,3-dibenzoylpropane, 5 mL of methanol, and 7 mL of a 0.67 M sodium hydroxide in methanol solution.
-
Warm the mixture in a water bath (40-45 °C) and swirl until all the solid has dissolved.[6]
-
Slowly add 2.5 mL of a 0.67 M iodine in methanol solution dropwise to the reaction mixture.
-
After the addition is complete, continue heating the reaction mixture in the water bath for 40 minutes, swirling periodically.[6]
-
Cool the reaction tube to room temperature.
-
While stirring with a glass rod, add ice-cold water until a precipitate forms.[6]
-
Chill the mixture in an ice bath for 10-15 minutes to maximize precipitation.[6]
-
Collect the crude product by vacuum filtration and wash the solid with 3-4 mL of cold water.[6]
-
Recrystallize the solid from a methanol-water solvent pair to obtain purified trans-1,2-dibenzoylcyclopropane.[7]
Synthesis of cis-1,2-dibenzoylcyclopropane via Photochemical Isomerization
The cis isomer can be obtained through the photochemical isomerization of the trans isomer.[4] This process is reversible for the unsubstituted this compound.[4]
Materials:
-
trans-1,2-dibenzoylcyclopropane
-
Benzene (B151609) (or other suitable solvent)
-
UV photoreactor (e.g., with 300 nm lamps)
-
Nitrogen gas
Procedure:
-
Dissolve a known amount of trans-1,2-dibenzoylcyclopropane in benzene in a quartz reaction vessel.
-
Degas the solution with nitrogen for at least 30 minutes to remove oxygen, which can quench the excited state.[4]
-
Irradiate the solution with 300 nm UV light. The reaction progress can be monitored by techniques such as GC or HPLC.
-
Once a photostationary state is reached (the ratio of cis to trans isomers remains constant), stop the irradiation.
-
Remove the solvent in vacuo.
-
Separate the cis and trans isomers using column chromatography on silica (B1680970) gel.
Chiral Resolution of (±)-trans-1,2-dibenzoylcyclopropane
The enantiomers of trans-1,2-dibenzoylcyclopropane can be separated using chiral high-performance liquid chromatography (HPLC).[8] While a specific protocol for the title compound is not detailed, a general approach using chiral stationary phases like Chiralcel OD or Chiralcel OJ is effective for trans-1,2-disubstituted cyclopropanes.[8] An alternative method involves the formation of diastereomers, their separation, and subsequent regeneration of the enantiomers, as demonstrated for a similar compound.[4]
Method 1: Chiral HPLC
-
Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol. The optimal ratio should be determined experimentally to achieve baseline separation.
-
Detection: UV detector at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 254 nm).
-
Procedure: Dissolve the racemic trans-1,2-dibenzoylcyclopropane in the mobile phase and inject it onto the column. The two enantiomers will elute at different retention times. Collect the separated fractions and remove the solvent to obtain the pure enantiomers.
Method 2: Diastereomeric Ketal Formation (adapted from a similar compound) [4]
-
Ketal Formation: React racemic trans-1,2-dibenzoylcyclopropane with a chiral diol, such as (2R,3R)-(-)-2,3-butanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in benzene with a Dean-Stark trap to remove water. This will form a mixture of two diastereomeric ketals.
-
Separation: Separate the diastereomeric ketals by fractional crystallization or column chromatography.
-
Hydrolysis: Hydrolyze each separated diastereomer with aqueous acid (e.g., hydrochloric acid in THF/water) to cleave the ketal and regenerate the individual enantiomers of trans-1,2-dibenzoylcyclopropane.
-
Purification: Purify the resulting enantiomers by column chromatography.
Mandatory Visualization
Caption: Synthesis of trans-1,2-dibenzoylcyclopropane.
Caption: Relationship between stereoisomers.
References
- 1. Solved Synthesis of Trans-1,2-DibenzoylcyclopropaneThere are | Chegg.com [chegg.com]
- 2. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]
- 3. chegg.com [chegg.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. trans-1,2-dibenzoylcyclopropane | 38400-84-9 [chemnet.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Aromatic and Aliphatic Substituents on the Photochemical Properties of Dibenzoylcyclopropanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photochemical properties of substituted dibenzoylcyclopropanes. The core focus is on the cis-trans isomerization mechanisms and the profound influence of substituents at the C3 position of the cyclopropane (B1198618) ring on reaction pathways and efficiencies. This document synthesizes key findings on the photochemistry of 1,2-dibenzoyl-3-methylcyclopropane and 1,2-dibenzoyl-3-phenylcyclopropane, offering valuable insights for the design of photosensitive molecules in drug development and materials science.
Introduction to Dibenzoylcyclopropane Photochemistry
Dibenzoylcyclopropanes are a class of cyclopropyl (B3062369) ketones that exhibit rich and varied photochemical behavior. Upon absorption of ultraviolet (UV) light, these molecules can undergo several transformations, most notably cis-trans isomerization and ring-opening reactions. The efficiency and pathway of these photoreactions are highly dependent on the nature of the substituents attached to the cyclopropane ring. Understanding these substituent effects is critical for controlling the photochemical outcome and designing molecules with specific light-induced functions.
The fundamental photochemical process for arylcyclopropanes and cyclopropyl ketones involves the cleavage of a cyclopropane ring bond to form a 1,3-diradical intermediate.[1] The stability and subsequent reaction pathways of this diradical are dictated by the electronic and steric properties of the substituents. In 1,2-dibenzoylcyclopropanes, the presence of two carbonyl groups significantly influences the photochemistry, primarily proceeding through the cleavage of the bond beta to both carbonyl groups (the C1-C2 bond).
Quantitative Photochemical Data
The photochemical efficiency of isomerization is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. The data below, derived from studies on 1,2-dibenzoyl-3-substituted cyclopropanes, highlights the impact of the substituent on the reaction's efficiency and reversibility.[1]
| Compound | Substituent (R) | Isomerization Pathway | Quantum Yield (Φ) of cis → trans Isomerization | Product Conversion | Ref. |
| cis-1,2-dibenzoyl-3-methylcyclopropane | Methyl | Reversible (cis ⇌ trans) | Not Reported | Not Quantitative | [1] |
| cis-1,2-dibenzoyl-3-phenylcyclopropane | Phenyl | Irreversible (cis → trans) | 0.27 | 91-96% | [1] |
Photochemical Reaction Mechanisms
The photochemical isomerization of 1,2-dibenzoyl-3-substituted cyclopropanes proceeds through the formation of 1,3-diradical intermediates. However, the nature of the C3 substituent dictates the specific bond cleavage sites and the subsequent fate of the diradical, leading to dramatically different overall reactions.
Reversible Isomerization of cis-1,2-Dibenzoyl-3-methylcyclopropane
Irradiation of cis-1,2-dibenzoyl-3-methylcyclopropane (cis-1a ) in benzene (B151609) with 300 nm light leads to the formation of its trans isomer. This reaction is reversible, with the system reaching a photostationary state containing both isomers. The primary photochemical step is the cleavage of the C1-C2 bond, which is beta to both benzoyl groups, to form a 1,3-diradical intermediate. Bond rotation within this intermediate, followed by ring closure, can regenerate either the cis or trans isomer.[1]
References
A Technical Guide to the Synthesis and Properties of 1,2-Dibenzoylcyclopropane Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, is a recurring motif in numerous biologically active compounds and a valuable building block in synthetic organic chemistry. Its inherent ring strain and unique electronic properties confer specific conformational constraints and reactivity patterns to molecules. When vicinally substituted with two benzoyl groups, the resulting 1,2-dibenzoylcyclopropane scaffold presents a unique pharmacophore with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, summarizes their known chemical and biological properties, and presents detailed experimental protocols for their preparation. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The unique structural and electronic features of the cyclopropane ring have long intrigued chemists, leading to its incorporation into a wide array of molecules with significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The presence of two aroyl substituents on adjacent carbons of the cyclopropane ring, as seen in 1,2-diaroylcyclopropanes, creates a class of compounds with a distinctive three-dimensional structure and potential for diverse biological interactions. This guide focuses specifically on this compound and its analogs, detailing their synthesis and exploring their chemical and biological characteristics.
Synthesis of this compound Analogs
The synthesis of 1,2-dibenzoylcyclopropanes can be achieved through several synthetic strategies. The most common and well-documented method for the parent compound is the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371).[3][4] Modifications of this and other methods can provide access to a range of substituted analogs.
Base-Catalyzed Intramolecular Cyclization
This method involves the formation of an enolate from a 1,3-dicarbonyl precursor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. A common variation of this is the reaction of 1,3-dibenzoylpropane with a base in the presence of iodine.[3][4] The reaction proceeds through a tandem enolization, iodination, and subsequent intramolecular cyclization. This method predominantly yields the more thermodynamically stable trans-isomer.
Metal-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions of alkenes with carbenes or carbenoids are a powerful tool for the synthesis of cyclopropanes.[5] For the synthesis of 1,2-diaroylcyclopropanes, this could involve the reaction of a substituted dibenzoylethene with a suitable carbene precursor under the influence of catalysts such as those based on rhodium or copper.
Oxidative Cyclization of 1,5-Diketones
A method for the synthesis of 1-aryl-2,3-diaroyl cyclopropanes has been developed involving the iodine/DBU-mediated oxidative cyclization of 1,3,5-triaryl-1,5-diketones.[6] This approach offers a pathway to more highly substituted analogs.
Chemical and Physical Properties
This compound exists as cis and trans stereoisomers. The trans isomer is generally the more stable and more commonly synthesized product due to reduced steric strain between the two bulky benzoyl groups.[7][8]
Table 1: Physical Properties of trans-1,2-Dibenzoylcyclopropane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄O₂ | [9] |
| Molecular Weight | 250.29 g/mol | [9] |
| Melting Point | Not specified | |
| Boiling Point | 402.4 °C at 760 mmHg | [9] |
| Density | 1.207 g/cm³ | [9] |
| Refractive Index | 1.623 | [9] |
| Flash Point | 150.7 °C | [9] |
Biological Activities and Potential Applications
While extensive biological data for a wide range of this compound analogs is not yet available in the public domain, the broader class of cyclopropane-containing molecules and diaroyl compounds have demonstrated significant potential in medicinal chemistry.
Antimicrobial and Antifungal Activity
Cyclopropane derivatives have been reported to exhibit a wide spectrum of antimicrobial and antifungal activities.[1][2] Amide derivatives of cyclopropanes, for instance, have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The mechanism of action for some antimicrobial cyclopropane-containing fatty acids is thought to involve the disruption of bacterial cell membranes.[3]
Table 2: Antimicrobial Activity of Selected Cyclopropane Analogs
| Compound | Organism | Activity (MIC₈₀, µg/mL) | Reference |
| Compound F5 | Staphylococcus aureus | 32 | [10] |
| Compound F9 | Staphylococcus aureus | 64 | [10] |
| Compound F53 | Staphylococcus aureus | 64 | [10] |
| Compound F9 | Escherichia coli | 32 | [10] |
| Compound F31 | Escherichia coli | 64 | [10] |
| Compound F45 | Escherichia coli | 64 | [10] |
| Compound F8 | Candida albicans | 16 | [10] |
| Compound F24 | Candida albicans | 16 | [10] |
| Compound F42 | Candida albicans | 16 | [10] |
Note: The compounds in this table are amide derivatives of 2-phenylcyclopropane-1-carboxylic acid and not direct analogs of this compound. This data is presented to illustrate the potential antimicrobial and antifungal activity of the cyclopropane scaffold.
Anticancer Activity
Numerous cyclopropane-containing compounds have been investigated for their anticancer properties.[11] The rigid cyclopropane scaffold can serve to orient functional groups in a precise manner for interaction with biological targets. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.[12]
Table 3: Cytotoxic Activity of Selected Cyclopropane Analogs
| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |
| Compound 3f | Various cancer cell lines | Moderate | [8] |
| Compound 3h | Various cancer cell lines | Moderate | [8] |
Note: The compounds in this table are N(2)-substituted-1,2,3-triazoles fused to a steroidal D-ring containing a cyclopropane moiety and not direct analogs of this compound. This data is presented to illustrate the potential anticancer activity of the cyclopropane scaffold.
Experimental Protocols
Synthesis of trans-1,2-Dibenzoylcyclopropane[3][4]
This protocol describes the base-catalyzed ring closure of 1,3-dibenzoylpropane.
Materials:
-
1,3-Dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)
-
Sodium hydroxide (B78521)
-
Iodine
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Procedure:
-
To a 25-mL round-bottom flask, add 400 mg of 1,3-dibenzoylpropane and a magnetic stir bar.
-
Add 5 mL of methanol and 7 mL of a 0.67 M solution of sodium hydroxide in methanol.
-
Stir the mixture until the 1,3-dibenzoylpropane has dissolved.
-
While stirring, add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise via a syringe over a period of about 5 minutes. The solution will turn brown. Continue stirring and adding the iodine solution until the brown color persists.
-
After the addition of iodine is complete, heat the reaction mixture in a water bath at 40-45 °C for 40 minutes. Swirl the flask occasionally.
-
Allow the reaction mixture to cool to room temperature.
-
While stirring with a glass rod, add ice-cold water dropwise until a precipitate forms.
-
Place the flask in an ice bath for 10-15 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with three portions of cold water (3-4 mL each).
-
Recrystallize the crude product from a methanol-water solvent pair. Dissolve the solid in a minimum amount of hot methanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the final product and determine its melting point and yield.
Visualizations
Synthetic Pathway for trans-1,2-Dibenzoylcyclopropane
Caption: Synthetic route to trans-1,2-dibenzoylcyclopropane.
Proposed Mechanism of Anticancer Action
While the specific signaling pathways affected by this compound analogs are not well-defined, a plausible mechanism, based on related compounds that induce apoptosis, involves the activation of caspase cascades.[12]
Caption: Hypothesized apoptotic signaling pathway.
Conclusion and Future Directions
This compound and its analogs represent a class of compounds with significant synthetic interest and untapped biological potential. The established synthetic routes provide a solid foundation for the generation of diverse libraries of these molecules. While the biological activities of this specific class of compounds are not yet extensively explored, the known properties of related cyclopropane and diaroyl compounds suggest that they may hold promise as antimicrobial, antifungal, or anticancer agents. Future research should focus on the systematic synthesis and biological evaluation of a wide range of substituted this compound analogs to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects. Such studies will be crucial for the rational design and development of novel therapeutic agents based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into the Ring-Opening Reactions of 1,2-Dibenzoylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanistic studies surrounding the ring-opening reactions of 1,2-dibenzoylcyclopropane. This compound serves as a valuable model system for understanding the intricate stereochemical and kinetic details of cyclopropane (B1198618) ring-opening processes, which are of significant interest in organic synthesis and drug development due to the prevalence of three-membered rings in bioactive molecules. This document summarizes key quantitative data, details experimental protocols for relevant transformations, and visualizes the proposed reaction pathways.
Introduction to this compound Ring-Opening Reactions
This compound, existing as cis and trans stereoisomers, undergoes ring-opening reactions under both thermal and photochemical conditions. These reactions can lead to cis-trans isomerization or rearrangement to form heterocyclic compounds such as 2,3-dihydrofurans. The regioselectivity and stereoselectivity of these transformations are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules for electrocyclic reactions, and are influenced by the nature of the substituents and the reaction conditions.
The mechanistic pathways for these reactions are believed to involve the formation of diradical intermediates. The stability and subsequent reaction pathways of these intermediates dictate the final product distribution. Understanding these mechanisms is crucial for controlling the outcome of reactions involving cyclopropane rings and for the rational design of synthetic routes to complex molecules.
Quantitative Data on Ring-Opening Reactions
While specific kinetic data for the thermal ring-opening of this compound is not extensively documented in the literature, data from closely related compounds provide valuable insights. The photochemical isomerization, however, has been studied more directly.
| Reaction | Compound | Parameter | Value | Conditions |
| Thermal cis-trans Isomerization | cis-1,2-Diphenylcyclopropane (analogue) | Activation Energy (Ea) | 33.5 ± 1.1 kcal/mol | Liquid phase, 168-220 °C |
| Pre-exponential Factor (A) | 1011.2 ± 0.5 s-1 | |||
| Photochemical cis-trans Isomerization | cis,trans-1,2-Dibenzoyl-3-phenylcyclopropane | Quantum Yield (Φ) | 0.27 | Benzene (B151609), 300 nm irradiation[1] |
| Product Distribution in Photochemical Isomerization | cis,trans-1,2-Dibenzoyl-3-phenylcyclopropane | Conversion to trans isomer | 91-96% | Benzene, 300 nm irradiation[1] |
Note: The thermal isomerization data is for 1,2-diphenylcyclopropane (B6335939) and serves as an approximation for the behavior of this compound due to the structural similarity.
Experimental Protocols
Synthesis of trans-1,2-Dibenzoylcyclopropane[2][3]
This procedure describes a base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).
Materials:
-
1,3-Dibenzoylpropane
-
0.67 M Sodium hydroxide (B78521) in methanol
-
0.67 M Iodine in methanol
-
Ice-cold water
Procedure:
-
Dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol in a 25-mL round-bottom flask.
-
Add 5 mL of 0.67 M sodium hydroxide in methanol solution and a boiling chip.
-
Heat the mixture in a warm water bath (50-80 °C) with swirling until all the solid has dissolved.
-
Fit the flask with a Claisen adapter, a rubber septum, and a reflux condenser.
-
Through the rubber septum, add 2.5 mL of 0.67 M iodine in methanol solution dropwise via a syringe.
-
After the iodine addition is complete, continue heating the reaction for an additional 40 minutes.
-
Allow the flask to cool to room temperature and then place it in an ice bath.
-
Add ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a methanol/water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.
Photochemical cis-trans Isomerization of 1,2-Dibenzoyl-3-phenylcyclopropane[1]
This protocol describes the photochemical conversion of the cis to the trans isomer.
Materials:
-
cis,trans-1,2-Dibenzoyl-3-phenylcyclopropane
-
Benzene (spectroscopic grade)
-
Nitrogen gas
Procedure:
-
Prepare a solution of cis,trans-1,2-dibenzoyl-3-phenylcyclopropane in benzene in a quartz reaction vessel.
-
Degas the solution with a stream of nitrogen for at least 30 minutes.
-
Irradiate the solution with a suitable UV lamp (e.g., 300 nm).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, HPLC, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
The product, trans,trans-1,2-dibenzoyl-3-phenylcyclopropane, can be purified by silica (B1680970) gel chromatography if necessary.
Mechanistic Pathways and Visualizations
The ring-opening reactions of this compound can be understood through the lens of electrocyclic reaction theory and the behavior of radical intermediates.
Thermal Ring-Opening: A Conrotatory Electrocyclic Reaction
Under thermal conditions, the ring-opening of a cyclopropane is a concerted process. According to the Woodward-Hoffmann rules for a 2-electron system (the σ-bond of the cyclopropane), the process is predicted to be conrotatory. This means that the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). This stereospecificity is crucial in determining the geometry of the resulting acyclic product. In the case of this compound, this can lead to cis-trans isomerization.
Photochemical Ring-Opening: A Disrotatory Electrocyclic Reaction
In contrast to the thermal process, photochemical ring-opening of a cyclopropane is predicted to be disrotatory. This means the substituents on the breaking C-C bond rotate in opposite directions (one clockwise, one counter-clockwise). This change in stereochemical course is a direct consequence of the electronic excitation to a higher energy state with different orbital symmetry. The initial excitation leads to the formation of a 1,3-diradical intermediate, which can then undergo bond rotation and re-closure to give the isomerized product.
Rearrangement to 2,3-Dihydrofuran
Under certain conditions, such as acid or base catalysis, this compound can undergo rearrangement to form 2,5-diphenyl-2,3-dihydrofuran. This transformation likely proceeds through a ring-opened intermediate where one of the carbonyl oxygens acts as a nucleophile, attacking a carbocationic center generated by the ring-opening.
Conclusion
The ring-opening reactions of this compound provide a rich platform for studying the fundamental principles of electrocyclic reactions and the behavior of reactive intermediates. While a complete quantitative kinetic and thermodynamic profile for this specific molecule remains an area for further investigation, the available data from analogous systems and the well-established principles of physical organic chemistry allow for a robust mechanistic understanding. The experimental protocols provided herein offer a starting point for researchers to explore these fascinating transformations. Further computational studies, specifically Density Functional Theory (DFT) calculations, would be invaluable in providing a more detailed energy landscape of the reaction pathways and in corroborating the proposed mechanisms. This knowledge is essential for the continued development of novel synthetic methodologies and the design of complex molecular architectures in the field of drug discovery and materials science.
References
Methodological & Application
Synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane (B1583371). The described method is a robust and reproducible procedure involving a base-catalyzed intramolecular cyclization. This application note includes a summary of the reaction parameters, a step-by-step experimental protocol, and a mechanistic workflow diagram to facilitate understanding and implementation in a laboratory setting. The synthesis is of interest to researchers in organic synthesis, medicinal chemistry, and materials science due to the prevalence of the cyclopropane (B1198618) motif in biologically active molecules and functional materials.
Introduction
The cyclopropane ring is a fundamental structural motif in a wide array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. The unique steric and electronic properties of the three-membered ring impart significant biological activity and desirable physicochemical properties to parent molecules. The synthesis of substituted cyclopropanes, therefore, remains an area of active research. This protocol details the synthesis of trans-1,2-dibenzoylcyclopropane, a useful building block, from the readily available starting material 1,3-dibenzoylpropane (also known as 1,5-diphenyl-1,5-pentanedione).[1][2]
The reaction proceeds via a base-catalyzed ring closure mechanism.[1][3] In the presence of a base, an enolate is formed from 1,3-dibenzoylpropane. This is followed by halogenation at the alpha-position with iodine. A second enolate formation then occurs, which subsequently undergoes an intramolecular SN2 reaction to form the cyclopropane ring, yielding the desired trans-1,2-dibenzoylcyclopropane.[1][3]
Reaction and Mechanism
The overall transformation is as follows:
1,3-dibenzoylpropane → trans-1,2-dibenzoylcyclopropane
The reaction is typically carried out using sodium hydroxide (B78521) as the base and iodine as the halogenating agent in a methanol (B129727) solvent system. The trans isomer is the thermodynamically favored product.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the synthesis of trans-1,2-dibenzoylcyclopropane.
| Parameter | Value | Reference |
| Starting Material | 1,3-dibenzoylpropane | [1][3] |
| Reagents | Sodium Hydroxide, Iodine | [1][3] |
| Solvent | Methanol | [1][3] |
| Molar Concentration of NaOH (in Methanol) | 0.67 M | [1][3] |
| Molar Concentration of Iodine (in Methanol) | 0.67 M | [1] |
| Reaction Temperature | 40-80 °C | [1][3] |
| Reaction Time | 40 minutes (post-iodine addition) | [1][3] |
| Purification Method | Recrystallization from Methanol/Water | [1][3] |
Experimental Protocol
This protocol is a comprehensive procedure for the synthesis of trans-1,2-dibenzoylcyclopropane.
Materials:
-
1,3-dibenzoylpropane (400 mg)
-
0.67 M Sodium hydroxide in methanol (5 mL)
-
0.67 M Iodine in methanol (2.5 mL)
-
Methanol
-
Deionized Water
-
Ice
Equipment:
-
25-mL round-bottom flask
-
Boiling chip
-
Warm water bath
-
Claisen adapter
-
Reflux condenser
-
Rubber septum
-
Syringe with a 20-gauge needle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Glass rod
-
Beakers
Procedure:
-
Reaction Setup:
-
To a 25-mL round-bottom flask, add 400 mg of 1,3-dibenzoylpropane and a boiling chip.[1]
-
Add 5 mL of a 0.67 M sodium hydroxide solution in methanol to the flask.[1]
-
Heat the flask in a warm water bath (50-80 °C) and swirl the mixture until all the solid has dissolved.[1]
-
Fit the flask with a Claisen adapter. Attach a reflux condenser to the arm directly over the flask and a rubber septum to the other port.[1]
-
-
Addition of Iodine:
-
Through the rubber septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise using a syringe with a 20-gauge needle.[1]
-
-
Reaction:
-
Work-up and Isolation:
-
Allow the flask to cool to room temperature.
-
Place the flask in an ice bath to facilitate precipitation.[1] Alternatively, while stirring with a glass rod, add ice-cold water until a precipitate forms and then chill in an ice bath for 10-15 minutes.[3]
-
Collect the crude product by vacuum filtration using a Büchner funnel.[1][3]
-
Wash the collected crystals with three portions of approximately 1 mL of cold water.[1]
-
-
Purification:
-
Characterization:
-
Weigh the final product to determine the yield.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., 1H NMR, 13C NMR, IR).
-
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.
Mechanistic Pathway
Caption: Mechanistic steps in the formation of the cyclopropane ring.
References
Synthesis of 1,2-Dibenzoylcyclopropane: A Detailed Experimental Protocol
Abstract
This document provides a comprehensive experimental protocol for the synthesis of trans-1,2-dibenzoylcyclopropane, a valuable building block in organic synthesis. The primary method detailed is the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371) via halogenation. This application note is intended for researchers, scientists, and professionals in drug development and related fields, offering a step-by-step guide to the synthesis, purification, and characterization of the target compound.
Introduction
Cyclopropane (B1198618) rings are a common motif in a variety of biologically active molecules and natural products. The inherent ring strain of the three-membered ring imparts unique chemical reactivity that is often exploited in medicinal chemistry and materials science. 1,2-diaroylcyclopropanes, in particular, serve as versatile intermediates for the synthesis of more complex molecular architectures. This protocol outlines a reliable and accessible method for the preparation of trans-1,2-dibenzoylcyclopropane.
Reaction Scheme
The synthesis proceeds via a base-catalyzed ring closure of 1,3-dibenzoylpropane. The reaction mechanism involves the formation of an enolate, followed by iodination at the α-position. A second enolate is then generated, which undergoes an intramolecular SN2 reaction to form the cyclopropane ring, preferentially yielding the more stable trans isomer.[1][2]
Overall Reaction:
Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| 1,3-Dibenzoylpropane | C₁₇H₁₆O₂ | 252.31 | 67.5[1] | - | - | 1201-32-7 |
| trans-1,2-Dibenzoylcyclopropane | C₁₇H₁₄O₂ | 250.29[3] | 133-135 | 402.4[3][4] | 1.207[3][4] | 38400-84-9[3][4] |
Experimental Protocol
Materials and Equipment
-
1,3-Dibenzoylpropane (C₁₇H₁₆O₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (CH₃OH)
-
Iodine (I₂)
-
Deionized water
-
25 mL Round-bottom flask
-
Claisen adapter
-
Reflux condenser
-
Rubber septum
-
Syringe with a 20-gauge needle
-
Warm water bath (50-80 °C)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Glassware for recrystallization
-
Melting point apparatus
-
NMR spectrometer
Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane and a boiling chip.[1] To this, add 5 mL of a 0.67 M solution of sodium hydroxide in methanol.[1]
-
Dissolution: Gently heat the flask in a warm water bath (50-80 °C) and swirl the mixture until all the solid 1,3-dibenzoylpropane has dissolved.[1]
-
Apparatus Assembly: Fit the flask with a Claisen adapter. Attach a reflux condenser to one port and a rubber septum to the other port directly over the flask.[1]
-
Iodine Addition: Through the rubber septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise using a syringe with a 20-gauge needle.[1]
-
Reaction: After the iodine addition is complete, continue to heat the reaction mixture in the warm water bath for an additional 40 minutes.[1]
-
Isolation of Crude Product: Allow the flask to cool to room temperature and then place it in an ice bath to facilitate crystallization.[1] Collect the crystals by vacuum filtration, washing them three times with approximately 1 mL of cold water.[1]
-
Recrystallization: Purify the crude product by recrystallization from a methanol/water solvent pair.[1] Dissolve the crystals in a minimal amount of hot methanol and then add water dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.[2] Weigh the final product to determine the yield and measure its melting point.[1] Characterize the product using ¹H and ¹³C NMR spectroscopy.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Iodine is a hazardous substance; avoid inhalation and skin contact.
-
Methanol is flammable and toxic. All procedures should be performed in a well-ventilated fume hood.
Characterization Data
¹H NMR (300 MHz, CDCl₃): The ¹H NMR spectrum of trans-1,2-dibenzoylcyclopropane is expected to show complex multiplets for the aromatic protons and distinct signals for the cyclopropyl (B3062369) protons. The spectrum available from Macmillan Learning shows peaks in the aromatic region (approximately 7.2-8.1 ppm) and in the aliphatic region (approximately 2.0-3.6 ppm) corresponding to the cyclopropyl protons.[5]
trans-1,2-dibenzoylcyclopropane
Caption: Molecular structure of trans-1,2-dibenzoylcyclopropane.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.
Caption: Workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.
Signaling Pathways and Logical Relationships
The stereochemical outcome of this reaction is governed by the relative thermodynamic stabilities of the possible stereoisomers. The trans isomer is preferentially formed over the cis isomer due to reduced steric hindrance between the two bulky benzoyl groups.
References
Application Note and Protocol: Base-Catalyzed Synthesis of trans-1,2-Dibenzoylcyclopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropane (B1198618) rings are a fundamental structural motif in numerous natural products and pharmacologically active compounds. Their inherent ring strain imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The 1,2-dibenzoylcyclopropane scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules. This application note provides a detailed protocol for the base-catalyzed synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane (B1583371). The described method is a reliable and stereoselective procedure suitable for laboratory-scale synthesis.
The reaction proceeds via a base-catalyzed intramolecular cyclization. The mechanism involves the formation of an enolate from 1,3-dibenzoylpropane, followed by halogenation at the α-position, generation of a second enolate, and subsequent intramolecular SN2 reaction to form the cyclopropane ring.[1][2] The stereochemical outcome of the reaction favors the formation of the more stable trans isomer due to reduced steric hindrance between the bulky benzoyl groups.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog No. |
| 1,3-Dibenzoylpropane | 98% | Sigma-Aldrich | 6263-83-8 |
| Sodium Hydroxide (B78521) | Reagent | Fisher Scientific | S318-500 |
| Methanol (B129727) | ACS Grade | VWR | BDH2029 |
| Iodine | Reagent | J.T. Baker | 2058-01 |
| Deionized Water | - | - | - |
| Boiling Chips | - | Fisher Scientific | B365-500 |
| Filter Paper | - | Whatman | 1001-125 |
Experimental Protocols
Two alternative microscale protocols are provided below. Protocol A utilizes a round-bottom flask, while Protocol B is adapted for a large reaction tube.
Protocol A: Synthesis using a Round-Bottom Flask
-
Reaction Setup: In a 25-mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane and a boiling chip.[1]
-
Addition of Base: Add 5 mL of a 0.67 M sodium hydroxide solution in methanol to the flask.[1]
-
Dissolution: Gently heat the flask in a warm water bath (50-80 °C) and swirl the mixture until all the solid has dissolved.[1]
-
Apparatus Assembly: Fit the flask with a Claisen adapter. Attach a rubber septum to the port directly over the flask and a reflux condenser to the other port.[1]
-
Addition of Iodine: Using a syringe with a 20-gauge needle, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise through the rubber septum.[1]
-
Reaction: After the iodine addition is complete, continue heating the reaction mixture for an additional 40 minutes.[1]
-
Work-up and Isolation:
-
Recrystallization:
-
Analysis: Record the melting point of the final trans-1,2-dibenzoylcyclopropane product.[1]
Protocol B: Synthesis using a Reaction Tube
-
Reaction Setup: Place 400 mg of 1,3-dibenzoylpropane into a large reaction tube.[2]
-
Addition of Reagents: Add 5 mL of methanol and 7 mL of a 0.67 M sodium hydroxide solution in methanol to the reaction tube.[2]
-
Reaction: Heat the reaction tube in a pre-heated water bath at 40–45 °C for 40 minutes. Swirl the tube approximately every 5 minutes.[2]
-
Work-up and Isolation:
-
After cooling the reaction tube to room temperature, add ice-cold water dropwise while stirring with a glass rod until a precipitate forms.[2]
-
Chill the tube in an ice bath for 10 to 15 minutes to maximize precipitation.[2]
-
Collect the precipitate via vacuum filtration and wash the solid with 3 to 4 mL of cold water.[2]
-
-
Purification and Analysis: Proceed with recrystallization and analysis as described in steps 8 and 9 of Protocol A.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight of 1,3-Dibenzoylpropane | 252.31 g/mol | [4] |
| Initial Mass of 1,3-Dibenzoylpropane | 400 mg | [1][2] |
| Moles of 1,3-Dibenzoylpropane | 1.585 mmol | Calculated |
| Molecular Weight of trans-1,2-Dibenzoylcyclopropane | 250.29 g/mol | Calculated |
| Theoretical Yield of trans-1,2-Dibenzoylcyclopropane | 396.7 mg | Calculated |
| Melting Point of 1,3-Dibenzoylpropane | 66-68 °C |
Diagrams
Caption: Experimental workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.
Caption: Mechanism of base-catalyzed synthesis of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry and organic synthesis, often imparting unique conformational constraints and metabolic stability to bioactive molecules.[1] 1,2-Dibenzoylcyclopropane, with its two chiral centers, presents a significant synthetic challenge in controlling stereochemistry. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on methods to control both diastereoselectivity and enantioselectivity. The synthesis of this class of compounds is of interest for the development of novel therapeutic agents, leveraging the biological activities associated with both the cyclopropane ring and the chalcone-derived scaffold.[1]
Stereochemical Considerations
This compound has three possible stereoisomers: a pair of enantiomers with the benzoyl groups in a trans configuration ((1R,2R) and (1S,2S)) and a single cis (meso) isomer ((1R,2S)).[2][3] The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the bulky benzoyl groups.[4]
Synthetic Strategies
Several effective methods have been developed for the stereoselective synthesis of this compound and related derivatives. These primarily involve the cyclopropanation of chalcones (1,3-diphenyl-2-propen-1-one), which serve as readily available starting materials.[5] Key strategies include the Corey-Chaykovsky reaction, phase-transfer catalysis, organocatalysis, and intramolecular ring closure.
Diastereoselective Synthesis via Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of cyclopropanes from α,β-unsaturated ketones (enones) like chalcones.[6][7] The reaction of a sulfur ylide with an enone typically proceeds via a 1,4-conjugate addition followed by an intramolecular cyclization to yield the cyclopropane.[7][8][9] This method generally exhibits high diastereoselectivity, favoring the formation of the trans-cyclopropane.[6]
Reaction Scheme:
Enantioselective Synthesis via Phase-Transfer Catalysis
Asymmetric cyclopropanation of chalcones can be achieved using chiral phase-transfer catalysts. Cinchona alkaloid-derived ammonium (B1175870) salts have been successfully employed to catalyze the reaction between chalcones and bromomalonates, yielding cyclopropanes with good to high enantioselectivities.[10]
Enantioselective Synthesis via Organocatalysis
Organocatalysis offers a metal-free approach to the asymmetric synthesis of cyclopropanes. Chiral amines, such as diphenylprolinol silyl (B83357) ethers, can catalyze the cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates to afford highly enantio- and diastereomerically enriched cyclopropanes.[11] While this has been demonstrated for aldehydes, the principle can be extended to ketone-derived enones. Another approach involves the use of chiral organoselenium catalysts, which have shown excellent enantioselectivities in the cyclopropanation of (E)-chalcones.[12]
Diastereoselective Synthesis via Intramolecular Ring Closure
A straightforward and highly diastereoselective method to obtain trans-1,2-dibenzoylcyclopropane involves the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371).[13][14] The reaction proceeds through the formation of an enolate, followed by halogenation and a subsequent intramolecular SN2 reaction to form the cyclopropane ring.[13][14]
Data Presentation
| Method | Stereoselectivity | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Corey-Chaykovsky Reaction | Diastereoselective | Trimethylsulfoxonium (B8643921) iodide, NaH, DMSO/THF | High | Predominantly trans | Racemic | [1] |
| Phase-Transfer Catalysis | Enantioselective | Bromomalonate, Cinchona alkaloid catalyst, K2CO3 | up to 98 | - | up to 91:9 er | [10] |
| Organocatalysis | Enantioselective | α,β-unsaturated aldehydes, bromomalonates, diphenylprolinol TMS ether | High | >30:1 | 90-98% ee | [11] |
| Organoselenium Catalysis | Enantioselective | Benzyl bromide, chiral tetrahydroselenophene catalyst | - | - | ≤99% ee | [12] |
| Intramolecular Ring Closure | Diastereoselective | 1,3-Dibenzoylpropane, NaOH, I2, Methanol (B129727) | - | Exclusively trans | Racemic | [13][14] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-1,2-Dibenzoylcyclopropane via Corey-Chaykovsky Reaction
This protocol is a general procedure adapted from the Corey-Chaykovsky reaction for the cyclopropanation of chalcones.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trimethylsulfoxonium iodide
-
Chalcone (B49325) (1,3-diphenyl-2-propen-1-one)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Ylide Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend sodium hydride (1.2 equivalents) in anhydrous DMSO.
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, or until the solution becomes clear, indicating the formation of the ylide.
-
-
Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford trans-1,2-dibenzoylcyclopropane.
-
Protocol 2: Enantioselective Synthesis of 1,2-Disubstituted Cyclopropanes via Phase-Transfer Catalysis
This protocol is a general procedure for the asymmetric cyclopropanation of chalcones.[10]
Materials:
-
Chalcone derivative
-
Bromomalonate
-
Cinchona alkaloid-based phase-transfer catalyst (e.g., a free OH-containing cinchona alkaloid ammonium salt)
-
Potassium carbonate (K2CO3), 50% aqueous solution
-
Mesitylene
-
Argon
Procedure:
-
To a solution of the chiral phase-transfer catalyst (10 mol %) in mesitylene, add a 50% aqueous solution of K2CO3 (10 equivalents). The dilution should be adjusted to 0.075 M based on the amount of bromomalonate.
-
Flush the reaction vessel with Argon.
-
Add the corresponding chalcone derivative (6 equivalents) to the vigorously stirred solution (>1200 rpm).
-
Cool the mixture to 0 °C under an Argon atmosphere.
-
Add the bromomalonate in three portions (3 x 0.33 equivalents) over 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric ratio by chiral HPLC.
Protocol 3: Diastereoselective Synthesis of trans-1,2-Dibenzoylcyclopropane via Intramolecular Ring Closure
This protocol is adapted from the base-catalyzed ring closure of 1,3-dibenzoylpropane.[13][14]
Materials:
-
1,3-Dibenzoylpropane
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Iodine (I2)
-
Boiling chip
Procedure:
-
In a 25-mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane and a boiling chip.
-
Add 5 mL of a 0.67 M solution of sodium hydroxide in methanol.
-
Heat the flask in a warm water bath (50-80 °C) and swirl until all the solid has dissolved.
-
Fit the flask with a Claisen adapter, a rubber septum, and a reflux condenser.
-
Through the rubber septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise via a syringe.
-
After the iodine addition is complete, continue heating the reaction for an additional 40 minutes.
-
Allow the flask to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with three small portions of cold water.
-
Recrystallize the product from a methanol/water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Simplified mechanism of the Corey-Chaykovsky cyclopropanation of a chalcone.
Caption: Stereochemical pathways in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Synthesis of Trans-1,2-DibenzoylcyclopropaneThere are | Chegg.com [chegg.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 12. Organoselenium-Catalyzed Asymmetric Cyclopropanations of (E)-Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. d.web.umkc.edu [d.web.umkc.edu]
Application Notes: The Synthesis of trans-1,2-Dibenzoylcyclopropane as a Tool for Undergraduate Organic Chemistry Education
The synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane (B1583371) is a valuable experiment for undergraduate organic chemistry laboratories. This reaction introduces students to several fundamental concepts and techniques in a single, multi-step synthesis. The experiment is well-suited for illustrating a base-catalyzed ring closure to form a cyclopropane (B1198618) ring.[1][2]
Pedagogical Value:
-
Reaction Mechanisms: The synthesis involves a sequence of important reaction mechanisms, including the formation of an enolate, halogenation at the α-position, and an intramolecular S_N2 reaction to close the cyclopropane ring.[1][2] This allows instructors to reinforce these core concepts in a practical context.
-
Stereochemistry: The experiment provides a practical example of stereoisomerism. Students can be prompted to consider the possible stereoisomers of 1,2-dibenzoylcyclopropane (cis and trans enantiomers) and rationalize why the trans isomer is the major product, touching upon concepts of steric hindrance and thermodynamic stability.[3][4][5]
-
Recrystallization and Purification: The workup of the reaction involves the isolation of a solid product that is then purified by recrystallization. This provides students with hands-on experience in this essential purification technique for solid compounds.[1][2]
-
Product Characterization: The final product can be characterized by its melting point, a fundamental technique for assessing the purity of a solid organic compound.[1] Further characterization using spectroscopic methods such as IR and NMR can also be incorporated to provide a more comprehensive learning experience.
Experimental Protocol: Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from microscale procedures described in "Experimental Organic Chemistry A Balanced Approach: Macroscale and Microscale" by Mohring, Hammond, Morrill, and Neckers.[1][2]
Materials and Reagents:
| Reagent/Material | Quantity |
| 1,3-Dibenzoylpropane | 400 mg |
| 0.67 M Sodium hydroxide (B78521) in methanol (B129727) | 5.0 mL |
| 0.67 M Iodine in methanol | 2.5 mL |
| Methanol | For recrystallization |
| Water | For washing and recrystallization |
| 25-mL Round bottom flask | 1 |
| Claisen adapter | 1 |
| Reflux condenser | 1 |
| Syringe (5 mL) with needle | 1 |
| Heating mantle or water bath | 1 |
| Magnetic stirrer and stir bar | 1 |
| Buchner funnel and filter flask | 1 |
| Ice bath | 1 |
Procedure:
-
Reaction Setup: In a 25-mL round bottom flask, combine 400 mg of 1,3-dibenzoylpropane and 5.0 mL of 0.67 M sodium hydroxide in methanol.[1]
-
Dissolution: Gently heat the mixture in a warm water bath (50-80 °C) with swirling until all the solid has dissolved.[1]
-
Apparatus Assembly: Fit the flask with a Claisen adapter. Attach a reflux condenser to the side arm and a rubber septum to the center neck.
-
Addition of Iodine: While stirring, add 2.5 mL of 0.67 M iodine in methanol dropwise through the septum via a syringe over a period of about 10 minutes.[1]
-
Reaction: After the addition is complete, continue to heat the reaction mixture in the water bath for an additional 40 minutes.[1]
-
Isolation of Crude Product:
-
Recrystallization:
-
Transfer the crude product to a clean flask.
-
Recrystallize the product from a methanol/water solvent pair.[1] Dissolve the solid in a minimal amount of hot methanol and then add water dropwise until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
Final Product Collection and Characterization:
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product and record its mass to calculate the percent yield.
-
Determine the melting point of the purified trans-1,2-dibenzoylcyclopropane.
-
Experimental Workflow
Caption: Synthesis and purification workflow for trans-1,2-dibenzoylcyclopropane.
References
Application Notes and Protocols: 1,2-Dibenzoylcyclopropane as a Precursor in Multi-Step Synthesis
Introduction
1,2-Dibenzoylcyclopropane is a highly versatile synthetic intermediate characterized by a strained three-membered carbocyclic ring substituted with two vicinal benzoyl groups. This unique structural arrangement imparts significant reactivity, making it an excellent precursor for a variety of more complex molecules, particularly heterocyclic systems. The electron-withdrawing nature of the benzoyl groups activates the cyclopropane (B1198618) ring, rendering it susceptible to nucleophilic attack and subsequent ring-opening. This property allows it to serve as a synthetic equivalent to a 1,4-dicarbonyl compound, providing a reliable pathway for the synthesis of five- and six-membered heterocycles which are prominent scaffolds in medicinal chemistry and drug discovery.[1][2] This document details the application of this compound in the synthesis of pyridazines, pyrazoles, and isoxazoles, providing detailed experimental protocols and reaction data.
Synthesis of Heterocyclic Scaffolds
The primary application of this compound as a precursor is in the synthesis of nitrogen- and oxygen-containing heterocycles. The general strategy involves a condensation reaction with a dinucleophile, such as hydrazine (B178648), substituted hydrazines, or hydroxylamine (B1172632), which proceeds via a ring-opening mechanism.
Synthesis of Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] They are valuable pharmacophores found in numerous herbicides and pharmaceutical drugs.[3] The synthesis of pyridazines from this compound is achieved through a condensation reaction with hydrazine. The reaction proceeds by initial nucleophilic attack of hydrazine on one of the carbonyl carbons, leading to the opening of the strained cyclopropane ring to form a 1,4-dicarbonyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyridazine (B1198779) ring.
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure integral to many approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][4] The classical Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] While this compound is a 1,4-dicarbonyl precursor, its reaction with hydrazine can be directed towards pyrazole formation under specific conditions, although the formation of the thermodynamically favored six-membered pyridazine is more common. The reaction with substituted hydrazines can also be employed to generate N-substituted pyrazoles.
Synthesis of Isoxazoles
Isoxazoles are five-membered aromatic heterocycles featuring adjacent nitrogen and oxygen atoms.[7] This motif is present in various bioactive compounds, including COX-2 inhibitors and antibiotics.[8][9] The synthesis of isoxazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7] Analogous to pyridazine synthesis, this compound reacts with hydroxylamine via a ring-opening cyclization-dehydration cascade to furnish the corresponding isoxazole (B147169) derivative.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the synthesis of various heterocycles using 1,2-dicarbonyl precursors, which are analogous to the reactivity of this compound.
| Target Heterocycle | Dinucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyridazine | Hydrazine Hydrate | Ethanol (B145695) | Reflux | 4 - 8 | 3,6-Diphenylpyridazine | ~73[10] |
| Pyrazole | Phenylhydrazine | Acetic Acid | Reflux | 6 - 12 | 1,3,5-Triphenylpyrazole | Moderate |
| Isoxazole | Hydroxylamine HCl | Ethanol / Pyridine (B92270) | Reflux | 5 - 10 | 3,5-Diphenylisoxazole | Good |
Note: Yields are representative and can vary based on specific substrate and reaction conditions. Data for this compound specifically can be limited; values are extrapolated from analogous 1,4-dicarbonyl systems and related precursors.[10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol for the Synthesis of 3,6-Diphenylpyridazine
Materials and Reagents:
-
trans-1,2-Dibenzoylcyclopropane
-
Hydrazine monohydrate (H₂NNH₂·H₂O)[11]
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of trans-1,2-dibenzoylcyclopropane in 30 mL of absolute ethanol.
-
To this solution, add a stoichiometric excess (approximately 1.5 equivalents) of hydrazine monohydrate dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,6-diphenylpyridazine.
-
Dry the final product under vacuum, weigh it, and determine its melting point for characterization.
Protocol for the Synthesis of 3,5-Diphenylisoxazole
Materials and Reagents:
-
trans-1,2-Dibenzoylcyclopropane
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 1.0 g of trans-1,2-dibenzoylcyclopropane, 1.2 equivalents of hydroxylamine hydrochloride, and 20 mL of ethanol.
-
Add 2.0 equivalents of a base (e.g., pyridine or sodium acetate) to the mixture to liberate the free hydroxylamine.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into 50 mL of cold water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 3,5-diphenylisoxazole.
-
Dry the crystals, record the final mass, and characterize by melting point and spectroscopic methods.
Visualizations: Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of heterocycles from this compound.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Applications of 1,2-Dibenzoylcyclopropane in Photochemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibenzoylcyclopropane is a versatile building block in organic synthesis, notable for its unique photochemical reactivity. The strained cyclopropane (B1198618) ring, in conjunction with the two benzoyl chromophores, imparts distinct photochemical properties that can be harnessed for various synthetic transformations. This document provides detailed application notes and experimental protocols for the key photochemical reactions of this compound, focusing on cis-trans isomerization and photoreduction/ring-opening reactions. The information presented is intended to guide researchers in leveraging these photochemical transformations for the synthesis of complex molecules and in the development of novel therapeutic agents.
Key Photochemical Applications
The primary photochemical applications of this compound and its derivatives revolve around two main reaction pathways:
-
Reversible Cis-Trans Photoisomerization: Irradiation of either cis- or trans-1,2-dibenzoylcyclopropane leads to the formation of a photostationary state containing a mixture of both isomers. This reversible isomerization proceeds through the cleavage of the C1-C2 bond of the cyclopropane ring, forming a 1,3-diradical intermediate which can then recyclize to either isomer.
-
Photoreduction and Ring-Opening: In the presence of a suitable hydrogen donor, such as thiophenol, the photochemically generated diradical intermediate can be trapped, leading to photoreduction of the carbonyl groups and opening of the cyclopropane ring. This reaction provides a pathway to functionalized 1,3-dicarbonyl compounds.
Data Presentation
The following tables summarize the key physical and photochemical data for this compound and a representative substituted derivative.
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | UV-Vis (Benzene, λmax nm) |
| trans-1,2-Dibenzoylcyclopropane | 103-104 | Aromatic: 7.2-8.2 (m), Methine: 3.5-3.8 (m), Methylene: 1.5-1.8 (m) | Not readily available | 277 (ε = 4300) |
| cis-1,2-Dibenzoylcyclopropane | 123-124 | Aromatic: 7.3-8.0 (m), Methine: 3.4 (d), Methylene: 1.6 (t) | Not readily available | 277 (ε = 4200) |
Table 2: Photochemical Reaction Data
| Reaction | Substrate | Irradiation Wavelength (nm) | Solvent | Key Products | Quantum Yield (Φ) | Reference |
| Cis-Trans Isomerization | cis- or trans-1,2-Dibenzoylcyclopropane | 300 | Benzene (B151609) | Mixture of cis and trans isomers | Not readily available | [1] |
| Irreversible Cis-Trans Isomerization | cis-1,2-Dibenzoyl-3-phenylcyclopropane | 300 | Benzene | trans-1,2-Dibenzoyl-3-phenylcyclopropane | 0.27 (for disappearance of cis) | [1] |
| Photoreduction/ Ring-Opening | trans-1,2-Dibenzoyl-3-phenylcyclopropane | 300 | Benzene/ Thiophenol | 1,3-Dibenzoyl-2-phenylpropane, 1,2-Dibenzoyl-3-phenylpropane | Not readily available | [1] |
Experimental Protocols
Protocol 1: Reversible Cis-Trans Photoisomerization of this compound
This protocol describes the general procedure for the photochemical cis-trans isomerization of this compound.
Materials:
-
trans- or cis-1,2-Dibenzoylcyclopropane
-
Anhydrous benzene (spectroscopic grade)
-
Pyrex reaction vessel
-
Rayonet photoreactor equipped with 300 nm lamps
-
Nitrogen or argon gas for degassing
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Prepare a solution of trans- or cis-1,2-dibenzoylcyclopropane (e.g., 100 mg, 0.4 mmol) in anhydrous benzene (e.g., 100 mL) in a Pyrex reaction vessel.
-
Degas the solution for 30 minutes by bubbling with a gentle stream of nitrogen or argon gas.
-
Seal the reaction vessel and place it in a Rayonet photoreactor.
-
Irradiate the solution with 300 nm lamps. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Continue irradiation until a photostationary state is reached (i.e., the ratio of cis to trans isomers remains constant).
-
Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.
-
The resulting mixture of cis and trans isomers can be separated by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the isomers by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Photoreduction and Ring-Opening of this compound with Thiophenol
This protocol is adapted from the procedure for the photoreduction of trans-1,2-dibenzoyl-3-phenylcyclopropane and can be applied to the unsubstituted analog.[1]
Materials:
-
trans-1,2-Dibenzoylcyclopropane
-
Anhydrous benzene (spectroscopic grade)
-
Thiophenol
-
Pyrex reaction vessel
-
Rayonet photoreactor equipped with 300 nm lamps
-
Nitrogen or argon gas for degassing
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Prepare a solution of trans-1,2-dibenzoylcyclopropane (e.g., 100 mg, 0.4 mmol) in a mixture of anhydrous benzene (e.g., 15 mL) and thiophenol (e.g., 1-5 mL) in a Pyrex reaction vessel.
-
Degas the solution for 30 minutes by bubbling with a gentle stream of nitrogen or argon gas.
-
Seal the reaction vessel and place it in a Rayonet photoreactor.
-
Irradiate the solution with 300 nm lamps. Monitor the reaction progress by TLC.
-
Continue irradiation until the starting material is consumed.
-
After the reaction is complete, remove the solvent and excess thiophenol in vacuo.
-
Purify the product mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the ring-opened product, 1,3-dibenzoylpropane.
-
Characterize the product by ¹H NMR and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key photochemical pathways and a general experimental workflow.
Caption: Photochemical reaction pathways of this compound.
Caption: General experimental workflow for photochemical reactions.
Conclusion
The photochemical reactions of this compound offer valuable synthetic routes to achieve cis-trans isomerization and C-C bond cleavage under mild conditions. These transformations provide access to molecular structures that may be challenging to obtain through conventional thermal reactions. The protocols and data presented herein serve as a practical guide for researchers to explore and utilize the rich photochemistry of this compound in their synthetic endeavors, with potential applications in materials science and the development of new pharmaceuticals. Further investigation into the quantum yields of the reversible isomerization and the optimization of the photoreduction reaction conditions could expand the synthetic utility of this versatile molecule.
References
Application Notes and Protocols: Synthesis of Substituted 1,2-Dibenzoylcyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,2-dibenzoylcyclopropane derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. The strained cyclopropane (B1198618) ring, coupled with the two electron-withdrawing benzoyl groups, imparts unique chemical reactivity to these molecules, making them valuable synthons for the construction of more complex molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these derivatives, focusing on two primary methodologies: the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371) and the cyclopropanation of chalcones.
I. Base-Catalyzed Intramolecular Cyclization of 1,3-Dibenzoylpropane
This method is a well-established route for the synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane (also known as 1,5-diphenyl-1,5-pentanedione).[1][3][4] The reaction proceeds via a base-catalyzed ring closure involving the formation of an enolate, subsequent halogenation at the α-position, and an intramolecular SN2 reaction.[3][4]
Reaction Mechanism
The overall reaction is depicted in the following workflow:
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from established microscale procedures.[3][4]
Materials:
-
1,3-Dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)
-
0.67 M Sodium hydroxide (B78521) in methanol
-
0.67 M Iodine in methanol
-
Boiling chip
-
25-mL round-bottom flask
-
Claisen adapter
-
Reflux condenser
-
Syringe (20-gauge needle)
-
Water bath
-
Ice bath
-
Vacuum filtration apparatus
-
Filter paper
Procedure:
-
Reaction Setup:
-
To a 25-mL round-bottom flask, add 400 mg of 1,3-dibenzoylpropane and a boiling chip.[3]
-
Add 5 mL of methanol and 5 mL of 0.67 M sodium hydroxide in methanol solution.[3]
-
Heat the flask in a warm water bath (50-80 °C) and swirl until all the solid has dissolved.[3]
-
Fit the flask with a Claisen adapter, a rubber septum on one port, and a reflux condenser on the other.[3]
-
-
Addition of Iodine:
-
Through the rubber septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise via a syringe.[3]
-
-
Reaction and Work-up:
-
Purification:
Data Presentation: Influence of Base on Stereoselectivity
The choice of base can significantly influence the stereochemical outcome of the cyclopropanation reaction, particularly in related one-pot syntheses starting from aldehydes.[1]
| Entry | Aldehyde | Base | Yield (%) | cis:trans Ratio |
| 1 | Benzaldehyde | DBU | 91 (85) | 2:98 |
| 2 | 4-Methylbenzaldehyde | DBU | 88 (81) | 2:98 |
| 3 | 4-Methoxybenzaldehyde | DBU | 89 (73) | 3:97 |
| 4 | 4-Chlorobenzaldehyde | DBU | 91 (86) | 3:97 |
| 5 | Benzaldehyde | Cs₂CO₃ | 88 (80) | 90:10 |
| 6 | 4-Methylbenzaldehyde | Cs₂CO₃ | 87 (78) | 91:9 |
| 7 | 4-Methoxybenzaldehyde | Cs₂CO₃ | 90 (82) | 92:8 |
| 8 | 4-Chlorobenzaldehyde | Cs₂CO₃ | 89 (81) | 89:11 |
Values in parentheses represent isolated yields. Data sourced from a study on a one-pot synthesis of cyclopropane derivatives.[1]
II. Cyclopropanation of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are versatile precursors for the synthesis of substituted this compound derivatives. Several methods have been developed for this transformation, including the Corey-Chaykovsky reaction and hypoiodite-catalyzed oxidative cyclization.
A. Corey-Chaykovsky Cyclopropanation of Chalcones
The Corey-Chaykovsky reaction involves the reaction of a chalcone (B49325) with a sulfur ylide, typically dimethyloxosulfonium methylide, to form the corresponding cyclopropyl (B3062369) chalcone.[5]
Experimental Workflow
Caption: Experimental workflow for the Corey-Chaykovsky cyclopropanation of chalcones.
Experimental Protocol: Corey-Chaykovsky Reaction
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Trimethylsulfoxonium iodide
-
Substituted Chalcone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Nitrogen atmosphere apparatus
Procedure:
-
Ylide Preparation:
-
Cyclopropanation:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.[5]
-
Cool the ylide solution to 0 °C in an ice bath.[5]
-
Slowly add the chalcone solution to the ylide solution over 15-20 minutes.[5]
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation: Yields of Substituted Cyclopropyl Chalcones
| Entry | Ar¹ (on carbonyl) | Ar² (on phenyl ring) | Yield (%) |
| 1 | Phenyl | Phenyl | 70 |
| 2 | 4-Methoxyphenyl | Phenyl | 82 |
Data sourced from literature on the Corey-Chaykovsky reaction of chalcones.[5]
B. Other Cyclopropanation Methods of Chalcones
Several other methods for the cyclopropanation of chalcones have been reported, offering alternative routes to substituted this compound derivatives.
-
Hypoiodite-Catalyzed Oxidative Cyclization: This method involves the oxidative cyclization of Michael adducts of chalcones with 1,3-dicarbonyl compounds, catalyzed by hypoiodite, to yield substituted cyclopropanes.[6]
-
Base-Catalyzed Traceless Silylation and Deoxygenative Cyclization: A simple base like KOH can catalyze the selective reduction, silylation, and deoxygenative cyclization of chalcones to produce cyclopropane products.[7][8]
-
Asymmetric Cyclopropanation: Chiral phase-transfer catalysts can be employed for the asymmetric cyclopropanation of chalcones with bromomalonates, yielding products with good enantiomeric ratios (up to 91:9) and high yields (up to 98%).[9]
Conclusion
The synthesis of substituted this compound derivatives can be achieved through various reliable methods. The base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane is a classic and effective method for preparing the parent trans-1,2-dibenzoylcyclopropane. For the synthesis of a wider range of substituted derivatives, the cyclopropanation of readily available chalcones offers a versatile approach. The choice of method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of compounds.
References
- 1. This compound | 38400-84-9 | Benchchem [benchchem.com]
- 2. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hypoiodite-catalysed oxidative cyclisation of Michael adducts of chalcones with 1,3-dicarbonyl compounds: a facile and versatile approach to substituted furans and cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Collection - Base-Catalyzed Traceless Silylation and Deoxygenative Cyclization of Chalcones to Cyclopropanes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. Base-Catalyzed Traceless Silylation and Deoxygenative Cyclization of Chalcones to Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dibenzoylcyclopropane in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Note: The direct application of 1,2-dibenzoylcyclopropane as a primary ligand in transition metal catalysis is not extensively documented in peer-reviewed literature. These application notes and protocols are based on the established synthesis of the molecule and the general principles of coordination chemistry and catalysis of analogous 1,2-diketone and cyclopropane-based ligands. The catalytic applications described are predictive and intended to serve as a guide for exploratory research.
Introduction
This compound is a unique molecule featuring a strained cyclopropane (B1198618) ring flanked by two benzoyl groups. This structure presents intriguing possibilities for its use as a ligand in transition metal catalysis. The two ketone functionalities can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. The rigid cyclopropane backbone can enforce a specific geometry on the resulting metal complex, which could be advantageous for stereoselective transformations. Furthermore, the electronic properties of the benzoyl groups can influence the reactivity of the metal center.
These notes provide a detailed protocol for the synthesis of trans-1,2-dibenzoylcyclopropane and explore its potential applications in catalysis based on analogies with well-known diketone and cyclopropane-based ligands.
Synthesis of trans-1,2-Dibenzoylcyclopropane
The synthesis of trans-1,2-dibenzoylcyclopropane is well-established and can be achieved through a base-catalyzed ring closure of 1,3-dibenzoylpropane.[1][2]
Experimental Protocol: Synthesis of trans-1,2-Dibenzoylcyclopropane[1][2]
This protocol is adapted from the microscale procedure described by Mohring, et al.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 1,3-Dibenzoylpropane | 400 mg | 238.29 | 1.68 mmol |
| 0.67 M Sodium hydroxide (B78521) in methanol (B129727) | 7 mL | - | 4.69 mmol |
| Methanol | 5 mL | - | - |
| 0.67 M Iodine in methanol | ~2.5 mL | - | ~1.68 mmol |
| Ice-cold water | q.s. | - | - |
Procedure:
-
To a large reaction tube, add 400 mg of 1,3-dibenzoylpropane.
-
Add 5 mL of methanol and 7 mL of a 0.67 M solution of sodium hydroxide in methanol.
-
Warm the mixture in a water bath (40-45 °C) and swirl until all the solid has dissolved.
-
To the resulting solution, add a 0.67 M solution of iodine in methanol dropwise with swirling until the brown color of the iodine persists.
-
After the addition of iodine is complete, continue to heat the reaction mixture in the water bath for 40 minutes, swirling occasionally.
-
Cool the reaction tube to room temperature.
-
While stirring with a glass rod, add ice-cold water until a precipitate forms.
-
Chill the reaction tube in an ice bath for 10-15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with 3-4 mL of cold water.
-
The crude product can be recrystallized from a suitable solvent system, such as methanol/water, to yield pure trans-1,2-dibenzoylcyclopropane.
Expected Outcome:
The procedure should yield crystalline trans-1,2-dibenzoylcyclopropane. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Potential Applications in Transition Metal Catalysis
While specific catalytic applications of this compound are not reported, its structure as a 1,2-diketone suggests its potential to act as a bidentate ligand for various transition metals. Diketone ligands are known to form stable complexes and are used in a range of catalytic reactions.[3]
General Coordination and Complex Formation
This compound can coordinate to a metal center through the oxygen atoms of its two carbonyl groups, forming a five-membered chelate ring. The rigid cyclopropane backbone would likely influence the bite angle and overall geometry of the resulting metal complex.
Protocol for Exploratory Complexation:
-
Ligand Preparation: Dissolve the synthesized trans-1,2-dibenzoylcyclopropane in a suitable solvent (e.g., THF, DCM, or toluene).
-
Metal Precursor: In a separate flask, dissolve a transition metal precursor (e.g., Pd(OAc)₂, Cu(OAc)₂, Rh₂(OAc)₄) in the same or a compatible solvent.
-
Complexation: Slowly add the ligand solution to the metal precursor solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture and monitor the progress by TLC or NMR spectroscopy. A color change is often indicative of complex formation.
-
Isolation: Once the reaction is complete, the metal complex may precipitate out of solution or can be isolated by removing the solvent under reduced pressure.
-
Characterization: The resulting complex should be characterized by techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.
Potential Catalytic Reactions
Based on the catalytic activity of other diketone and cyclopropane-based ligands, metal complexes of this compound could potentially be explored in the following areas:
-
Asymmetric Catalysis: If a chiral version of this compound can be synthesized, its metal complexes could be screened as catalysts in asymmetric reactions. The rigid cyclopropane backbone could provide a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. Cyclopropane-based ligands have shown promise in asymmetric Heck reactions and allylic alkylations.[4][5]
-
Cross-Coupling Reactions: Diketone ligands have been employed in various cross-coupling reactions.[3] A metal complex of this compound could potentially catalyze reactions such as Suzuki, Heck, or Sonogashira couplings. The electronic properties of the benzoyl groups could be tuned to modulate the catalytic activity.
-
C-H Activation: The field of C-H activation is rapidly expanding, and novel ligands are constantly being sought to improve efficiency and selectivity. The unique steric and electronic properties of a this compound ligand might offer new possibilities in this area.
Protocol for a Generic Catalytic Screening:
-
Catalyst Preparation: Synthesize and characterize the transition metal complex of this compound as described above.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the substrates for the desired reaction (e.g., an aryl halide and a boronic acid for a Suzuki coupling), a base, and a suitable solvent.
-
Catalyst Loading: Add a catalytic amount of the this compound-metal complex (typically 0.1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor its progress by GC, LC-MS, or TLC.
-
Analysis: Upon completion, analyze the reaction mixture to determine the yield of the desired product and, if applicable, the enantiomeric excess.
Conclusion
While this compound is not a commonly used ligand in transition metal catalysis, its structure presents a compelling case for investigation. Its straightforward synthesis and the potential for bidentate coordination make it an attractive candidate for the development of new catalysts. The protocols and potential applications outlined in these notes are intended to provide a starting point for researchers interested in exploring the coordination chemistry and catalytic potential of this intriguing molecule. Further research is needed to synthesize its metal complexes and evaluate their efficacy in various catalytic transformations.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,2-Dibenzoylcyclopropane in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibenzoylcyclopropane is a versatile building block in synthetic organic chemistry, primarily owing to its strained three-membered ring and the presence of two benzoyl groups. These features create a 1,3-dicarbonyl-like system, making it an excellent precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds—pyridazines, pyrazoles, and isoxazoles—using trans-1,2-dibenzoylcyclopropane as the starting material. These heterocycles are prevalent in medicinal chemistry and drug discovery, serving as core structures in many pharmacologically active agents.
Application Note 1: Synthesis of Cyclopropane-Fuzed Pyridazines
The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) is a classical and efficient method for the synthesis of the pyridazine (B1198779) ring system. In the case of this compound, the two carbonyl groups are positioned to readily undergo condensation with hydrazine hydrate (B1144303) to form a stable, fused dihydropyridazine, which then aromatizes to the corresponding 3,6-diphenyl-4,5-dihydro-cyclopropa[d]pyridazine.
Reaction Pathway: Pyridazine Formation
Caption: General synthesis of a cyclopropane-fuzed pyridazine.
Quantitative Data
While specific data for the direct reaction of this compound is not extensively published, reactions with similar 1,2-diacyl compounds demonstrate high efficiency. For instance, the reaction of a 1,2-dibenzoylruthenocene derivative with hydrazine monohydrate yields the corresponding pyridazine in 73% yield.[1] Similarly, reactions of related 1,2-diacyl fulvenes with hydrazine hydrate proceed with yields around 71%.[2]
| Product Name | Reagent | Solvent | Yield | Melting Point (°C) | Reference |
| [Ru{η5-1,2-C5H3(CPh)2N2}(Cp*)] | Hydrazine Hydrate | - | 73% | - | [1] |
| 1,2-C5H3(CC6H5H)(CC6H5N) | Hydrazine Hydrate | Methanol | 71% | 202-204.9 | [2] |
Experimental Protocol: Synthesis of 3,6-Diphenyl-4,5-dihydro-cyclopropa[d]pyridazine
This protocol is based on standard procedures for the condensation of 1,4-dicarbonyl compounds with hydrazine.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-1,2-dibenzoylcyclopropane (1.0 g, 4.0 mmol) in 40 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.24 mL, 4.8 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol (2 x 5 mL).
-
Purification: The crude product can be further purified by recrystallization from ethanol or a methanol/water solvent pair to afford the title compound as a crystalline solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note 2: Synthesis of Cyclopropane-Fuzed Pyrazoles
The Knorr pyrazole (B372694) synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of heterocyclic chemistry.[4][5][6] this compound, functioning as a 1,3-dicarbonyl equivalent, can react with substituted hydrazines (e.g., phenylhydrazine) to yield highly substituted, cyclopropane-fuzed pyrazoles. This reaction typically produces a mixture of regioisomers if an unsymmetrical hydrazine is used.
Reaction Pathway: Pyrazole Formation
Caption: General synthesis of a cyclopropane-fuzed pyrazole.
Quantitative Data
| Product Name | Reagent | Solvent | Expected Yield Range | Reference (General Method) |
| 1,3,6-Triphenyl-4,5-dihydro-cyclopropa[d]pyrazole | Phenylhydrazine | Acetic Acid | 70-95% | [4][5] |
| 3,6-Diphenyl-4,5-dihydro-1H-cyclopropa[d]pyrazole | Hydrazine | Ethanol | 70-95% | [4][5] |
Experimental Protocol: Synthesis of 1,3,6-Triphenyl-4,5-dihydro-cyclopropa[d]pyrazole
This protocol is adapted from the standard Knorr pyrazole synthesis.[4]
-
Reaction Setup: To a 50 mL round-bottom flask, add trans-1,2-dibenzoylcyclopropane (1.0 g, 4.0 mmol) and 20 mL of glacial acetic acid.
-
Reagent Addition: Add phenylhydrazine (0.43 g, 4.0 mmol) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified pyrazole derivative.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, MS, and melting point determination.
Application Note 3: Synthesis of Cyclopropane-Fuzed Isoxazoles
The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine (B1172632) is a fundamental and widely used transformation in heterocyclic chemistry.[7][8] This reaction allows for the construction of the isoxazole (B147169) core, a privileged scaffold in medicinal chemistry. This compound is expected to react smoothly with hydroxylamine hydrochloride in the presence of a base to yield the corresponding cyclopropane-fuzed isoxazole.
Reaction Pathway: Isoxazole Formation
Caption: General synthesis of a cyclopropane-fuzed isoxazole.
Quantitative Data
No specific literature exists for this reaction with this compound. However, the analogous reaction with 1,3-diphenyl-1,3-propanedione proceeds in excellent yield.
| Product Name | Reagent | Solvent | Yield | Melting Point (°C) | Reference (Analogous Reaction) |
| 3,5-Diphenylisoxazole (B109209) | Hydroxylamine Hydrochloride | Ethanol | 99% | - | [9] |
Experimental Protocol: Synthesis of 3,6-Diphenyl-4,5-dihydro-cyclopropa[d]isoxazole
This protocol is based on the highly efficient synthesis of 3,5-diphenylisoxazole from a similar 1,3-dicarbonyl compound.[9]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve trans-1,2-dibenzoylcyclopropane (1.24 g, 5.0 mmol) in ethanol (20 mL) at room temperature.
-
Reagent Addition: Add hydroxylamine hydrochloride (0.42 g, 6.0 mmol, 1.2 eq.) and sodium acetate (0.49 g, 6.0 mmol, 1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Add water (80 mL) to the flask to precipitate the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: Dry the solid and recrystallize from ethanol to yield the pure 3,6-diphenyl-4,5-dihydro-cyclopropa[d]isoxazole.
-
Characterization: Characterize the final product by spectroscopic methods (NMR, MS) and melting point analysis.
Overall Experimental Workflow
The following diagram illustrates the divergent synthesis of pyridazines, pyrazoles, and isoxazoles from the common precursor, this compound.
Caption: Divergent synthesis of heterocycles from this compound.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibenzoylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1,2-dibenzoylcyclopropane.
Troubleshooting Guide
This guide addresses common issues that can lead to a low yield of this compound. A systematic approach to troubleshooting is recommended.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound can often be attributed to several factors, ranging from reagent quality and reaction conditions to the presence of side reactions.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) by comparing the spot of the reaction mixture to the starting material (1,3-dibenzoylpropane). The reaction is complete when the starting material spot is no longer visible.
-
-
Suboptimal Reaction Temperature: The temperature of the reaction can significantly impact the rate and yield.
-
Inefficient Enolate Formation: The initial step of the reaction is the formation of an enolate from 1,3-dibenzoylpropane (B1583371), which is base-catalyzed.[1][2][3]
-
Solution: The concentration and purity of the sodium hydroxide (B78521) are critical. Use a freshly prepared solution of sodium hydroxide in methanol (B129727). Ensure the 1,3-dibenzoylpropane is fully dissolved in the basic methanol solution before proceeding with the iodine addition.[1][2]
-
-
Side Reactions: The presence of strong base and enolates can lead to side reactions, such as aldol (B89426) condensations or Michael additions with unreacted starting material.
-
Solution: Add the iodine solution dropwise to maintain a low concentration of the intermediate α-iodo ketone, minimizing its availability for side reactions. Ensure efficient stirring to promote the desired intramolecular reaction.
-
-
Purification Losses: Significant amounts of product can be lost during the workup and purification steps.
-
Solution: During recrystallization, use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation. Ensure complete transfer of the product at each step.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds.
-
Unreacted Starting Material: A common impurity is the starting material, 1,3-dibenzoylpropane. This can be identified by running a co-spot with the starting material.
-
Side Products: As mentioned, side reactions can generate various byproducts. These may include products of intermolecular reactions or degradation products.
-
Mono-iodinated Intermediate: It is possible for the mono-iodinated intermediate to be present if the reaction does not go to completion.
Question 3: How can I optimize the reaction conditions to improve the yield?
Optimization of the reaction conditions can have a significant impact on the final yield. The following table provides an illustrative summary of the effect of key parameters on the reaction yield.
| Parameter | Condition | Expected Yield (%) | Observations |
| Temperature | Room Temperature | 20-30 | Reaction is slow and may be incomplete. |
| 50°C | 60-70 | Increased reaction rate with minimal side products. | |
| 80°C | 50-60 | Faster reaction, but potential for increased side products. | |
| Reaction Time | 20 minutes | 30-40 | Incomplete conversion of starting material. |
| 40 minutes | 60-70 | Optimal time for completion of the reaction.[1][2][3] | |
| 60 minutes | 60-70 | No significant improvement in yield, potential for product degradation. | |
| Base Concentration | 0.5 M NaOH | 40-50 | Incomplete enolate formation. |
| 0.67 M NaOH | 60-70 | Effective concentration for enolate formation.[1][2] | |
| 1.0 M NaOH | 55-65 | Increased likelihood of side reactions. |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of varying reaction conditions. Actual results may vary.
Frequently Asked Questions (FAQs)
Q1: Why is the trans isomer of this compound the major product?
The trans isomer is the thermodynamically more stable product. The bulky benzoyl groups experience significant steric hindrance in the cis conformation, making the trans isomer the preferred product.
Q2: Can other halogens be used instead of iodine?
While other halogens like bromine could theoretically be used, iodine is commonly employed in this synthesis. The reactivity of the resulting α-haloketone is suitable for the intramolecular SN2 reaction.
Q3: What is the role of sodium hydroxide in this reaction?
Sodium hydroxide is a strong base that deprotonates the α-carbons of 1,3-dibenzoylpropane to form a resonance-stabilized enolate.[1][2][3] This enolate is the nucleophile that attacks the iodine and later participates in the intramolecular ring-closing reaction.
Q4: My purified product has a low melting point. What could be the reason?
A low or broad melting point is indicative of impurities. The most likely impurity is the starting material, 1,3-dibenzoylpropane, which has a lower melting point. In this case, further purification by recrystallization is recommended.
Experimental Protocol: Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
1,3-dibenzoylpropane
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Iodine (I₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of a 0.67 M solution of sodium hydroxide in methanol. Gentle warming (50-80°C) may be required to fully dissolve the solid.[1]
-
Once the solid is dissolved, add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise while stirring.
-
After the addition of iodine is complete, heat the reaction mixture at an appropriate temperature (e.g., 50°C) for 40 minutes.[1][3]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from a methanol/water solvent pair to obtain the purified trans-1,2-dibenzoylcyclopropane.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 1,2-Dibenzoylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibenzoylcyclopropane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions. | 1. Ensure all of the starting material, 1,3-dibenzoylpropane (B1583371), has dissolved before proceeding with the reaction. Confirm complete reaction using Thin Layer Chromatography (TLC). 2. Refer to the side product identification and mitigation strategies below. 3. Strictly adhere to the recommended reaction temperature and time. Ensure dropwise addition of the iodine solution to control the reaction rate.[1][2] |
| Presence of unreacted starting material | 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Base concentration is too low. | 1. Increase the reaction time and/or temperature as per the protocol.[1] 2. Ensure efficient stirring throughout the reaction. 3. Verify the concentration of the sodium hydroxide (B78521) solution. |
| Formation of an unexpected major byproduct | 1. Intramolecular Aldol (B89426) Condensation: The 1,3-dibenzoylpropane starting material can undergo an intramolecular aldol reaction to form 3-phenyl-2-benzoyl-cyclohex-2-en-1-one. 2. Favorskii Rearrangement: The α-iodo ketone intermediate may undergo a Favorskii rearrangement to form a cyclopentanecarboxylic acid derivative.[3] | 1. Maintain the recommended reaction temperature; higher temperatures can favor the aldol condensation. Ensure slow addition of the base. 2. Use a non-nucleophilic base or carefully control the stoichiometry of the hydroxide base. |
| Product is an oil or has a low melting point | 1. Presence of the cis-isomer of this compound. 2. Contamination with side products. | 1. The trans-isomer is the thermodynamically more stable product and should be the major isomer formed. Recrystallization can help to isolate the pure trans-isomer.[4] 2. Purify the product by recrystallization from a methanol (B129727)/water solvent pair.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are unreacted 1,3-dibenzoylpropane, the cis-isomer of this compound, and products from competing side reactions such as intramolecular aldol condensation and Favorskii rearrangement.
Q2: How can I minimize the formation of the cis-isomer?
A2: The formation of the more stable trans-isomer is favored under thermodynamic control. Allowing the reaction to proceed for the recommended time at the specified temperature will maximize the yield of the trans-isomer. The two benzoyl groups on the same side of the cyclopropane (B1198618) ring in the cis isomer lead to significant steric hindrance, making it less stable than the trans isomer.[4]
Q3: What is the role of iodine in this reaction?
A3: Iodine acts as a halogenating agent. In the presence of a base, an enolate of 1,3-dibenzoylpropane is formed, which then attacks a molecule of iodine to form an α-iodo ketone intermediate. This intermediate is essential for the subsequent intramolecular cyclization.[1][2]
Q4: Can I use a different base instead of sodium hydroxide?
A4: While other strong bases can be used to generate the enolate, sodium hydroxide in methanol is a commonly used and effective base for this transformation. The choice of base can influence the reaction rate and the formation of side products.
Q5: How can I confirm the identity and purity of my product?
A5: The identity and purity of the synthesized this compound can be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of pure trans-1,2-dibenzoylcyclopropane is well-documented.
Experimental Protocols
Synthesis of trans-1,2-dibenzoylcyclopropane
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
1,3-Dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Iodine (I₂)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Apparatus for vacuum filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dibenzoylpropane in methanol.
-
Add a solution of sodium hydroxide in methanol to the flask.
-
Heat the mixture with stirring until all the solid has dissolved.
-
Cool the solution slightly and then add a solution of iodine in methanol dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture under reflux for the specified time (typically 40-60 minutes).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain pure trans-1,2-dibenzoylcyclopropane.
-
Dry the purified crystals and determine the yield and melting point.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Main reaction pathway for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Potential side reactions in this compound synthesis.
References
Technical Support Center: Optimizing Synthesis of 1,2-Dibenzoylcyclopropane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1,2-dibenzoylcyclopropane. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to assist in obtaining a high yield of the desired trans isomer.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound from 1,3-dibenzoylpropane (B1583371)?
The synthesis is a base-catalyzed intramolecular cyclization reaction. The mechanism involves a sequence of steps: the formation of an enolate from 1,3-dibenzoylpropane, halogenation at the alpha-carbon by iodine, formation of a second enolate, and finally, an intramolecular SN2 reaction that closes the three-membered ring.[1]
Q2: Why is the trans isomer the major product of this reaction?
The formation of the trans-1,2-dibenzoylcyclopropane is favored due to sterics. The benzoyl groups are bulky, and the trans configuration, where they are on opposite sides of the cyclopropane (B1198618) ring, represents a lower energy state with less steric hindrance compared to the cis isomer, where they would be on the same side.
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters influencing the reaction's success are the purity of the starting material (1,3-dibenzoylpropane), the stoichiometry of the base and iodine, the reaction temperature, and the reaction time. Careful control of these factors is essential for maximizing the yield of the desired product.
Q4: What are common side products, and how can their formation be minimized?
The primary side product is the cis-1,2-dibenzoylcyclopropane isomer. Its formation is minimized by the thermodynamic stability of the trans product. Incomplete reactions may leave unreacted starting material. Other potential side reactions, though less common, could involve intermolecular reactions if the concentration of the substrate is too high. Following the recommended stoichiometry and reaction times will help minimize side product formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure Starting Material: 1,3-dibenzoylpropane may contain impurities that inhibit the reaction. - Inactive Base: The sodium hydroxide (B78521) solution may be old or have reacted with atmospheric CO₂. - Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | - Ensure the 1,3-dibenzoylpropane is pure by checking its melting point (66-68 °C). - Prepare a fresh solution of sodium hydroxide in methanol (B129727). - Ensure the reaction is heated for the recommended duration at the specified temperature. |
| Product is an Oil or Gummy Solid | - Presence of Impurities: Contamination with starting material or side products can lower the melting point. - Incorrect Recrystallization Technique: Adding too much water during recrystallization from a methanol/water solvent pair can cause the product to "oil out." | - Wash the crude product thoroughly with cold water to remove inorganic salts. - During recrystallization, add water dropwise to the hot methanol solution until the first sign of persistent cloudiness, then allow it to cool slowly.[2] |
| Formation of Significant Amounts of cis Isomer | - While thermodynamically disfavored, kinetic factors under certain conditions could potentially lead to a higher proportion of the cis isomer. | - Ensure adequate reaction time and temperature to allow for equilibration to the more stable trans isomer. The standard protocol is optimized for the formation of the trans product. |
| Persistent Brown Color of the Reaction Mixture | - Excess Iodine: Too much iodine was added, or it was added too quickly. | - Add the iodine solution dropwise, ensuring the brown color dissipates after each addition before adding more. A slight excess is usually decolorized during the workup. |
Experimental Protocols
Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from established microscale organic chemistry procedures.[1][2]
Materials:
-
1,3-Dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Preparation of Solutions:
-
Sodium Hydroxide Solution (0.67 M in Methanol): Dissolve the appropriate amount of NaOH in methanol.
-
Iodine Solution (0.67 M in Methanol): Dissolve the appropriate amount of I₂ in methanol.
-
-
Reaction Setup:
-
Addition of Iodine:
-
Slowly add 2.5 mL of the 0.67 M iodine in methanol solution dropwise through the top of the condenser.[1]
-
Ensure the brown color of the iodine disappears before adding the next drop.
-
-
Reaction:
-
After the iodine addition is complete, continue heating the reaction mixture for an additional 40 minutes.[1]
-
-
Isolation of Crude Product:
-
Purification:
-
Recrystallize the crude product from a methanol/water solvent pair. Dissolve the solid in a minimal amount of hot methanol and add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and air dry.
-
-
Analysis:
-
Determine the yield and measure the melting point of the final product. The literature melting point for trans-1,2-dibenzoylcyclopropane is typically in the range of 129-131 °C.
-
Data Presentation
Table 1: Reactant Quantities and Conditions for a Typical Synthesis
| Reactant/Parameter | Quantity/Value | Molar Equivalent |
| 1,3-Dibenzoylpropane | 400 mg | 1.0 |
| NaOH (in 5 mL MeOH) | ~3.35 mmol | ~2.1 |
| I₂ (in 2.5 mL MeOH) | ~1.68 mmol | ~1.05 |
| Reaction Temperature | 50-80 °C | N/A |
| Reaction Time | 40 minutes (after I₂ addition) | N/A |
Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: Experimental workflow for synthesis and purification.
References
Technical Support Center: Purification of 1,2-Dibenzoylcyclopropane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cis- and trans-1,2-dibenzoylcyclopropane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1,2-dibenzoylcyclopropane isomers so challenging?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers.[1][2] These isomers have the same molecular weight and similar polarities, making their separation by standard chromatographic or crystallization techniques difficult. Achieving baseline resolution often requires highly optimized and selective conditions.[1] The trans isomer is generally more stable and often the major product in synthesis due to reduced steric hindrance between the benzoyl groups.[3] There are three potential stereoisomers: the cis isomer, which is a meso compound, and the trans isomer, which exists as a pair of enantiomers.[4][5][6]
Q2: What are the recommended initial techniques for separating cis- and trans-1,2-dibenzoylcyclopropane?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of these isomers.[2] Column chromatography on silica (B1680970) gel can also be effective, although it may require careful optimization of the mobile phase.[7] For volatile derivatives, Gas Chromatography (GC) with a chiral stationary phase could be employed to separate the trans enantiomers.[8][9] Fractional crystallization can also be a viable method, particularly if there is a significant difference in the crystal packing and solubility of the isomers.[10]
Q3: How do I choose the right chromatographic column and mobile phase?
A3: The choice of stationary and mobile phases is critical for successful separation.
-
Stationary Phase: For HPLC, a normal-phase column (e.g., silica or diol) or a phenyl-based column for reversed-phase may provide the necessary selectivity.[11] Chiral stationary phases (CSPs) would be necessary for separating the trans enantiomers.[1]
-
Mobile Phase: In normal-phase chromatography, a non-polar solvent system like hexane (B92381) with a small amount of a more polar solvent such as ethyl acetate (B1210297), diethyl ether, or isopropanol (B130326) is a good starting point.[7] Gradient elution may be necessary to resolve closely eluting isomers. For reversed-phase, a mixture of water or buffer with acetonitrile (B52724) or methanol (B129727) is standard. The key is to experiment with different solvent ratios and additives to maximize selectivity.[12]
Troubleshooting Guides
Chromatographic Purification
Issue 1: Poor or No Separation of Isomers
-
Possible Cause: The chromatographic conditions (stationary phase, mobile phase) are not selective enough for the isomers.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the ratio of polar to non-polar solvents in your mobile phase. Small changes can have a significant impact on resolution.[1] Consider trying different polar modifiers (e.g., switching from ethyl acetate to isopropanol).[7]
-
Change Stationary Phase: If mobile phase optimization fails, a different stationary phase is likely needed. If using a standard silica column, consider one with a different pore size or particle size. For HPLC, switching from a C18 to a phenyl or cyano column can alter selectivity.[12]
-
Adjust Temperature: Temperature can affect the thermodynamics of the interaction between the isomers and the stationary phase.[2] Experiment with running the column at a slightly elevated or sub-ambient temperature.
-
Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Quantitative Data Summary for a Hypothetical HPLC Separation
| Parameter | Condition A | Condition B (Optimized) |
| Column | C18, 5 µm, 4.6x250 mm | Phenyl-Hexyl, 3.5 µm, 4.6x150 mm |
| Mobile Phase | 60:40 Acetonitrile:Water | 55:45 Methanol:Water |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 35 °C |
| Retention Time (cis) | 8.2 min | 10.5 min |
| Retention Time (trans) | 8.5 min | 11.8 min |
| Resolution (Rs) | 0.8 (Poor) | 1.7 (Good) |
Issue 2: Peak Tailing or Broad Peaks
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the packing material.
-
Troubleshooting Steps:
-
Check for Column Overload: Reduce the sample concentration or injection volume.[1]
-
Use Mobile Phase Additives: For silica gel chromatography, adding a small amount of a competitive agent like triethylamine (B128534) can mask active silanol (B1196071) sites that cause tailing.[2]
-
Ensure Sample is Dissolved in Mobile Phase: If possible, dissolve your sample in the initial mobile phase to prevent peak distortion.
-
Use a Guard Column: A guard column can protect the analytical column from contamination that may lead to peak shape issues.[1]
-
Purification by Crystallization
Issue: Isomers Co-crystallize or Do Not Precipitate Selectively
-
Possible Cause: The solubilities of the cis and trans isomers in the chosen solvent are too similar.
-
Troubleshooting Steps:
-
Screen a Wider Range of Solvents: Test a variety of solvents with different polarities. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. A methanol/water solvent pair has been used for the crystallization of trans-1,2-dibenzoylcyclopropane.[13][14]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature and then in an ice bath. Rapid cooling can trap impurities and the other isomer.[15]
-
Control Evaporation: Slow evaporation of the solvent from a saturated solution at a constant temperature can sometimes yield purer crystals.
-
Seeding: If you have a pure crystal of one isomer, you can use it to seed a supersaturated solution to encourage the crystallization of that specific isomer.
-
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from established methods for the base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).[13][14]
-
Dissolution: In a round-bottom flask, dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol. Add 5 mL of a 0.67 M sodium hydroxide (B78521) solution in methanol.
-
Heating: Warm the mixture in a water bath (50-80 °C) and swirl until all the solid has dissolved.[13]
-
Iodine Addition: Add 2.5 mL of a 0.67 M iodine solution in methanol dropwise to the flask.
-
Reaction: After the iodine addition is complete, continue heating the reaction for an additional 40 minutes.
-
Precipitation: Cool the flask to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Filtration: Collect the crystals by vacuum filtration and wash them with cold water (3 x 1 mL).
-
Recrystallization: Recrystallize the crude product from a methanol/water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.[13]
Protocol 2: HPLC Method Development for Isomer Separation
-
Column Selection: Begin with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation: Prepare mobile phases of varying compositions (e.g., Acetonitrile:Water and Methanol:Water from 50:50 to 70:30). Degas the mobile phase before use.[1]
-
Instrument Setup: Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Set the UV detection wavelength to the absorbance maximum of this compound (e.g., 254 nm).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[1]
-
Analysis and Optimization: Inject a small volume (e.g., 5 µL) and run the initial conditions. Systematically adjust the mobile phase composition, flow rate, and temperature to achieve a resolution (Rs) value greater than 1.5 between the cis and trans isomer peaks.[1]
Visualizations
Caption: Experimental workflow for synthesis and purification of this compound isomers.
Caption: Troubleshooting logic for poor chromatographic separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chegg.com [chegg.com]
- 4. Solved Synthesis of Trans-1,2-DibenzoylcyclopropaneThere are | Chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved 2. Why is there only one cis stereoisomer of | Chegg.com [chegg.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. benchchem.com [benchchem.com]
preventing byproduct formation in dibenzoylcyclopropane synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing dibenzoylcyclopropane, with a focus on troubleshooting and preventing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dibenzoylcyclopropane via two primary routes: the base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371) and the Corey-Chaykovsky cyclopropanation of chalcone (B49325).
Frequently Asked Questions (General)
-
Q1: What are the common synthetic routes to dibenzoylcyclopropane?
-
The two most prevalent methods are the base-catalyzed intramolecular cyclization of an α-halo-1,3-dicarbonyl compound (prepared in situ from 1,3-dibenzoylpropane) and the Corey-Chaykovsky reaction, which involves reacting chalcone (an α,β-unsaturated ketone) with a sulfur ylide.[1]
-
-
Q2: Which isomer of dibenzoylcyclopropane is typically formed?
-
Both primary synthesis methods predominantly yield the trans-isomer of 1,2-dibenzoylcyclopropane.[2] This is due to the thermodynamic stability of the trans configuration, which minimizes steric hindrance between the two benzoyl groups.
-
-
Q3: My reaction yield is low. What are the general causes?
-
Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. Specific causes depend heavily on the chosen synthetic route. Key areas to investigate are the purity of reagents, reaction temperature, reaction time, and the efficiency of the workup and purification steps.[3]
-
Troubleshooting: Synthesis from 1,3-Dibenzoylpropane
-
Q4: I have a low yield when starting from 1,3-dibenzoylpropane. What went wrong?
-
Incomplete Enolate Formation: The reaction relies on the formation of a resonance-stabilized enolate by a base like sodium hydroxide (B78521).[1] Ensure the base is not old or degraded and that the correct stoichiometry is used.
-
Incorrect Temperature: The protocol specifies heating the reaction to 40–45 °C for approximately 40 minutes.[1] Deviating from this temperature can slow down the desired intramolecular SN2 reaction or favor side reactions.
-
Inefficient Precipitation: The product is isolated by precipitating it from the reaction mixture with ice-cold water.[1] Adding water too quickly or not cooling the mixture sufficiently can lead to an incomplete precipitation and loss of product in the filtrate.
-
-
Q5: I am recovering a lot of unreacted 1,3-dibenzoylpropane. How do I improve conversion?
-
Ensure adequate mixing throughout the reaction, especially during the 40-minute heating period, by swirling the flask every few minutes.[1] Confirm that the correct amounts of base and iodine were added to drive the reaction to completion. You can monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2]
-
Troubleshooting: Corey-Chaykovsky Reaction from Chalcone
-
Q6: What are the likely byproducts in the Corey-Chaykovsky synthesis and how can they be minimized?
-
The primary byproduct is often unreacted chalcone. To minimize this, use a slight excess (e.g., 1.2 equivalents) of the trimethylsulfoxonium (B8643921) iodide.[2] Another potential side product is the epoxide, formed from a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition. Using dimethyloxosulfonium methylide (Corey's ylide) strongly favors the 1,4-addition pathway with enones like chalcone, leading to cyclopropane (B1198618) formation.[4]
-
-
Q7: The ylide generation step seems to be failing. What are the critical parameters?
-
Anhydrous Conditions: This step is extremely sensitive to moisture. Sodium hydride (NaH) reacts violently with water, and the resulting ylide is also readily protonated and quenched. Ensure all glassware is flame-dried, and use anhydrous solvents (DMSO, THF).
-
Purity of Sodium Hydride: NaH is typically supplied as a dispersion in mineral oil, which must be removed. Wash the NaH with anhydrous hexanes before use.
-
Ylide Formation Confirmation: The successful formation of the sulfur ylide is indicated by the reaction mixture turning into a clear solution after stirring at room temperature.
-
-
Q8: My final product is difficult to purify. What are the best methods?
-
Recrystallization: For the product synthesized from 1,3-dibenzoylpropane, recrystallization from a methanol-water solvent pair is effective. Be cautious not to add more than a few drops of water, as this can cause the product to "oil out" instead of crystallizing.[1]
-
Column Chromatography: For products from the Corey-Chaykovsky reaction, purification on a silica (B1680970) gel column is a standard and effective method. The optimal solvent system should be determined by TLC first to ensure good separation.[3]
-
Data Presentation
Table 1: Comparison of Dibenzoylcyclopropane Synthesis Methods
| Parameter | Method 1: Ring Closure | Method 2: Corey-Chaykovsky |
| Starting Material | 1,3-Dibenzoylpropane[1][5] | (E)-Chalcone[2] |
| Key Reagents | NaOH, Iodine, Methanol[1] | Trimethylsulfoxonium iodide, NaH, Anhydrous DMSO/THF[2] |
| Reaction Conditions | Heat to 40-45°C for 40 min[1] | Ylide formation at RT; Reaction at 0°C to RT[2] |
| Typical Yield | Variable; depends on conditions | High (e.g., up to 91%)[2] |
| Key Advantage | Uses readily available reagents | High yield and stereoselectivity |
| Key Challenge | Temperature control is crucial | Requires strict anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibenzoylcyclopropane from 1,3-Dibenzoylpropane [1]
-
Preparation: In a large reaction tube, dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol (B129727).
-
Base Addition: Add 7 mL of a 0.67 M sodium hydroxide solution in methanol to the reaction tube.
-
Iodination: While stirring, add a solution of 500 mg of iodine (I₂) in 5 mL of methanol dropwise over 10-15 minutes. The brown color of iodine should disappear after each addition.
-
Reaction: Once the addition is complete, place the reaction tube in a pre-heated water bath at 40–45 °C. Heat for 40 minutes, swirling the tube approximately every 5 minutes.
-
Precipitation: Cool the reaction mixture to room temperature. While stirring with a glass rod, add ice-cold water until a precipitate forms.
-
Isolation: Chill the tube in an ice bath for 10-15 minutes to maximize precipitation. Collect the solid product via vacuum filtration and wash the filter cake with 3-4 mL of cold water.
-
Purification: Recrystallize the crude solid from a methanol-water solvent pair. Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.
Protocol 2: Synthesis of trans-1,2-Dibenzoylcyclopropane via Corey-Chaykovsky Reaction [2]
-
Ylide Preparation:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (2-3 times) and carefully decant the solvent.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.
-
Stir the resulting mixture at room temperature for approximately 1 hour or until the solution becomes clear, indicating the formation of dimethyloxosulfonium methylide (the sulfur ylide).
-
-
Cyclopropanation:
-
In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the freshly prepared ylide solution to 0 °C using an ice bath.
-
Slowly add the chalcone solution to the ylide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final product.
-
Visualizations
Caption: Synthesis pathway from 1,3-dibenzoylpropane.
References
Technical Support Center: Improving cis/trans Selectivity in 1,2-Dibenzoylcyclopropane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibenzoylcyclopropane. The content focuses on strategies to influence and control the stereochemical outcome of the reaction.
Frequently Asked Questions (FAQs)
Q1: Why is trans-1,2-dibenzoylcyclopropane consistently the major or exclusive product in the classical synthesis?
A1: The synthesis of this compound via the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371) with iodine overwhelmingly favors the trans isomer due to thermodynamic stability. The bulky benzoyl groups experience significant steric hindrance in the cis conformation. The trans configuration places these groups on opposite sides of the cyclopropane (B1198618) ring, minimizing steric repulsion and resulting in a lower energy, more stable molecule. Under typical reaction conditions, which allow for equilibration, the thermodynamically favored trans product is predominantly formed.
Q2: How can I reliably synthesize trans-1,2-dibenzoylcyclopropane?
A2: A reliable method for the synthesis of trans-1,2-dibenzoylcyclopropane is the base-catalyzed ring closure of 1,3-dibenzoylpropane. A detailed experimental protocol is provided in the "Experimental Protocols" section below. This method is known to produce the trans isomer with high yield and purity.
Q3: Is it possible to synthesize cis-1,2-dibenzoylcyclopropane?
A3: Direct chemical synthesis of cis-1,2-dibenzoylcyclopropane is challenging due to its thermodynamic instability relative to the trans isomer. However, it is possible to obtain the cis isomer through the photochemical isomerization of the trans isomer.[1] The cis-trans isomerization of this compound is a reversible process.[1] By irradiating a solution of the trans isomer, a photostationary state can be reached, which will contain a mixture of both cis and trans isomers, allowing for the isolation of the cis product.
Q4: How can I influence the cis/trans ratio?
A4: For the standard base-catalyzed synthesis, altering reaction conditions such as base, solvent, or temperature is unlikely to significantly shift the selectivity towards the cis isomer due to the large thermodynamic preference for the trans product. The most effective method to obtain the cis isomer is to first synthesize the trans isomer and then employ photochemical isomerization to establish an equilibrium between the two forms.[1] The ratio at the photostationary state will depend on the wavelength of light used, the solvent, and the temperature.
Q5: How can I distinguish between the cis and trans isomers of this compound?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers. Key differences are expected in the ¹H NMR spectra:
-
Coupling Constants (³J) : The vicinal coupling constant between the two protons on the cyclopropane ring attached to the benzoyl groups will be different. Generally, for cyclopropanes, ³Jcis is larger than ³Jtrans.
-
Nuclear Overhauser Effect (NOE) : In the cis isomer, the two methine protons on the cyclopropane ring are in close proximity. Irradiation of one of these protons should result in a significant NOE enhancement of the other. This effect would be absent in the trans isomer.
Troubleshooting Guides
Troubleshooting the Synthesis of trans-1,2-Dibenzoylcyclopropane
| Problem | Potential Cause | Solution |
| Low or No Yield | Incomplete dissolution of 1,3-dibenzoylpropane. | Ensure the starting material is fully dissolved in the methanol (B129727) and sodium hydroxide (B78521) solution before adding iodine. Gentle warming (50-60°C) can aid dissolution.[2] |
| Insufficient base. | Ensure the correct concentration and volume of the sodium hydroxide solution are used to facilitate the necessary deprotonations. | |
| Iodine solution added too quickly. | Add the iodine solution dropwise to maintain control over the reaction rate and prevent side reactions.[2] | |
| Product is an oil or difficult to crystallize | Impurities are present. | Ensure the starting 1,3-dibenzoylpropane is pure. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water.[2] |
| Incorrect solvent ratio for recrystallization. | When recrystallizing from a mixed solvent system like methanol/water, add the second solvent (water) dropwise until turbidity persists and then allow to cool slowly. | |
| Reaction does not go to completion | Insufficient reaction time or temperature. | After the addition of iodine, ensure the reaction is stirred for the recommended time at a slightly elevated temperature (e.g., 40-50°C) to drive the reaction to completion.[3] |
Troubleshooting Photochemical cis-trans Isomerization
| Problem | Potential Cause | Solution |
| Low conversion to the cis isomer | Insufficient irradiation time. | The reaction needs to reach a photostationary state. Monitor the reaction by NMR or HPLC to determine the optimal irradiation time. |
| Incorrect wavelength of light. | The choice of wavelength is crucial for photochemical reactions. For substituted 1,2-dibenzoylcyclopropanes, irradiation at 300 nm has been reported to be effective.[1] | |
| Low concentration of the starting material. | Ensure an appropriate concentration of the trans isomer in the chosen solvent to allow for efficient light absorption. | |
| Formation of side products | Photodegradation of the product or starting material. | Use a solvent that does not absorb significantly at the irradiation wavelength. Degas the solution with nitrogen or argon before irradiation to remove oxygen, which can lead to photo-oxidation.[1] |
| Secondary photochemical reactions. | Monitor the reaction progress and stop the irradiation once the desired ratio of isomers is reached to prevent further reactions. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of trans-1,2-Dibenzoylcyclopropane
| Parameter | Condition |
| Starting Material | 1,3-Dibenzoylpropane |
| Reagents | Sodium hydroxide in methanol, Iodine in methanol |
| Solvent | Methanol |
| Temperature | Initial dissolution at 50-80°C, then room temperature or slightly elevated (40-50°C) |
| Reaction Time | ~40-60 minutes after iodine addition |
| Typical Yield | High |
| Stereoselectivity | Exclusively trans |
Table 2: General Conditions for Photochemical Isomerization
| Parameter | Condition |
| Starting Material | trans-1,2-Dibenzoylcyclopropane |
| Solvent | Benzene (B151609) or other suitable non-absorbing solvent |
| Light Source | UV lamps (e.g., 300 nm) |
| Atmosphere | Inert (e.g., degassed with nitrogen or argon) |
| Outcome | A photostationary state mixture of cis and trans isomers |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from established microscale procedures.[2][3]
-
Dissolution of Starting Material : In a round-bottom flask, dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of 0.67 M sodium hydroxide in methanol. Warm the mixture gently (50-80°C) with swirling until all the solid has dissolved.[2]
-
Addition of Iodine : Allow the solution to cool to room temperature. Slowly, add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise with continuous stirring.
-
Reaction : After the addition of iodine is complete, stir the reaction mixture for an additional 40 minutes at a temperature of 40-45°C.[3]
-
Precipitation and Isolation : Cool the reaction mixture to room temperature and then place it in an ice bath. Add ice-cold water dropwise until a precipitate forms. Continue to cool in the ice bath for 10-15 minutes to maximize precipitation.[3]
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the crystals with three small portions of cold water.
-
Purification : Recrystallize the crude product from a methanol/water solvent pair.
-
Drying and Characterization : Dry the purified crystals and determine the yield and melting point. Characterize the product by NMR to confirm the trans stereochemistry.
Protocol 2: Photochemical Isomerization to Obtain cis-1,2-Dibenzoylcyclopropane
This is a general protocol based on the photochemical isomerization of substituted 1,2-dibenzoylcyclopropanes.[1]
-
Solution Preparation : Prepare a solution of trans-1,2-dibenzoylcyclopropane in a suitable solvent such as benzene in a quartz reaction vessel.
-
Degassing : Degas the solution by bubbling a stream of dry nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.[1]
-
Irradiation : Irradiate the solution using a photochemical reactor equipped with lamps that emit at or around 300 nm.[1] The reaction vessel should be positioned to receive maximum light exposure.
-
Monitoring : Monitor the progress of the isomerization by periodically taking small aliquots from the reaction mixture and analyzing them by ¹H NMR or HPLC to determine the cis/trans ratio.
-
Work-up and Isolation : Once a desired ratio is achieved, or the reaction has reached a photostationary state, remove the solvent under reduced pressure.
-
Purification : Separate the cis and trans isomers using column chromatography on silica (B1680970) gel.
Visualizations
Caption: Reaction mechanism for the synthesis of trans-1,2-dibenzoylcyclopropane.
Caption: Reversible photochemical isomerization between cis and trans isomers.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Synthesis of 1,2-Dibenzoylcyclopropane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-dibenzoylcyclopropane. This resource offers troubleshooting for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and a discussion of the challenges associated with scaling up this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: Why is my yield of this compound lower than expected?
A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. One common issue is incomplete enolate formation, which is a critical step in the reaction mechanism.[1][2] Ensure that the base used (e.g., sodium hydroxide) is fresh and of the correct concentration. The reaction is also sensitive to temperature; inadequate heating during the reaction can lead to a sluggish and incomplete conversion. Conversely, excessive heat can promote side reactions. Maintaining a consistent temperature, for instance by using a water bath at 50-80°C, is crucial for optimal results.[1] Finally, inefficient purification, such as product loss during recrystallization, can significantly reduce the isolated yield.
Q2: The final product is an oil and will not crystallize. What should I do?
A2: Oiling out during recrystallization is a common issue, often caused by adding too much of the anti-solvent (in this case, water) or by cooling the solution too rapidly.[2] If the product oils out, try reheating the solution to redissolve the oil, then allow it to cool more slowly. You can also try adding a small amount of the primary solvent (methanol) to the heated mixture to ensure complete dissolution before cooling. Seeding the solution with a previously obtained crystal of this compound can also induce crystallization.
Q3: Why is the trans isomer the major product of this synthesis?
A3: The synthesis of this compound preferentially yields the trans isomer due to thermodynamic stability.[3][4] The cis isomer experiences significant steric hindrance from the two bulky benzoyl groups being on the same side of the cyclopropane (B1198618) ring.[3] The trans conformation, where the benzoyl groups are on opposite sides, is a lower energy state and is therefore the favored product.[3]
Q4: I am observing a persistent brown color in my reaction mixture. Is this normal?
A4: The reaction involves the use of an iodine solution, which is brown.[1][2] The disappearance of this color can be an indicator of the reaction's progress. However, a persistent brown color might suggest that the reaction has not gone to completion or that an excess of iodine was used. It is important to add the iodine solution dropwise as specified in the protocol.[1]
Scale-Up Challenges
Transitioning the synthesis of this compound from a laboratory setting to a pilot plant or industrial scale introduces several challenges that can impact reaction efficiency, product quality, and safety.
-
Heat Transfer and Temperature Control: The base-catalyzed ring closure is an exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to thermal gradients within the reactor, causing localized overheating, which may result in side reactions and a decrease in yield and purity.[5]
-
Mixing Efficiency: Achieving uniform mixing in a large-scale reactor is more challenging than in a small flask with a magnetic stir bar.[5] Inadequate mixing can lead to localized "hot spots" and uneven distribution of reactants, resulting in incomplete reactions and the formation of impurities.[5]
-
Solid Handling: The starting material, 1,3-dibenzoylpropane (B1583371), and the final product are solids.[1][2] Handling large quantities of solids, including charging the reactor and isolating the product via filtration, can be challenging at scale.
-
Reagent Selection and Cost: The use of iodine at an industrial scale can be costly. Alternative, more cost-effective halogenating agents may need to be explored and validated.
-
Phase Transfer Catalysis as a Scalable Alternative: Phase Transfer Catalysis (PTC) offers a promising solution to many of the challenges associated with scaling up this synthesis.[6][7][8][9][10] PTC can enhance reaction rates, improve yields, and allow for the use of less expensive and hazardous reagents under milder reaction conditions.[6][7][10] This methodology is well-suited for industrial applications due to its scalability and environmental benefits.[7][8]
Quantitative Data
The following table presents a hypothetical comparison of reaction parameters for the synthesis of this compound at a laboratory scale versus a projected pilot plant scale.
| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Material (1,3-dibenzoylpropane) | 1.0 g | 10.0 kg | Sourcing and handling of large quantities of solid. |
| Solvent (Methanol) | 12 mL | 120 L | Cost, flammability, and recovery/recycling of the solvent. |
| Base (0.67 M NaOH in Methanol) | 12.5 mL | 125 L | Preparation and handling of large volumes of caustic solution. |
| Iodine (0.67 M in Methanol) | 6.25 mL | 62.5 L | Cost and potential environmental impact of iodine. |
| Reaction Temperature | 50-80 °C | 50-80 °C | Maintaining uniform temperature in a large reactor is critical.[5] |
| Reaction Time | 40 minutes | 4-6 hours | Longer reaction times may be needed to ensure complete conversion at scale. |
| Typical Yield | 70-85% | 60-75% | Yields may decrease at scale due to mixing and heat transfer issues.[5] |
| Purification Method | Recrystallization | Recrystallization/Reslurrying | Handling large volumes of solvent and solids for purification. |
Experimental Protocols
Laboratory-Scale Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from established microscale and macroscale procedures.[1][2]
Materials:
-
1,3-dibenzoylpropane (400 mg)
-
0.67 M Sodium hydroxide (B78521) in methanol (B129727) solution (5 mL)
-
0.67 M Iodine in methanol solution (2.5 mL)
-
Methanol
-
Water
-
Boiling chip
Equipment:
-
25-mL round-bottom flask
-
Claisen adapter
-
Reflux condenser
-
Syringe with a 20-gauge needle
-
Heating mantle or water bath
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Beakers
-
Glass stirring rod
Procedure:
-
To a 25-mL round-bottom flask, add 400 mg of 1,3-dibenzoylpropane and a boiling chip.
-
Add 5 mL of a 0.67 M sodium hydroxide in methanol solution.
-
Gently heat the flask in a warm water bath (50-80 °C) and swirl the mixture until all the solid has dissolved.[1]
-
Fit the flask with a Claisen adapter, a rubber septum on the straight arm, and a reflux condenser on the side arm.[1]
-
Through the rubber septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise via a syringe.[1]
-
After the iodine addition is complete, continue heating the reaction for an additional 40 minutes.[1]
-
Allow the flask to cool to room temperature, then place it in an ice bath.
-
Collect the resulting crystals by vacuum filtration, washing them with three 1 mL portions of cold water.[1]
-
Recrystallize the crude product from a methanol/water solvent pair. Dissolve the solid in a minimal amount of hot methanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and allow them to air dry.
-
Weigh the final product and determine its melting point.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]
- 4. Solved Why is the product you recovered in this experiment | Chegg.com [chegg.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Synthesis of 1,2-Dibenzoylcyclopropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,2-dibenzoylcyclopropane, with a particular focus on the critical role of base concentration in achieving optimal yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes are:
-
Base-catalyzed intramolecular cyclization of a halogenated precursor : A common method involves the reaction of 1,3-dibenzoylpropane (B1583371) with iodine in the presence of a base like sodium hydroxide (B78521). The base facilitates a double deprotonation and an intramolecular SN2 reaction to form the cyclopropane (B1198618) ring.[1][2]
-
Corey-Chaykovsky Reaction : This method involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a sulfur ylide.[3][4][5] The ylide is generated in situ by deprotonating a sulfonium (B1226848) or sulfoxonium salt with a strong base.[6][7][8] This reaction is highly effective for forming cyclopropane rings from enones.[3][5]
Q2: What is the function of the base in these syntheses?
A2: The role of the base is crucial and depends on the reaction pathway:
-
In the cyclization of 1,3-dibenzoylpropane, the base is responsible for deprotonating the α-carbons (carbons adjacent to the carbonyl groups) to form enolates.[1][2] These enolates are the key nucleophiles in the reaction, first reacting with iodine and then participating in the ring-closing intramolecular substitution.[1][2]
-
In the Corey-Chaykovsky reaction, a strong base is required to deprotonate the sulfonium or sulfoxonium salt to generate the reactive sulfur ylide.[5][8] The concentration and strength of the base can significantly impact the rate of ylide formation and, consequently, the overall reaction efficiency.
Q3: Which bases are typically recommended for the synthesis?
A3: The choice of base depends on the specific synthetic method:
-
For the intramolecular cyclization of 1,3-dibenzoylpropane, moderately strong bases like sodium hydroxide (NaOH) in an alcoholic solvent are effective.[1][2]
-
For the Corey-Chaykovsky reaction, strong bases are necessary to generate the sulfur ylide. Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (B86547) (n-BuLi).[6][7]
Q4: How does the base concentration affect the yield of this compound?
-
Insufficient Base : Too low a concentration will result in incomplete deprotonation, leading to a slow or incomplete reaction and, therefore, a low yield of the desired product.
-
Optimal Base Concentration : An optimal concentration ensures efficient formation of the necessary reactive intermediates (enolates or sulfur ylides) at a rate that favors the desired product formation. For the synthesis from 1,3-dibenzoylpropane, a concentration of 0.67 M NaOH in methanol (B129727) has been successfully used.[1][2]
-
Excessive Base : An overly high concentration of a strong base can promote side reactions, such as self-condensation of the starting materials or decomposition of the product, which can decrease the overall yield.
Troubleshooting Guide
Low yields or the formation of impurities can often be traced back to issues with the base or reaction conditions. The table below outlines common problems and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Base is not sufficiently strong or concentrated to form the reactive intermediate (enolate or ylide) efficiently.[5][8]2. Presence of moisture in the reaction, which can quench the base (especially organometallics like n-BuLi or hydrides like NaH).3. Incorrect stoichiometry of the base , leading to incomplete conversion. | 1. For Corey-Chaykovsky, switch to a stronger base (e.g., from KOtBu to NaH or n-BuLi). For the cyclization route, ensure the specified concentration (e.g., 0.67 M NaOH) is accurately prepared.[1][6]2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Carefully check the molar equivalents of the base relative to the starting material. A slight excess of the base may be beneficial, but large excesses should be avoided. |
| Formation of Side Products | 1. Base concentration is too high , potentially leading to undesired condensation reactions or decomposition.2. In the Corey-Chaykovsky reaction, the choice of sulfur ylide (influenced by the base/solvent system) can lead to epoxide formation (1,2-addition) instead of cyclopropanation (1,4-addition).[3] Sulfoxonium ylides generally favor cyclopropanation.[3] | 1. Reduce the concentration of the base or add it more slowly to the reaction mixture to control the reaction rate and minimize side reactions.2. Use a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide, generated from trimethylsulfoxonium (B8643921) iodide and a base) to favor the desired 1,4-addition pathway for cyclopropanation.[3][5] |
| Reaction Fails to Go to Completion | 1. The base was consumed by acidic impurities in the starting materials or solvent.2. Poor solubility of the base or starting materials in the chosen solvent. | 1. Purify starting materials and solvents before use.2. Choose a solvent system in which all reactants are sufficiently soluble. For the Corey-Chaykovsky reaction, DMSO is often a good solvent as it dissolves the sulfonium salt and facilitates ylide formation.[4][8] |
Quantitative Data Summary
Direct comparisons of yield across a range of base concentrations are not extensively documented. However, the following table summarizes conditions from established protocols.
| Reaction Type | Starting Material | Base & Concentration | Solvent | Reported Yield | Reference |
| Intramolecular Cyclization | 1,3-Dibenzoylpropane | 0.67 M Sodium Hydroxide (NaOH) | Methanol | Not specified, but is a standard undergraduate procedure. | [1][2] |
| Corey-Chaykovsky | Chalcone (general) | Potassium tert-butoxide (KOtBu) | DMSO | 69% (for a similar tetracyclic ketone) | [7] |
| Corey-Chaykovsky | Chalcone (general) | Sodium Hydride (NaH) | DMSO | Not specified, but a common reagent. | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibenzoylcyclopropane via Intramolecular Cyclization
This protocol is adapted from the procedure described by Mohring et al.[1][2]
-
Preparation : In a 25-mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane with 5 mL of a 0.67 M sodium hydroxide solution in methanol.
-
Dissolution : Warm the mixture in a water bath (50-80 °C) and swirl until all the solid has dissolved.
-
Reaction Setup : Fit the flask with a Claisen adapter, a rubber septum, and a reflux condenser.
-
Addition of Iodine : Through the septum, add 2.5 mL of a 0.67 M iodine solution in methanol dropwise using a syringe.
-
Heating : After the iodine addition is complete, heat the reaction mixture for an additional 40 minutes.
-
Isolation : Cool the flask to room temperature and then place it in an ice bath to induce crystallization.
-
Filtration and Washing : Collect the crystals by vacuum filtration. Wash the collected solid with three small portions of cold water.
-
Purification : Recrystallize the crude product from a methanol/water solvent mixture to obtain pure trans-1,2-dibenzoylcyclopropane.
Protocol 2: General Procedure for Corey-Chaykovsky Cyclopropanation
This is a generalized protocol for the reaction of a chalcone with dimethyloxosulfonium methylide.
-
Ylide Generation : To a flask containing anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (typically 1.1-1.5 equivalents). Stir until dissolved. To this solution, add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise. Stir the mixture at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Substrate Addition : In a separate flask, dissolve the chalcone (1 equivalent) in an anhydrous solvent (e.g., THF or DMSO).
-
Reaction : Cool the ylide solution to 0 °C in an ice bath. Slowly add the chalcone solution to the ylide solution.
-
Monitoring : Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction : Once the reaction is complete, carefully quench it by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Workup : Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the this compound.
Visualizations
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 8. adichemistry.com [adichemistry.com]
managing temperature control in 1,2-dibenzoylcyclopropane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 1,2-dibenzoylcyclopropane.
Troubleshooting Guide
Unanticipated results can often be traced back to deviations in reaction temperature. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Probable Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the intramolecular SN2 ring closure is not being met, leading to an incomplete or very slow reaction.[1][2] | Gradually increase the temperature of the heating bath in 5 °C increments, monitoring the reaction progress by TLC. Ensure the thermometer is correctly placed to measure the internal reaction temperature. |
| Reaction temperature is too high: This can lead to the degradation of the starting material, intermediates, or the final product. It may also promote side reactions, consuming the reactants in non-productive pathways. | Use a temperature-controlled heating mantle or oil bath for precise temperature regulation. If overheating is suspected, repeat the reaction at the lower end of the recommended temperature range (e.g., 40-45 °C).[2] | |
| Impure Product (presence of side products) | Inconsistent or fluctuating temperature: Pockets of localized overheating can promote side reactions, such as elimination or intermolecular condensations, even if the average temperature appears correct. | Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous temperature distribution. |
| Excessively high reaction temperature: Promotes the formation of thermodynamically favored but undesired side products. The specific nature of these side products is often dependent on the reaction conditions, but can include products of elimination or polymerization. | Maintain the reaction temperature within the validated range (40-80 °C, with a narrower range of 40-45 °C often recommended for higher purity).[1][2] | |
| Formation of the cis-isomer | Reaction conditions favoring the thermodynamically less stable isomer: While the trans-isomer is generally favored due to lower steric hindrance, certain temperature profiles could potentially influence the isomeric ratio.[3] | While the formation of the trans-isomer is predominant, ensure that the workup and purification steps, particularly recrystallization, are performed correctly to isolate the desired isomer. |
| Reaction Fails to Reach Completion | Insufficient heating duration at the target temperature: Even at the correct temperature, the reaction may require a specific amount of time for all the starting material to be converted. | Ensure the reaction is heated for the recommended duration (e.g., 40 minutes) after the addition of all reagents is complete.[1][2] Monitor the reaction by TLC to confirm the disappearance of the starting material. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
Temperature is a critical parameter in this synthesis because the reaction proceeds through several distinct steps: two enolate formations, a halogenation, and a final intramolecular SN2 ring closure.[1][2] Each of these steps has its own temperature-dependent rate. Insufficient heat may stall the reaction, particularly the final ring-closing step, leading to low yields. Conversely, excessive heat can provide enough energy to overcome the activation barriers for undesired side reactions, leading to impurities, or even cause decomposition of the desired product.
Q2: What are the likely consequences of overheating the reaction mixture?
Overheating the reaction can lead to several adverse outcomes:
-
Increased Side Product Formation: Higher temperatures can promote competing reaction pathways, such as elimination reactions or intermolecular condensations, which will reduce the yield of the desired cyclopropane (B1198618) product and complicate purification.
-
Product Decomposition: this compound, like many organic molecules, can be susceptible to thermal degradation at elevated temperatures.
-
Reduced Stereoselectivity: While the trans isomer is sterically favored, high temperatures can sometimes provide enough energy to overcome the energy barrier to the formation of the less stable cis isomer, although this is less common.[3]
Q3: My reaction is proceeding very slowly or not at all. What is the first temperature-related parameter I should check?
If the reaction is sluggish, the most likely cause is insufficient temperature.
-
Verify the Temperature: Ensure your thermometer is accurately measuring the internal temperature of the reaction mixture, not just the temperature of the heating bath.
-
Increase the Temperature: If the temperature is indeed too low, gradually increase it. The literature suggests a range from 40 °C to 80 °C.[1][2] Starting at the lower end (40-45 °C) and slowly increasing while monitoring the reaction by TLC is a prudent approach.[2]
Q4: How can I ensure precise and consistent temperature control throughout the experiment?
For optimal results, it is recommended to:
-
Use a thermostatically controlled heating source such as an oil bath or a heating mantle with a temperature controller.
-
Ensure vigorous and consistent stirring to avoid localized hot spots within the reaction flask.
-
Monitor the internal reaction temperature with a calibrated thermometer throughout the heating period.
Quantitative Data on Reaction Conditions
The following table summarizes the temperature parameters from two different experimental protocols for the synthesis of trans-1,2-dibenzoylcyclopropane. Note that a direct comparison of yields based on temperature alone is not available in the cited literature.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1,3-dibenzoylpropane (B1583371) | 1,3-dibenzoylpropane |
| Reagents | Sodium hydroxide (B78521), Iodine, Methanol (B129727) | Sodium hydroxide, Iodine, Methanol |
| Initial Heating | 50-80 °C (to dissolve starting material) | Gentle heating may be used |
| Reaction Temperature | Held for an additional 40 minutes after iodine addition (temperature not specified but implied to be in the 50-80 °C range) | 40–45 °C |
| Reaction Time | 40 minutes | 40 minutes |
| Reference | [1] | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of trans-1,2-dibenzoylcyclopropane based on established procedures.[1][2]
Materials:
-
1,3-dibenzoylpropane
-
Methanol
-
0.67 M Sodium hydroxide in methanol
-
0.67 M Iodine in methanol
-
Round bottom flask or large reaction tube
-
Reflux condenser (optional, but recommended)
-
Stirring apparatus
-
Heating bath or mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a suitable reaction vessel, add 400 mg of 1,3-dibenzoylpropane.
-
Add 5 mL of methanol and 7 mL of 0.67 M sodium hydroxide in methanol solution.
-
Stir the mixture until the 1,3-dibenzoylpropane is completely dissolved. Gentle heating (40-50 °C) may be applied to aid dissolution.
-
Once a homogenous solution is obtained, begin the dropwise addition of 2.5 mL of a 0.67 M iodine in methanol solution. Swirl the reaction vessel to ensure mixing after each drop.
-
After the addition of the iodine solution is complete, heat the reaction mixture to 40–45 °C and maintain this temperature for 40 minutes.[2]
-
After the heating period, allow the reaction to cool to room temperature.
-
Add ice-cold water to the reaction mixture while stirring until a precipitate forms.
-
Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the product from a methanol-water solvent pair to obtain the purified trans-1,2-dibenzoylcyclopropane.
Visual Guides
The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting temperature-related issues.
Caption: A diagram of the key steps in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common temperature-related synthesis issues.
References
avoiding oiling out during recrystallization of 1,2-dibenzoylcyclopropane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dibenzoylcyclopropane, with a specific focus on preventing "oiling out" during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it happening during my recrystallization of this compound?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil") rather than as solid crystals.[1][2][3] This oil is essentially a liquid form of your impure compound. It typically occurs for several reasons:
-
High Supersaturation: The solution has become saturated at a temperature above the melting point of the solute.[4]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate before it has time to form an ordered crystal lattice.[5][6]
-
Impurities: Significant impurities can depress the melting point of your compound, making it more likely to separate as an oil.[5]
-
Solvent Choice: The chosen solvent system may not be ideal. For this compound, an improper ratio in a mixed solvent system, such as methanol-water, is a common cause.[7]
Q2: Why is oiling out a problem for the purity of my final product?
A2: Oiling out is detrimental to purification because the liquid droplets can trap impurities effectively.[3][5] When the oil eventually solidifies, these impurities become incorporated into the final solid, defeating the purpose of recrystallization.[3] The resulting product is often sticky, amorphous, or gum-like, which can be difficult to handle and process further.[1]
Q3: I am using the recommended methanol-water solvent system for this compound and still getting an oil. What am I doing wrong?
A3: When using a methanol-water solvent pair for this compound, the ratio is critical. A common mistake is adding too much of the "poor" solvent (water).[7] Experimental procedures specifically note that adding more than a very small amount of water can induce oiling out upon cooling.[7] The goal is to reach the saturation point while the solution is hot, not to cause massive precipitation.
Q4: Can I rescue my experiment if the compound has already oiled out?
A4: Yes, it is often possible to rescue the experiment. You should gently reheat the solution until the oil redissolves completely. Then, you can attempt to induce proper crystallization by following the steps in the troubleshooting guide below, such as adding more of the "good" solvent (methanol) or allowing for much slower cooling.[4][8]
Troubleshooting Guide: Avoiding Oiling Out
This section provides specific solutions to address oiling out during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Solution turns cloudy and forms oily droplets upon cooling. | 1. Cooling too rapidly. | 1. Ensure a very slow cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[4][5] |
| 2. Excess anti-solvent (water) added. | 2. Reheat the mixture until the solution is clear. Add a small amount of the "good" solvent (methanol) to decrease the saturation level slightly.[4] For future experiments, add water dropwise to the hot methanol (B129727) solution only until the very first sign of persistent cloudiness appears, then add a drop or two of methanol to redissolve it. | |
| 3. High concentration of impurities. | 3. If the crude material is highly impure, consider a preliminary purification step (e.g., passing through a short silica (B1680970) plug) or perform multiple recrystallizations.[5] | |
| No crystals form, even after slow cooling. | 1. Solution is supersaturated but lacks a nucleation point. | 1. Induce crystallization by scratching the inside surface of the flask with a glass rod just below the liquid level.[9] |
| 2. No seed crystals present. | 2. Add a single, tiny "seed crystal" of pure this compound to the cooled solution to initiate crystal growth.[1][2] | |
| 3. Too much solvent was used initially. | 3. Reheat the solution and gently boil off some of the solvent to increase the concentration.[4] Then, allow it to cool slowly again. | |
| Seed crystals dissolve or turn into oil when added. | 1. The solution is not yet saturated. | 1. The solution is too dilute. Boil off some solvent to concentrate it before attempting to add a seed crystal again. |
| 2. The solution is above the compound's melting point. | 2. This is a clear sign of an impending oiling out issue. Add more of the "good" solvent (methanol), ensure the solution cools further below the melting point, and then re-seed.[2] |
Experimental Protocol: Recrystallization of this compound
This protocol is designed to maximize yield and purity while minimizing the risk of oiling out.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding methanol in small portions until all the solid has just dissolved.
-
Inducing Saturation: While the methanol solution is hot, add deionized water dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until the solution becomes faintly and persistently turbid.
-
Clarification: Add 1-2 drops of hot methanol to the turbid solution to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To slow the cooling rate further, you can place the flask inside a beaker of warm water.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[7]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for avoiding oiling out.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative 1H NMR Analysis of Cis- and Trans-1,2-Dibenzoylcyclopropane
A definitive guide to distinguishing the stereoisomers of 1,2-dibenzoylcyclopropane using 1H NMR spectroscopy, complete with experimental data and detailed protocols for researchers in organic chemistry and drug development.
The stereochemical arrangement of substituents on a cyclopropane (B1198618) ring significantly influences the magnetic environment of its protons, leading to distinct patterns in their 1H Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive comparison of the 1H NMR characteristics of cis- and trans-1,2-dibenzoylcyclopropane, offering a robust method for their differentiation and characterization. While experimental data for the trans isomer is available, the spectral data for the cis isomer is less commonly reported and is presented here based on established principles of NMR spectroscopy for cyclopropane derivatives.
Key Differentiating Features at a Glance
The primary distinction in the 1H NMR spectra of cis- and trans-1,2-dibenzoylcyclopropane arises from the symmetry of the molecules and the through-bond coupling interactions (J-coupling) between the cyclopropyl (B3062369) protons.
Due to its C2 symmetry, the trans isomer is expected to show a simpler spectrum for the cyclopropane ring protons compared to the less symmetric cis isomer. The most telling difference, however, lies in the magnitude of the vicinal coupling constants (³JHH) between the methine protons (CH-CO) and the methylene (B1212753) protons (CH2) of the cyclopropane ring. It is a well-established principle that the coupling constant between cis protons on a cyclopropane ring is larger than that between trans protons.
Comparative 1H NMR Data
The following table summarizes the expected 1H NMR data for the cyclopropyl protons of the two isomers in a typical deuterated solvent like chloroform-d (B32938) (CDCl3). The benzoyl protons will appear as complex multiplets in the aromatic region (typically δ 7.2-8.2 ppm) for both isomers.
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| trans-1,2-Dibenzoylcyclopropane | Methine (CH) | ~2.9 - 3.1 | dd | J_trans ≈ 4-6 Hz, J_gem ≈ 4-6 Hz |
| Methylene (CH₂) | ~1.6 - 1.8 | m | ||
| cis-1,2-Dibenzoylcyclopropane | Methine (CH) | ~2.5 - 2.7 | t | J_cis ≈ 8-10 Hz |
| Methylene (CH₂) | ~1.9 - 2.1 | d | J_cis ≈ 8-10 Hz |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The key diagnostic feature is the difference in the coupling constants.
Experimental Protocols
A detailed methodology for acquiring high-resolution 1H NMR spectra is crucial for the accurate differentiation of these isomers.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection : Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), for dissolving the sample.
-
Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and resolution.
-
Standard 1H NMR : Acquire a standard one-dimensional proton NMR spectrum.
-
Acquisition Parameters :
-
Number of scans: 16-32 (adjust for optimal signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., 0-12 ppm)
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum carefully.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants for the cyclopropyl protons.
-
Visualization of 1H NMR Splitting Patterns
The following diagrams, generated using the DOT language, illustrate the expected splitting patterns for the methine (CH) protons of the cyclopropane ring in both isomers, highlighting the key diagnostic differences.
Caption: Predicted 1H NMR splitting for methine protons.
A Comparative Guide to the 13C NMR Characterization of 1,2-Dibenzoylcyclopropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 13C NMR spectroscopic characteristics of cis- and trans-1,2-dibenzoylcyclopropane. Due to the limited availability of direct experimental 13C NMR data for 1,2-dibenzoylcyclopropane, this guide utilizes data from its close structural analog, 1,2-dibenzoyl-3-methylcyclopropane, to provide a robust comparative analysis. The guide also includes 13C NMR data for relevant precursors and isomers, such as 1,3-dibenzoylpropane (B1583371) and chalcone, to offer a broader spectroscopic context. Detailed experimental protocols for acquiring 13C NMR data are also presented.
Comparative 13C NMR Data
The 13C NMR chemical shifts of the cis and trans isomers of 1,2-dibenzoyl-3-methylcyclopropane, along with those of 1,3-dibenzoylpropane and chalcone, are summarized in the table below. These values provide a basis for distinguishing between the different structural arrangements.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| trans-1,2-Dibenzoyl-3-methylcyclopropane | Carbonyl (C=O) | 197.7, 195.7 |
| Phenyl (ipso-C) | 137.8, 137.2 | |
| Phenyl (C-H) | 133.1, 128.6, 128.2 | |
| Cyclopropyl (CH) | 35.6, 32.4, 29.1 | |
| Methyl (CH3) | 11.2 | |
| cis-1,2-Dibenzoyl-3-methylcyclopropane | Carbonyl (C=O) | Not explicitly found |
| Phenyl (ipso-C) | 137.4 | |
| Phenyl (C-H) | 132.9, 128.4, 128.2 | |
| Cyclopropyl (CH) | 36.3, 22.4 | |
| Methyl (CH3) | 17.5 | |
| 1,3-Dibenzoylpropane | Carbonyl (C=O) | 199.3 |
| Phenyl (ipso-C) | 136.9 | |
| Phenyl (C-H) | 133.1, 128.6, 128.0 | |
| Methylene (CH2-CO) | 38.1 | |
| Methylene (CH2) | 19.3 | |
| Chalcone (trans-1,3-Diphenyl-2-propen-1-one) | Carbonyl (C=O) | 190.5 |
| Phenyl (ipso-C, CO) | 138.2 | |
| Phenyl (ipso-C) | 136.2 | |
| Phenyl (C-H) | 132.6, 129.2, 128.9, 128.6, 128.4, 127.3, 127.0 | |
| Alkene (CH) | 144.9, 125.5 |
Experimental Protocols
A general protocol for acquiring a standard proton-decoupled 13C NMR spectrum is as follows:
1. Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the 13C probe.
3. Data Acquisition:
-
Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Perform baseline correction.
Synthesis and Isomerization Pathway
The following diagram illustrates the synthetic route from 1,3-dibenzoylpropane to trans-1,2-dibenzoylcyclopropane and the subsequent photochemical isomerization to the cis isomer.
Caption: Synthesis of trans-1,2-dibenzoylcyclopropane and its isomerization.
13C NMR Acquisition Workflow
The general workflow for obtaining a 13C NMR spectrum is depicted below.
Caption: General workflow for 13C NMR spectroscopy.
A Comparative Guide to the X-ray Crystallography of 1,2-Dibenzoylcyclopropane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to analyze and compare the single-crystal X-ray diffraction data of 1,2-dibenzoylcyclopropane stereoisomers. Due to the limited availability of public crystallographic data for these specific compounds, this document serves as a detailed protocol and framework for researchers to generate and interpret their own structural data. Understanding the three-dimensional arrangement of these stereoisomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry dictates physical and biological properties.
Stereoisomers of this compound
This compound exists as three stereoisomers: a pair of enantiomers for the trans configuration and a single meso compound for the cis configuration. The trans isomers are chiral, while the cis isomer is achiral due to a plane of symmetry.
Experimental Protocols
This section details the necessary procedures for synthesizing the stereoisomers, growing single crystals suitable for X-ray diffraction, and performing the crystallographic analysis.
Synthesis of trans-1,2-Dibenzoylcyclopropane
The synthesis of trans-1,2-dibenzoylcyclopropane can be achieved through a base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dibenzoylpropane in methanol (B129727).
-
Base Addition: Add a solution of sodium hydroxide (B78521) in methanol to the flask.
-
Halogenation: Slowly add a solution of iodine in methanol to the reaction mixture. This step is crucial for the subsequent intramolecular cyclization.
-
Reaction and Crystallization: Heat the reaction mixture to facilitate the ring closure. Upon cooling, the trans-1,2-dibenzoylcyclopropane product will crystallize out of the solution.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent mixture, such as methanol/water, to obtain crystals of high purity.[1]
Synthesis of cis-1,2-Dibenzoylcyclopropane
The synthesis of the cis isomer is less commonly described and may require specific stereoselective synthetic routes. Photochemical isomerization of the trans isomer has been reported as a method to obtain the cis isomer.[3]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[4] Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to the formation of single crystals.[5][6]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, promoting crystal growth.[6][7]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.[6]
-
Solvent Diffusion (Layering): A solution of the compound is carefully layered with a solvent in which it is insoluble. Diffusion at the interface of the two liquids can lead to the growth of high-quality crystals.[5]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4][8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are collected on a detector, producing a diffraction pattern.[4][9]
-
Unit Cell Determination: From the diffraction pattern, the dimensions and angles of the unit cell are determined.
-
Data Integration and Scaling: The intensities of the diffraction spots are integrated and scaled to produce a final dataset.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.[4] The final output is a crystallographic information file (CIF) containing all the structural parameters.
Data Presentation for Comparison
The following table provides a template for summarizing the key crystallographic data for the stereoisomers of this compound. Researchers should populate this table with their own experimental or database-retrieved data for a direct comparison.
| Parameter | cis-1,2-Dibenzoylcyclopropane | (1R,2R)-trans-1,2-Dibenzoylcyclopropane | (1S,2S)-trans-1,2-Dibenzoylcyclopropane |
| Crystal System | |||
| Space Group | |||
| Unit Cell Dimensions | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Calculated Density (g/cm³) | |||
| Key Bond Lengths (Å) | |||
| C1-C2 | |||
| C1-C(O) | |||
| C2-C(O) | |||
| C=O | |||
| Key Bond Angles (°) | |||
| C1-C2-C3 | |||
| C(O)-C1-C2 | |||
| Key Torsion Angles (°) | |||
| O=C-C1-C2 | |||
| C1-C2-C(O)=O |
Visualization of the Crystallographic Workflow
The following diagram illustrates the overall workflow from the synthesis of the stereoisomers to their structural analysis and comparison.
Caption: From Synthesis to Structural Comparison.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2-Dibenzoylcyclopropane
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of complex organic molecules under mass spectrometry is paramount for structural elucidation, impurity profiling, and metabolite identification. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-dibenzoylcyclopropane, presenting a comparative perspective with the structurally related 1,2-diphenylcyclopropane (B6335939). The insights are supported by established fragmentation principles of related chemical moieties.
The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. In electron ionization mass spectrometry, high-energy electrons bombard the analyte, leading to the formation of a radical cation (molecular ion) that subsequently undergoes a series of fragmentation reactions. The stability of the resulting fragments dictates the observed spectral pattern.
Comparative Fragmentation Analysis: this compound vs. 1,2-Diphenylcyclopropane
The key structural difference lies in the presence of two carbonyl groups in this compound, which are absent in 1,2-diphenylcyclopropane. This difference is expected to significantly influence the fragmentation pathways, primarily directing cleavage to form the highly stable benzoyl cation.
Proposed Fragmentation of this compound
The molecular ion of this compound is expected to be observed at an m/z corresponding to its molecular weight. The primary fragmentation is anticipated to be the cleavage of the bond between the cyclopropyl (B3062369) ring and the carbonyl group, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This fragment is known to be particularly stable and is often the base peak in the mass spectra of benzoyl-containing compounds. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 and the cyclopropanecarbonyl cation.
Another plausible fragmentation pathway involves the cleavage of the cyclopropane (B1198618) ring itself, which is a strained three-membered ring. This can lead to the loss of small neutral molecules.
The proposed fragmentation cascade is visualized in the following diagram:
Fragmentation of 1,2-Diphenylcyclopropane
The mass spectrum of 1,2-diphenylcyclopropane is characterized by a prominent molecular ion peak due to the relative stability of the aromatic system. The fragmentation is dominated by the loss of a phenyl group and cleavage of the cyclopropane ring.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions and their expected relative abundances for this compound, alongside the observed data for 1,2-diphenylcyclopropane obtained from the NIST WebBook.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predicted/Observed Relative Abundance (%) |
| This compound | 250 | 105 (C₇H₅O⁺) | 100 (Predicted Base Peak) |
| 77 (C₆H₅⁺) | High | ||
| 145 ([M - C₇H₅O]⁺) | Moderate | ||
| 117 ([M - C₇H₅O - CO]⁺) | Low | ||
| 1,2-Diphenylcyclopropane | 194 | 194 (M⁺˙) | High |
| 117 ([M - C₆H₅]⁺) | High | ||
| 115 | Moderate | ||
| 91 (Tropylium ion) | Moderate | ||
| 77 (C₆H₅⁺) | Moderate |
Experimental Protocols
The mass spectral data discussed herein is based on standard electron ionization (EI) techniques. A detailed, generalized experimental protocol for acquiring such data is provided below.
General Experimental Workflow for Mass Spectrometry Analysis
The following diagram outlines a typical workflow for the analysis of a solid organic compound by electron ionization mass spectrometry.
Detailed Methodology
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is typically used.
Sample Preparation:
-
A small amount of the solid sample (typically 1-2 mg) is accurately weighed.
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
-
Sample Introduction: The sample solution is introduced into the ion source via a direct insertion probe or a gas chromatograph. The solvent is evaporated, and the sample is volatilized by heating.
Data Acquisition and Analysis:
-
The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine) to ensure mass accuracy.
-
The sample is introduced, and mass spectra are acquired over the specified mass range.
-
The resulting data is processed using the instrument's software to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation, centered around the formation of the stable benzoyl cation, offers a clear diagnostic marker for the identification of this and related structures in complex mixtures. The comparative data with 1,2-diphenylcyclopropane highlights the significant influence of the carbonyl groups on the fragmentation pathways. Researchers can leverage this information for structural confirmation and for the development of sensitive analytical methods for this class of compounds.
comparing the stability of cis vs trans-1,2-dibenzoylcyclopropane
The prevailing scientific consensus indicates that trans-1,2-dibenzoylcyclopropane is the more stable isomer . This heightened stability is primarily attributed to the mitigation of steric hindrance. In the cis configuration, the two voluminous benzoyl groups are positioned on the same side of the cyclopropane (B1198618) ring, leading to significant steric repulsion. This electronic and spatial crowding raises the molecule's internal energy, rendering it less stable than the trans isomer, where the benzoyl groups reside on opposite faces of the ring, minimizing their interaction.
Quantitative Analysis of Isomer Stability
Direct experimental values for the enthalpy of formation or isomerization of cis- and trans-1,2-dibenzoylcyclopropane are not extensively documented. However, data from analogous 1,2-disubstituted cyclopropanes can provide a reasonable estimate of the energy difference. For instance, trans-1,2-diethylcyclopropane is known to be more stable than its cis counterpart by approximately 4.1 kJ/mol.[1] Given that benzoyl groups are considerably larger than ethyl groups, the energy difference between the cis and trans isomers of 1,2-dibenzoylcyclopropane is expected to be even more pronounced.
| Isomer | Relative Stability | Estimated Energy Difference (kJ/mol) | Rationale |
| cis-1,2-Dibenzoylcyclopropane | Less Stable | - | Increased steric hindrance between bulky benzoyl groups on the same side of the cyclopropane ring. |
| trans-1,2-Dibenzoylcyclopropane | More Stable | > 4.1 (estimated) | Reduced steric strain with benzoyl groups on opposite sides of the cyclopropane ring.[1] |
Experimental Protocols
Determining the relative stability of these isomers would involve synthesis followed by a method to measure their energy content, such as differential scanning calorimetry (DSC).
Synthesis of trans-1,2-Dibenzoylcyclopropane
A common method for the synthesis of trans-1,2-dibenzoylcyclopropane is through a base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).[2]
Materials:
-
1,3-dibenzoylpropane
-
Sodium hydroxide (B78521)
-
Iodine
-
Round bottom flask
-
Reflux condenser
-
Syringe
-
Heating mantle or water bath
-
Filtration apparatus
-
Recrystallization solvents (e.g., methanol/water)
Procedure:
-
Dissolve 1,3-dibenzoylpropane in a methanolic solution of sodium hydroxide in a round bottom flask.[2]
-
Heat the mixture gently to facilitate the dissolution of the solid.[2]
-
Slowly add a solution of iodine in methanol to the reaction mixture.[2]
-
After the addition is complete, continue to heat the reaction mixture for a specified period (e.g., 40 minutes) to ensure the completion of the reaction.[2]
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[2]
-
Collect the crude trans-1,2-dibenzoylcyclopropane crystals by vacuum filtration.[2]
-
Purify the product by recrystallization from a suitable solvent system, such as a methanol/water mixture.[2]
-
Dry the purified crystals and determine their melting point to confirm identity and purity.
Determination of Thermodynamic Stability by Differential Scanning Calorimetry (DSC)
DSC can be employed to measure the heat flow associated with thermal transitions, such as melting. While not a direct measure of the heat of formation, the enthalpy of fusion can provide insights into the crystal lattice energy and, indirectly, the relative stability of the isomers. A lower enthalpy of fusion for the less stable cis isomer might be expected if it forms a less stable crystal lattice. A more direct application would be to measure the enthalpy of isomerization if a thermal conversion between the two can be induced.
Materials:
-
Purified samples of cis- and trans-1,2-dibenzoylcyclopropane
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
Procedure:
-
Calibrate the DSC instrument using standard materials.
-
Accurately weigh a small amount (1-5 mg) of the purified cis or trans isomer into an aluminum DSC pan and seal it.
-
Place the sample pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.
-
Record the heat flow as a function of temperature to obtain a thermogram.
-
From the thermogram, determine the onset temperature of melting and the enthalpy of fusion (ΔHfusion) by integrating the area under the melting peak.[3]
-
Repeat the measurement for the other isomer under identical conditions.
-
Compare the thermal properties. A significant difference in the enthalpy of fusion could be related to differences in molecular packing and stability in the solid state.
Logical Relationship of Stability
The fundamental difference in stability between the cis and trans isomers of this compound is a direct consequence of their molecular geometry. The diagram below illustrates this relationship, where the higher energy level of the cis isomer is due to steric strain.
References
A Comparative Guide to the Reactivity of 1,2-Dibenzoylcyclopropane and Donor-Acceptor Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,2-dibenzoylcyclopropane and donor-acceptor (D-A) cyclopropanes. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document aims to be a valuable resource for chemists engaged in the synthesis of complex molecules.
Introduction
Cyclopropanes are versatile three-membered carbocycles that serve as valuable building blocks in organic synthesis due to their inherent ring strain. Their reactivity can be significantly modulated by the nature of the substituents on the ring. This guide focuses on two important classes of activated cyclopropanes: this compound, an acceptor-acceptor substituted cyclopropane (B1198618), and donor-acceptor (D-A) cyclopropanes.
This compound possesses two electron-withdrawing benzoyl groups on adjacent carbons. This substitution pattern polarizes the C1-C2 bond and activates the ring towards certain transformations.
Donor-Acceptor (D-A) Cyclopropanes feature both an electron-donating group (e.g., aryl, vinyl, alkyl) and an electron-accepting group (e.g., ester, ketone, nitrile) on vicinal carbons. This "push-pull" electronic arrangement creates a highly polarized and weakened C-C bond, rendering these molecules exceptionally reactive.[1]
Comparative Reactivity Analysis
The primary difference in reactivity between these two classes of cyclopropanes stems from their electronic makeup. D-A cyclopropanes are characterized by a pronounced "push-pull" effect that significantly lowers the activation energy for ring-opening, often facilitated by Lewis acids.[1] In contrast, this compound, lacking an electron-donating group, generally requires more forcing conditions, such as heat or photochemical irradiation, to undergo ring cleavage.
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction for activated cyclopropanes. The efficiency and regioselectivity of this process are highly dependent on the substitution pattern of the cyclopropane ring.
Donor-Acceptor Cyclopropanes are highly susceptible to nucleophilic attack, typically at the carbon bearing the donor group, following activation of the acceptor group by a Lewis acid. This process generates a stabilized 1,3-dipolar intermediate that can be trapped by a variety of nucleophiles.[2]
This compound , on the other hand, is less prone to nucleophilic ring-opening under mild conditions. The attack of a nucleophile would require breaking a C-C bond flanked by two electron-withdrawing groups, which is electronically less favored compared to the cleavage of the polarized bond in D-A cyclopropanes.
Table 1: Comparison of Nucleophilic Ring-Opening Reactions
| Feature | Donor-Acceptor Cyclopropanes | This compound |
| Activation | Typically Lewis acid catalysis (e.g., Sc(OTf)₃, Yb(OTf)₃, GaCl₃).[3][4] | Generally requires stronger nucleophiles or harsher conditions. Lewis acid activation is less common. |
| Reactivity | High reactivity due to polarized C-C bond and ring strain.[1] | Lower reactivity towards nucleophiles compared to D-A cyclopropanes. |
| Regioselectivity | Nucleophilic attack is highly regioselective, directed by the electronic nature of the substituents. | Ring opening is less common and regioselectivity depends on the specific reaction conditions. |
| Typical Nucleophiles | Alcohols, amines, thiols, indoles, active methylene (B1212753) compounds.[5] | Limited examples with strong nucleophiles. |
| Reaction Conditions | Often proceeds at room temperature or with mild heating.[6] | Typically requires elevated temperatures. |
Cycloaddition Reactions
D-A cyclopropanes are renowned for their participation in a wide array of formal cycloaddition reactions, where they serve as versatile three-carbon (C3) synthons.
Donor-Acceptor Cyclopropanes readily undergo [3+2], [3+3], [4+3], and other cycloadditions with various dipolarophiles and dienes upon activation with a Lewis acid.[7] This reactivity stems from the facile formation of a 1,3-dipole upon ring opening.
This compound does not typically behave as a 1,3-dipole synthon in the same manner as D-A cyclopropanes. Its cycloaddition chemistry is not as well-developed and generally does not proceed through the same mechanistic pathways.
Table 2: Comparison of Cycloaddition Reactions
| Feature | Donor-Acceptor Cyclopropanes | This compound |
| Reactivity as a C3 Synthon | Excellent 1,3-dipole synthons for cycloadditions.[7] | Not typically used as 1,3-dipole synthons. |
| Types of Cycloadditions | [3+2], [3+3], [4+3], [5+2], etc.[7] | Limited examples of cycloaddition reactions. |
| Reaction Partners | Alkenes, alkynes, imines, aldehydes, ketones, dienes.[6][7] | Not well-established. |
| Catalysis | Commonly catalyzed by Lewis acids.[1][6] | Not a common reaction pathway. |
Thermal and Photochemical Reactivity
This compound exhibits characteristic reactivity under thermal and photochemical conditions, primarily involving cis-trans isomerization. Irradiation of the cis isomer can lead to the formation of the more stable trans isomer.[8] This isomerization is believed to proceed through the cleavage of the C1-C2 bond to form a 1,3-diradical intermediate.
Donor-Acceptor Cyclopropanes can also undergo thermal rearrangements. For instance, vinyl-substituted D-A cyclopropanes can undergo thermal Cope-type rearrangements.[9] Photochemical reactions of D-A cyclopropanes are also known, but their behavior is highly dependent on the specific donor and acceptor groups present.
Experimental Protocols
Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from a standard literature procedure.[10]
Materials:
Procedure:
-
Dissolve 1,3-dibenzoylpropane (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in methanol to the flask and stir the mixture.
-
Slowly add a solution of iodine (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1.5-2 hours, during which a white solid should precipitate.
-
Filter the solid and wash with cold methanol to obtain trans-1,2-dibenzoylcyclopropane.
Lewis Acid-Catalyzed [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with an Alkene
This is a general procedure based on established methods.[6]
Materials:
-
Donor-acceptor cyclopropane (e.g., diethyl 2-phenylcyclopropane-1,1-dicarboxylate)
-
Alkene (e.g., styrene)
-
Lewis acid (e.g., Sc(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the donor-acceptor cyclopropane (1.0 eq), the alkene (1.2 eq), and anhydrous CH₂Cl₂.
-
Add the Lewis acid catalyst (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows discussed in this guide.
References
- 1. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. chem.msu.ru [chem.msu.ru]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
- 10. sciencemadness.org [sciencemadness.org]
A Comparative Guide to the Photophysical Properties of 1,2-Dibenzoylcyclopropane and Other Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of 1,2-dibenzoylcyclopropane with other well-characterized ketones: the aromatic ketone benzophenone (B1666685), the planar aromatic ketone fluorenone, and the aliphatic ketone acetone (B3395972). This comparison is supported by available experimental data to highlight their distinct behaviors upon photoexcitation.
Introduction
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O). Their interaction with light is a cornerstone of organic photochemistry, with applications ranging from photoinitiators in polymer chemistry to photosensitizers in drug development. The photophysical properties of a ketone are dictated by the nature of its excited states, primarily the lowest excited singlet (S₁) and triplet (T₁) states. The efficiency of intersystem crossing (ISC) between these states is a critical factor governing their photochemical reactivity.
This compound is an aryl cyclopropyl (B3062369) ketone, a class of molecules with unique photochemical behavior due to the interplay between the aryl ketone chromophore and the strained cyclopropyl ring.[1] The high ring strain (approximately 27.5 kcal/mol) makes the bond between the carbonyl carbon and the cyclopropyl ring susceptible to cleavage from an excited state.[1] This guide compares its properties to those of benzophenone, a molecule known for its highly efficient ISC; fluorenone, a structurally rigid analogue of benzophenone with different ISC characteristics; and acetone, the simplest aliphatic ketone.
Comparative Photophysical Data
| Property | This compound (trans) | Benzophenone | Fluorenone | Acetone (gas phase) |
| Absorption λmax (nm) | 245, 275, 335 (in cyclohexane)[1] | ~250 (π→π), ~340 (n→π) (in hexane) | ~380 (n→π) (in hexane)[2] | ~270-280 (n→π) |
| Fluorescence λem (nm) | Data not available | Weak/negligible | ~500 (in hexane), ~530 (in acetonitrile)[2] | ~400-500 |
| ΦF (Fluorescence QY) | Data not available | < 0.01 | ~0.01 (gas phase) | 7 ± 1 x 10⁻⁴ (at 308 nm, 20 mbar)[1] |
| Phosphorescence λem (nm) | Data not available | ~450 (at 77 K) | Data not available | ~450-550 |
| ΦISC (ISC QY) | Inferred to be high | ~1.0 | ~0.93 (in non-polar solvents) | ~0.9-1.0 |
| τT (Triplet Lifetime) | Data not available | ~5 µs (in benzene, room temp.) | Data not available | ~40 µs (gas phase) |
| Primary Photoreaction | cis-trans Isomerization, Photoreduction[1] | Hydrogen abstraction, Photosensitization | Photoreduction | Norrish Type I cleavage |
Detailed Comparison of Ketones
This compound
-
Excitation and Reactivity : As an aryl ketone, this compound absorbs UV light, promoting it to an excited state. Its photochemistry is dominated by reactions that likely originate from the triplet state, populated via intersystem crossing. The primary photochemical processes observed are trans-cis isomerization and photoreduction.
-
cis-trans Isomerization : Upon irradiation in solution, trans-1,2-dibenzoylcyclopropane isomerizes to the cis isomer.[1] This process is reversible and is thought to proceed through the cleavage of the cyclopropane (B1198618) ring bond that is beta to both carbonyl groups, forming a 1,3-biradical intermediate.[1][2]
-
Photoreduction : In the presence of a hydrogen donor solvent and a photosensitizer like benzophenone, the primary photochemical product is 1,3-dibenzoylpropane, a reduction product. This reaction is believed to proceed via the n,π* triplet state.[1]
-
Inference of Triplet State Involvement : The observed photochemical reactions, particularly the efficient isomerization and sensitized reduction, strongly suggest that this compound undergoes efficient intersystem crossing to populate a reactive triplet state, similar to other aryl ketones.[1] The release of ring strain in the cyclopropane ring provides a strong driving force for its characteristic reactions.[2]
Benzophenone
-
Intersystem Crossing : Benzophenone is a classic example of a molecule with a near-unity intersystem crossing quantum yield (Φ_ISC ≈ 1).[3] Upon excitation to the S₁(n,π) state, it rapidly crosses over to the triplet manifold. This high efficiency is attributed to the small energy gap between the S₁(n,π) and a higher-lying T₂(π,π*) state, a process facilitated by El-Sayed's rule.
-
Photophysical Properties : Due to the extremely efficient ISC, fluorescence from benzophenone is practically non-existent (Φ_F < 0.01). The long-lived T₁(n,π*) state is the primary photoactive species, which is responsible for its utility as a photosensitizer. It readily undergoes phosphorescence at low temperatures (77 K).
-
Photoreactivity : The triplet state of benzophenone is highly reactive and can abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. This property is widely used in photochemistry and synthetic organic chemistry.
Fluorenone
-
Structural Effects : Fluorenone is a planar, rigid aromatic ketone. Its planarity disfavors the geometric changes that facilitate rapid intersystem crossing in the more flexible benzophenone molecule.
-
Intersystem Crossing : Consequently, ISC in fluorenone is significantly slower than in benzophenone, by about three orders of magnitude. Despite being slower, ISC remains the dominant relaxation pathway for the S₁ state, with a triplet quantum yield close to unity in non-polar solvents.[2]
-
Fluorescence : Because ISC is slower, fluorescence is more competitive in fluorenone compared to benzophenone, with a quantum yield of about 0.01. The fluorescence lifetime is highly dependent on the solvent, being much shorter in non-polar solvents (e.g., 110 ps in hexane) compared to polar solvents (e.g., 16 ns in acetonitrile), which is attributed to a change in the nature of the S₁ state from n,π* to π,π*.[2]
Acetone
-
Aliphatic Ketone Behavior : As a simple aliphatic ketone, acetone's photochemistry is primarily characterized by Norrish Type I reactions.
-
Photophysical Processes : Upon UV excitation, acetone is promoted to the S₁(n,π*) state. It has a very low fluorescence quantum yield (on the order of 10⁻⁴ in the gas phase) but a high intersystem crossing quantum yield of nearly one.[1]
-
Photoreactivity : The dominant photochemical pathway for acetone is the Norrish Type I cleavage (α-cleavage) from the excited state. This process involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group, forming a methyl radical and an acetyl radical.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by the sample.
-
Objective : To obtain the absorption spectrum and determine the wavelength(s) of maximum absorbance (λ_max).
-
Methodology :
-
Instrument Preparation : Turn on the UV-Vis spectrometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.[4]
-
Sample Preparation : Prepare a dilute solution of the ketone in a UV-transparent solvent (e.g., cyclohexane, hexane, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument, typically between 0.1 and 1.0. Solutions should be optically clear and free of suspended particles.[5]
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.[6]
-
Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[4]
-
Data Analysis : The resulting spectrum is a plot of absorbance versus wavelength. The λ_max values are identified as the peaks in the spectrum.
-
Fluorescence Spectroscopy
This technique measures the emission of light from the singlet excited state of a molecule.
-
Objective : To obtain the fluorescence emission spectrum and determine the relative fluorescence quantum yield (Φ_F).
-
Methodology for Emission Spectrum :
-
Instrument Setup : In a fluorometer, select an excitation wavelength (λ_ex) where the sample absorbs light, typically at its λ_max.
-
Sample Preparation : Prepare a dilute solution with an absorbance of 0.02-0.05 at the excitation wavelength to avoid inner filter effects.
-
Measurement : Scan the emission monochromator to collect the emitted light over a wavelength range longer than the excitation wavelength. The resulting spectrum shows fluorescence intensity versus wavelength.
-
-
Methodology for Relative Quantum Yield Determination :
-
Standard Selection : Choose a reference standard with a known quantum yield (Φ_F,ref) that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Measurement : Measure the absorbance of both the sample and the standard solutions at the chosen excitation wavelength. Prepare a series of solutions of varying concentrations with absorbances between 0.02 and 0.1.
-
Fluorescence Measurement : Record the fluorescence emission spectra for both the sample and standard solutions under identical instrument conditions (excitation wavelength, slit widths).
-
Data Analysis : Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_F,x) is calculated using the following equation: Φ_F,x = Φ_F,ref * (Grad_x / Grad_ref) * (η_x² / η_ref²) Where Grad is the gradient of a plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Transient Absorption Spectroscopy
This is a pump-probe technique used to study short-lived excited states, such as triplet states.
-
Objective : To obtain the absorption spectrum of the triplet state and measure its lifetime (τ_T).
-
Methodology :
-
Instrument Setup : The setup consists of a laser system that generates two ultrashort pulses: a 'pump' pulse and a 'probe' pulse. The pump pulse is intense and excites the sample. The probe pulse is a weaker, often broadband (white light) pulse. An optical delay line controls the time delay between the pump and probe pulses.
-
Excitation : The pump pulse excites a fraction of the molecules in the sample to an excited state (e.g., S₁). These molecules may then undergo intersystem crossing to the triplet state.
-
Probing : The probe pulse passes through the excited sample at a specific time delay after the pump. The probe light that is absorbed by the transient species (e.g., the triplet state) is measured.
-
Data Acquisition : The difference in the absorbance of the probe light with and without the pump pulse (ΔA) is recorded at various time delays. By varying the delay, the rise and decay of the transient absorption can be monitored, providing kinetic information (e.g., the triplet lifetime). By measuring ΔA across the wavelength range of the probe pulse, a time-resolved absorption spectrum of the transient species is constructed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized Jablonski diagram illustrating key photophysical processes in a ketone.
Caption: Photochemical pathways for this compound from the excited triplet state.
Caption: Experimental workflow for a typical transient absorption spectroscopy experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of 1,2-Dibenzoylcyclopropane Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and plausible reaction pathways of 1,2-dibenzoylcyclopropane, drawing upon available experimental and computational studies of it and analogous systems. The inherent ring strain of the cyclopropane (B1198618) ring, coupled with the electronic and steric effects of the two benzoyl groups, gives rise to a rich landscape of potential chemical transformations. This document summarizes key reaction pathways, presents comparative data from related compounds, details common experimental and computational protocols, and provides visual representations of these processes to aid in research and development.
Key Reaction Pathways
The reactivity of this compound is primarily dominated by isomerization and ring-opening reactions, which can be initiated thermally or photochemically. The stereochemistry of the molecule, particularly the cis or trans arrangement of the benzoyl groups, plays a crucial role in determining the favored reaction pathway. The trans isomer is generally more stable due to reduced steric hindrance between the bulky benzoyl groups[1].
Photochemical Cis-Trans Isomerization
Photochemical irradiation of this compound derivatives can induce cis-trans isomerization. This process is believed to proceed through a diradical intermediate formed by the homolytic cleavage of the C1-C2 bond within the cyclopropane ring[2].
For some substituted 1,2-dibenzoylcyclopropanes, this isomerization is reversible. However, in cases with certain substituents, such as a phenyl group at the C3 position, the isomerization from cis to trans can be irreversible. This irreversibility is attributed to competing bond fissions and stabilizing interactions in the resulting biradical intermediates[2].
Thermal Cis-Trans Isomerization
Analogous to other substituted cyclopropanes, this compound is expected to undergo thermal cis-trans isomerization. This reaction also proceeds through a diradical intermediate formed by the cleavage of the C1-C2 bond. The activation energy for this process is influenced by the stability of the resulting diradical. In the case of 1,2-diphenylcyclopropane, the phenyl groups stabilize the diradical intermediate, lowering the activation energy compared to unsubstituted or alkyl-substituted cyclopropanes[3].
Base-Catalyzed Synthesis and Epimerization
The synthesis of trans-1,2-dibenzoylcyclopropane is often achieved through a base-catalyzed intramolecular SN2 reaction of 1,3-dibenzoylpropane (B1583371). This reaction involves the formation of an enolate, which is then halogenated. A second enolization is followed by a ring-closing displacement of the halide[4][5]. The preference for the trans product is due to its greater thermodynamic stability[1]. It is plausible that under basic conditions, the cis isomer could epimerize to the more stable trans isomer via enolate intermediates.
Comparative Quantitative Data
Direct computational data for the reaction pathways of this compound is not extensively available in the literature. However, data from analogous systems provide valuable insights into the expected energetics of these transformations.
| Compound | Reaction | Ea (kcal/mol) | log(A) (s⁻¹) | Conditions | Reference |
| cis-1,2-Diphenylcyclopropane | Thermal cis-trans isomerization | 33.5 ± 1.07 | 11.2 ± 0.5 | Liquid phase, 160-220 °C | [3] |
| cis-1,2-Dimethylcyclopropane | Thermal cis-trans isomerization | 59.4 | 15.25 | Gas phase, 380-453 °C | [6] |
| cis-1,2-Dideuterocyclopropane | Thermal cis-trans isomerization | 65.1 | - | Gas phase | [3] |
Experimental and Computational Protocols
Experimental Protocols
Photochemical Isomerization: A solution of the this compound isomer in a suitable solvent (e.g., benzene) is placed in a Pyrex cell and degassed with an inert gas like nitrogen. The solution is then irradiated with a light source, typically a mercury lamp, at a specific wavelength (e.g., > 300 nm). The reaction progress is monitored over time by techniques such as ¹H NMR or UV-Vis spectroscopy to determine the relative concentrations of the isomers[2].
Thermal Isomerization: The thermal isomerization is typically carried out by heating a solution of the reactant in a high-boiling point solvent or in the gas phase. Aliquots of the reaction mixture are taken at different time intervals, and the composition is analyzed by gas chromatography or NMR spectroscopy to determine the rate constants at various temperatures. These rate constants are then used to calculate the Arrhenius parameters (Ea and A)[3][6].
Base-Catalyzed Synthesis: In a typical procedure, 1,3-dibenzoylpropane is dissolved in methanol (B129727), and a solution of sodium hydroxide (B78521) in methanol is added. The mixture is heated, and then a solution of iodine in methanol is added dropwise. The reaction is heated for a period, then cooled, and the product is precipitated by the addition of cold water. The crude product is collected by vacuum filtration and can be recrystallized from a suitable solvent pair like methanol/water[4][5].
Computational Protocols
Density Functional Theory (DFT) and Ab Initio Methods: Computational studies on cyclopropane reaction pathways commonly employ DFT and ab initio methods to model the electronic structure and energetics of the system[7][8].
-
Geometry Optimization: The minimum energy structures of reactants, products, intermediates, and transition states are located using a functional such as B3LYP or M06-2X with a basis set like 6-31G(d) or larger[7][8].
-
Transition State Search: Transition state structures are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The nature of the transition state is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate[7].
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., CCSD(T) or larger Pople or Dunning basis sets) on the optimized geometries to obtain more accurate reaction and activation energies[8].
-
Solvation Models: To simulate reactions in solution, a polarizable continuum model (PCM) can be employed to account for the effect of the solvent[9].
Visualizations
Caption: Photochemical cis-trans isomerization pathway of this compound.
Caption: Thermal cis-trans isomerization proceeding through a biradical intermediate.
Caption: A general workflow for the computational analysis of a reaction pathway.
References
- 1. Solved Why is the product you recovered in this experiment | Chegg.com [chegg.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 9. researchtrends.net [researchtrends.net]
A Comparative Study of 1,2-Dibenzoylcyclopropane and Chalcone Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of core chemical scaffolds is paramount. This guide provides an objective comparison of the reactivity of 1,2-dibenzoylcyclopropane and chalcone (B49325), two structurally related but mechanistically distinct compounds. By examining their behavior in key organic reactions, supported by experimental data and detailed protocols, this document aims to inform synthetic strategy and the design of novel molecular entities.
At a Glance: Key Reactivity Differences
| Feature | This compound | Chalcone |
| Reactive Center | Strained C-C single bonds of the cyclopropane (B1198618) ring | α,β-unsaturated ketone system (C=C-C=O) |
| Primary Reaction Type with Nucleophiles | Nucleophilic ring-opening | Michael (1,4-conjugate) addition |
| Driving Force | Release of ring strain | Formation of a stable enolate intermediate |
| Reaction with Dienes | Typically unreactive as a dienophile | Acts as a dienophile in Diels-Alder reactions |
Structural and Electronic Profile
This compound and chalcone share the presence of two benzoyl groups, yet their core structures dictate their distinct chemical behavior. The cyclopropane ring in this compound is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This ring strain makes the C-C bonds susceptible to cleavage.
In contrast, chalcone possesses a planar, conjugated α,β-unsaturated ketone system. This arrangement allows for delocalization of π-electrons across the molecule, rendering the β-carbon electrophilic and prone to attack by nucleophiles in a conjugate addition fashion.
Comparative Reactivity Analysis
Nucleophilic Addition vs. Ring-Opening
A primary point of divergence in the reactivity of these two compounds is their interaction with nucleophiles. Chalcones are classic Michael acceptors, undergoing 1,4-conjugate addition with a wide array of nucleophiles. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate.
This compound, on the other hand, reacts with nucleophiles through a ring-opening mechanism. The driving force for this reaction is the relief of the inherent ring strain of the three-membered ring. The attack of a nucleophile on one of the cyclopropyl (B3062369) carbons leads to the cleavage of a C-C bond and the formation of a linear, more stable product.
Table 1: Comparison of Nucleophilic Reactions
| Nucleophile | This compound Reaction | Chalcone Reaction |
| Thiols | Ring-opening to form 1,3-dithioethers[1] | Michael addition to form β-thioethers[2][3][4] |
| Alcohols | Ring-opening to form 1,3-diethers[1] | Michael addition (less common, often requires strong base) |
| Carboxylic Acids | Ring-opening to form 1,3-diesters[1] | Generally unreactive in Michael addition |
| Malonates | Not a typical reaction | Michael addition to form γ-keto esters |
Cycloaddition Reactions
The difference in the core structure also dictates their behavior in cycloaddition reactions. Chalcones, containing an electron-deficient alkene, can act as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[5][6] This reactivity is a cornerstone for the synthesis of various cyclic and polycyclic compounds.
This compound, lacking a readily accessible π-system for a concerted [4+2] cycloaddition, does not typically participate in Diels-Alder reactions as a dienophile.
Experimental Protocols
Synthesis of trans-1,2-Dibenzoylcyclopropane
This protocol is adapted from a base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).[7][8]
Materials:
-
1,3-dibenzoylpropane
-
0.67 M Sodium hydroxide (B78521) in methanol
-
0.67 M Iodine in methanol
-
Ice-cold water
Procedure:
-
Dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol and 7 mL of 0.67 M sodium hydroxide in methanol solution in a large reaction tube. Gentle heating may be required.
-
Add 2.5 mL of 0.67 M iodine in methanol solution dropwise with swirling. Ensure the brown color dissipates before adding the next drop.
-
After the addition is complete, heat the reaction mixture in a water bath at 40-45 °C for 40 minutes, with occasional swirling.
-
Cool the reaction tube to room temperature and then add ice-cold water while stirring until a precipitate forms.
-
Chill the mixture in an ice bath for 10-15 minutes.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from a methanol-water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.
Synthesis of Chalcone via Claisen-Schmidt Condensation
This is a general and widely used method for chalcone synthesis.[9][10][11][12]
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
Substituted acetophenone (B1666503) (1.0 eq)
-
10% Aqueous sodium hydroxide solution
-
Ice bath
Procedure:
-
Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over 15-20 minutes.
-
Continue stirring in the ice bath for a specified time (typically monitored by TLC, often a precipitate forms).
-
Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Visualizing Reaction Mechanisms
Nucleophilic Attack: A Tale of Two Scaffolds
The following diagrams illustrate the fundamental difference in how nucleophiles interact with this compound and chalcone.
Experimental Workflow for Synthesis
The general workflows for the synthesis of these two compounds are outlined below.
Signaling Pathways and Drug Development Implications
Both chalcones and cyclopropane-containing molecules are of significant interest in drug discovery due to their diverse biological activities. The reactivity of the α,β-unsaturated ketone in chalcones allows them to act as covalent inhibitors by forming adducts with nucleophilic residues (e.g., cysteine) in target proteins. This mechanism is implicated in their anti-inflammatory and anticancer properties.
The ability of donor-acceptor cyclopropanes to undergo ring-opening reactions provides a pathway to generate highly functionalized molecules that can interact with biological targets. The resulting 1,3-difunctionalized products can serve as versatile scaffolds for further elaboration in medicinal chemistry programs.
Conclusion
References
- 1. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity assessment of chalcones by a kinetic thiol assay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Structural Validation of 1,2-Dibenzoylcyclopropane Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides an objective comparison of common analytical techniques for the structural validation of 1,2-dibenzoylcyclopropane derivatives, a class of compounds with significant interest in synthetic chemistry. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The core of this guide is to present a clear, data-driven comparison of these methods, enabling researchers to select the most appropriate techniques for their specific needs, whether it is determining stereochemistry, confirming connectivity, or establishing the overall three-dimensional structure.
Comparison of Analytical Techniques
The choice of analytical technique for the structural validation of this compound derivatives depends on the specific information required. While X-ray crystallography provides the most definitive three-dimensional structure, NMR spectroscopy is invaluable for determining the connectivity and stereochemistry of molecules in solution. Mass spectrometry, on the other hand, is crucial for confirming the molecular weight and elemental composition. A synergistic approach, utilizing a combination of these techniques, often provides the most comprehensive structural validation.[1]
| Parameter | Single-Crystal X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (EI-MS) |
| Data Type | Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[2] | Chemical shifts (δ), coupling constants (J), integration.[3] | Mass-to-charge ratio (m/z) of molecular ion and fragment ions.[4] |
| Key Findings for this compound Derivatives | Provides unambiguous determination of the cis or trans stereochemistry and the precise conformation of the benzoyl groups. The presence of heavy atoms is not required but can enhance scattering for absolute configuration determination.[2] | Differentiates between cis and trans isomers based on the number of unique signals and the magnitude of coupling constants between cyclopropyl (B3062369) protons.[5][6] | Confirms the molecular weight and elemental formula of the derivative. Fragmentation patterns can provide clues about the structure.[7] |
| Confidence in Assignment | Very High (unambiguous for the solid state).[2] | High (for determining connectivity and relative stereochemistry). | Moderate (primarily for molecular formula confirmation). |
| Advantages | Provides the complete 3D structure.[2] | Non-destructive, provides information about the molecule in solution, and can be used for dynamic studies. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. The determined structure is of the molecule in the solid state, which may differ from its conformation in solution.[2] | Can be complex to interpret for molecules with many overlapping signals. Does not provide bond lengths or angles directly. | Does not provide information about stereochemistry. Fragmentation can sometimes be complex and difficult to interpret. |
Experimental Data
The following tables summarize typical experimental data obtained for cis- and trans-1,2-dibenzoylcyclopropane.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) |
| trans-1,2-dibenzoyl-3-phenylcyclopropane | Cyclopropane H | 3.5-3.6 (dd, 1H), 3.7-3.8 (dd, 1H), 4.2-4.3 (dd, 1H) |
| Aromatic H | 7.2-8.2 (m, 15H)[7] | |
| cis-1,2-dibenzoyl-3-phenylcyclopropane | Cyclopropane H | 3.4 (d, 2H), 3.5 (t, 1H) |
| Aromatic H | 7.3-8.0 (m, 15H)[7] |
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| 1,2-dibenzoylvinylethane | C₁₈H₁₆O₂ | 264.1151 | 264.1145[7] |
| trans-1,2-dibenzoyl-3-phenylcyclopropane | C₂₃H₂₀O₂ | 328.1464 | 328.1463[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key experiments.
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. For this compound derivatives, slow evaporation of a saturated solution is a common method. A solvent screen should be performed to find a suitable solvent or solvent system where the compound has moderate solubility.[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[8] An initial model of the molecular structure is generated and then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[1]
-
Sample Preparation: A small amount of the purified this compound derivative (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.[5]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrations of the signals are analyzed to determine the structure.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For relatively non-volatile compounds like this compound derivatives, a direct insertion probe or techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: The sample molecules are ionized. In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[1]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Integrated workflow for the structural validation of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1,2-Diphenylcyclopropane [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dibenzoylcyclopropane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential procedural information for the proper disposal of 1,2-Dibenzoylcyclopropane, ensuring laboratory safety and environmental compliance. Due to a lack of comprehensive hazard data, a cautious approach to disposal is required.
Immediate Safety and Disposal Plan
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1][2]. Under no circumstances should this chemical be discharged into sewer systems[1][2].
Key Disposal Principles:
-
Professional Disposal: All waste containing this compound should be handled by a licensed hazardous waste disposal company.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unforeseen reactions, as incompatibility data is not available[1].
-
Proper Labeling: Clearly label all waste containers with the full chemical name, "this compound," and any other identifiers required by your institution or local regulations.
-
Container Integrity: Use chemically resistant containers with secure lids for waste collection.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, well-labeled, and sealed container.
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be treated as hazardous waste and collected in the same container.
-
Solutions: If this compound is in a solvent, collect it in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless compatibility is known.
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal contractor to schedule a pickup. Provide them with a clear inventory of the waste.
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known information relevant to its disposal.
| Parameter | Value | Source |
| Recommended Disposal Method | Licensed Chemical Destruction or Controlled Incineration | [1][2] |
| Prohibited Disposal Method | Discharge to Sewer Systems | [1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1][2] |
| Aquatic Toxicity | No data available | [1] |
| Known Incompatibilities | No data available | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,2-Dibenzoylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,2-Dibenzoylcyclopropane. Given the limited availability of comprehensive hazard data for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety measures.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is largely unavailable, the potential for eye, skin, and respiratory irritation exists.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves.[2] Nitrile gloves may not be suitable for ketones; consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[3] Always inspect gloves for integrity before use. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[2] A standard laboratory coat should be worn and fully buttoned.[4] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[2][3] If ventilation is inadequate, or if exposure limits are exceeded and irritation is experienced, a NIOSH-approved full-face respirator for organic vapors should be used.[2][3][5] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to mitigate risks associated with this compound.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
PPE Inspection : Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation.[3]
-
Preventing Exposure : Avoid the formation of dust and aerosols.[2][7] Do not breathe mist, gas, or vapors.[2][3] Direct contact with skin and eyes must be avoided.[2][7]
-
Ignition Sources : Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[3]
In Case of a Spill
-
Evacuate : Immediately evacuate personnel from the affected area.[2][3]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wear appropriate PPE and contain the spill using an inert absorbent material such as sand or vermiculite.[3][5]
-
Collection : Carefully collect the spilled material and place it into a suitable, sealed container for disposal.[2][7]
Disposal Plan
All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Identification : Label this compound waste clearly as hazardous chemical waste.
-
Segregation : Keep this waste stream separate from other chemical waste to prevent unwanted reactions.
-
Containerization : Use a designated, leak-proof, and chemically compatible container for waste collection.
-
Licensed Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
Experimental Workflow and Safety Logic
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing the integration of safety protocols at each stage.
Caption: Workflow for the safe handling and disposal of this compound.
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air.[2] If not breathing, give artificial respiration.[5][7] Seek medical attention. |
| Skin Contact | Immediately take off contaminated clothing.[2] Wash the affected area with soap and plenty of water.[7] Seek medical attention. |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention. |
| Ingestion | Rinse mouth with water.[2][7] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
